tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Description
The exact mass of the compound tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-13-12(9-14)5-4-6-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQBZVRVWHDCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743369 | |
| Record name | tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-31-0 | |
| Record name | tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Abstract
The 5,8-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in pharmacological space.[1] The tert-butoxycarbonyl (Boc) protected derivative, tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, serves as a key intermediate in the synthesis of more complex molecules.[2] Unambiguous confirmation of its structure is a critical quality control step that underpins the success of subsequent synthetic efforts and the integrity of drug discovery programs. This guide provides an in-depth, experience-driven framework for the complete structural elucidation of this molecule, integrating mass spectrometry and a suite of advanced NMR techniques. We will not only detail the protocols but also explain the scientific rationale behind the selection of each experiment, ensuring a self-validating and robust analytical workflow.
The Analytical Challenge: Deconstructing the Molecule
The structure of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate presents several distinct analytical hurdles that must be addressed systematically. A successful elucidation requires more than just acquiring data; it demands a strategy that probes and confirms each key feature.
-
Molecular Identity: The primary task is to confirm the molecular formula (C₁₂H₂₂N₂O₂) and the corresponding monoisotopic mass.[3]
-
The Spirocyclic Core: The spiro-carbon, a quaternary carbon shared by the azetidine and piperidine rings, is a defining feature. Its presence and connectivity must be proven. NMR analysis of spiro-compounds can be complex due to the rigid molecular framework.[4][5]
-
The Boc Protecting Group: The presence and location of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen (N-8) must be confirmed. The labile nature of this group under certain analytical conditions requires careful technique selection.[6][7]
-
The Heterocyclic Rings: The proton and carbon environments within the four-membered azetidine ring and the six-membered piperidine ring must be fully assigned. The fixed spatial relationships in such a rigid system often lead to complex signal splitting in NMR spectra.[8]
Compound Profile
| Property | Value | Source |
| IUPAC Name | tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate | [3] |
| CAS Number | 886766-31-0 | [3] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |
| Molecular Weight | 226.32 g/mol | [9] |
| Monoisotopic Mass | 226.168127949 Da | [3][9] |
An Integrated Strategy for Unambiguous Elucidation
A multi-technique approach is essential for a trustworthy structural assignment. Each technique provides a unique piece of the puzzle, and together, they form a self-validating system. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, while a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy maps the intricate covalent framework of the molecule.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Identity
The first step is to verify the elemental composition. High-resolution mass spectrometry, particularly with a time-of-flight (TOF) analyzer, provides the necessary mass accuracy to distinguish the target compound from other potential isomers or impurities.
Expertise: Why ESI-TOF?
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing in-source fragmentation and preserving the molecular ion. A TOF analyzer offers high resolution and excellent mass accuracy (typically <5 ppm), which is crucial for confidently determining the elemental composition from the measured exact mass.
Expected Fragmentation Patterns
While ESI is soft, some fragmentation is expected, which provides valuable structural clues. Boc-protected amines are known to exhibit characteristic fragmentation patterns.[6][10] The most common pathway involves the loss of the entire Boc group or parts of it.
-
Loss of tert-butyl cation: [M - C₄H₉]⁺
-
Loss of isobutylene: [M - C₄H₈ + H]⁺ via McLafferty rearrangement.[7]
-
Loss of isobutylene and CO₂: [M - C₅H₈O₂ + H]⁺ (de-Boc'd molecule)
Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass to calculate the mass error and confirm the elemental composition.
Data Summary: Expected High-Resolution Mass Data
| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |
| [C₁₂H₂₂N₂O₂ + H]⁺ | 227.17540 | 227.1756 | < 2.0 |
| [C₁₂H₂₂N₂O₂ + Na]⁺ | 249.15735 | 249.1571 | < 2.0 |
| [C₈H₁₃N₂O₂]⁺ | 170.10225 | 170.1021 | < 2.0 |
NMR Spectroscopy: Assembling the Molecular Framework
NMR is the cornerstone of structure elucidation, providing a detailed map of the hydrogen and carbon atoms and their connectivity. For a complex, rigid structure like a spirocycle, a full suite of 1D and 2D experiments is not just helpful, but essential.[5]
1D NMR: The Initial Blueprint (¹H & ¹³C)
¹H NMR Spectroscopy: The proton spectrum provides the first overview of the hydrogen environments.
-
Key Signal: A prominent singlet integrating to 9 protons around 1.4-1.5 ppm is the unmistakable signature of the tert-butyl group of the Boc protector.[11]
-
Ring Protons: The protons on the azetidine and piperidine rings will appear as complex multiplets due to restricted bond rotation and spin-spin coupling. Their chemical shifts will be influenced by the adjacent nitrogen atoms and the rigid spirocyclic geometry.[8]
-
NH Proton: The proton on the azetidine nitrogen (N-5) is expected to be a broad singlet, and its chemical shift may be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments.
-
Boc Group Carbons: Expect signals for the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm), and the carbonyl carbon (~155 ppm).[12]
-
Spiro Carbon: The quaternary spiro-carbon is a key diagnostic signal, typically appearing further downfield than other aliphatic carbons due to its unique electronic environment.[13]
-
Ring Carbons: The methylene (CH₂) carbons of the azetidine and piperidine rings will appear in the aliphatic region of the spectrum.
2D NMR: Connecting the Dots (COSY, HSQC, HMBC)
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[14][15]
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- 2. Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | lookchem [lookchem.com]
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- 9. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 | CID 56962136 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. acdlabs.com [acdlabs.com]
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- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. cosy hsqc hmbc: Topics by Science.gov [science.gov]
An In-Depth Technical Guide to tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that venture beyond the "flatland" of traditional aromatic compounds is a paramount objective. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a powerful tool for medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, the diazaspiro[3.5]nonane core has garnered significant attention. This guide provides a comprehensive technical overview of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate , a versatile building block instrumental in the synthesis of next-generation therapeutics.
Core Compound Analysis: tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
IUPAC Name: tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate CAS Number: 886766-31-0 Molecular Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.32 g/mol
The structure features a spirocyclic system composed of a cyclobutane and a piperidine ring, with nitrogen atoms at positions 5 and 8. The nitrogen at the 8-position is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. This strategic protection allows for selective functionalization of the nitrogen at the 5-position.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 226.31528 g/mol | [1] |
| Predicted pKa | 9.90 ± 0.20 | [1] |
| Topological Polar Surface Area | 41.6 Ų | [1] |
| Complexity | 279 | [1] |
The Strategic Advantage of the Diazaspiro[3.5]nonane Scaffold
The diazaspiro[3.5]nonane core offers several advantages in drug design:
-
Three-Dimensionality: The spirocyclic nature of the scaffold introduces a well-defined three-dimensional geometry. This allows for the precise positioning of substituents in space, enabling more specific and potent interactions with biological targets.
-
Improved Physicochemical Properties: Incorporation of spirocyclic motifs can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.
-
Novel Chemical Space: These scaffolds provide access to novel chemical space, moving away from saturated heterocyclic systems and offering new opportunities for intellectual property.
-
Versatile Synthetic Handle: The presence of two nitrogen atoms, one of which is protected, provides a versatile handle for further chemical modifications and the introduction of diverse functional groups.
Synthesis and Characterization
Proposed Synthetic Pathway (Adapted)
The synthesis is a multi-step process that involves the construction of the piperidine ring, followed by the formation of the cyclobutane ring and subsequent functional group manipulations.
Caption: Proposed multi-step synthesis of a diazaspiro[3.5]nonane core.
Experimental Protocol (Adapted from CN111620869A)
Step 1: Piperidine Ring Formation
-
Dissolve Compound 1 (e.g., a suitable piperidone precursor) in ethanol at 25°C.
-
Add ammonium acetate and heat the mixture to 80°C for 1 hour.
-
Add ethyl malonate dropwise and reflux the reaction for 4 hours.
-
Monitor the reaction by TLC (petroleum ether/ethyl acetate).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the crude product with 1N sodium hydroxide solution to pH 8.
-
Extract with ethyl acetate, wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain Compound 2.[2]
Step 2: Reduction
-
Dissolve Compound 2 in tetrahydrofuran and cool to 0°C.
-
Add lithium borohydride in portions and allow the reaction to proceed.[2]
Step 3: Sulfonylation
-
React the resulting alcohol (Compound 3) with p-toluenesulfonyl chloride in dichloromethane.[2]
Step 4: Cyclization
-
Treat the tosylated intermediate (Compound 4) with cesium carbonate in acetonitrile to induce cyclization to the spirocyclic core (Compound 5).[2]
Step 5: Reduction
-
Reduce the resulting compound (Compound 5) using magnesium chips in methanol to yield the diazaspiro[3.5]nonane (Compound 6).[2]
Step 6: Boc Protection
-
React the free amine (Compound 6) with Boc anhydride in dichloromethane to afford the Boc-protected intermediate (Compound 7).[2]
Step 7: Final Deprotection
-
Remove any remaining protecting groups (e.g., a benzyl group from the starting material) via catalytic hydrogenation with palladium on carbon in methanol to yield the final product.[2]
Purification and Characterization
Purification:
-
The final compound is typically purified by flash column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the compound and any impurities present. A common solvent system for similar compounds is a mixture of ethyl acetate and hexanes.[4]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. While specific data for the title compound is not publicly available, related structures show characteristic signals for the spirocyclic core and the Boc protecting group. For example, the tert-butyl group of the Boc moiety will appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl group of the carbamate in the Boc protecting group.
Applications in Drug Discovery
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce diverse substituents at the unprotected nitrogen atom, allowing for the exploration of structure-activity relationships.
One notable application of a related diazaspiro[3.5]nonane core is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are a class of targeted cancer therapies. In one study, the piperazine core of the well-known PARP inhibitor Olaparib was replaced with a diazaspiro system to explore the pharmacological consequences. This modification aimed to develop non-cytotoxic congeners of the drug.
Safety and Handling
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.
Conclusion
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is a key building block in modern medicinal chemistry that provides a gateway to novel, three-dimensional molecular architectures. Its unique structural features and synthetic accessibility make it an attractive scaffold for the development of new therapeutic agents with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, the importance of such spirocyclic systems in expanding the horizons of chemical space is undeniable.
References
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Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Patsnap. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
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- 2. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Molecular formula and weight of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
An In-Depth Technical Guide to tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core molecular properties, explore representative synthetic strategies for related scaffolds, discuss methods for its characterization, and examine its applications in modern drug discovery. The document concludes with essential safety and handling protocols to ensure its proper use in a laboratory setting.
Core Molecular Properties and Identifiers
tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is a bifunctional molecule featuring a spirocyclic diaza-alkane core. One of the secondary amines is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for selective functionalization of the remaining free amine. The spirocyclic nature of the core imparts a rigid, three-dimensional geometry, a desirable feature for scaffolds in drug design as it can lead to improved binding affinity and selectivity for biological targets.
Caption: 2D representation of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2][3] |
| CAS Number | 886766-31-0 | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2(C1)CCC2 | [1] |
| InChIKey | GBQBZVRVWHDCJI-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 41.6 Ų | [1] |
| Predicted pKa | 9.90 ± 0.20 | [1] |
Synthesis of Diazaspiro[3.5]nonane Scaffolds
While a specific, peer-reviewed synthetic route for tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is not detailed in the available literature, the synthesis of related isomers, such as the 1,7-diazaspiro[3.5]nonane analog, has been patented.[4][5] These methods provide a valuable template for understanding the construction of the diazaspiro[3.5]nonane core. The following protocol is a representative example adapted from the synthesis of a related isomer and illustrates a plausible multi-step approach.[4][5]
Expert Insight: The general strategy involves constructing a functionalized piperidine derivative, which is then used as a precursor for a cyclization reaction to form the spiro-azetidine ring. The Boc-protecting group is introduced to differentiate the two nitrogen atoms, enabling selective downstream chemistry.
Caption: Generalized workflow for the synthesis of a diazaspiro[3.5]nonane scaffold.
Representative Experimental Protocol (for 1,7-isomer)
This protocol describes a seven-step synthesis to produce a related diazaspiro[3.5]nonane structure.[4][5]
-
Step 1: Condensation: A substituted piperidine precursor is reacted with ethyl malonate in ethanol. This Knoevenagel-type condensation forms a key carbon-carbon bond.
-
Step 2: Reduction: The product from Step 1 is reduced using a hydride source like lithium borohydride (LiBH₄) in tetrahydrofuran (THF) to yield a diol.
-
Step 3: Tosylation: The primary hydroxyl group of the diol is selectively activated by reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane, forming a tosylate leaving group.
-
Step 4: Cyclization: The tosylated intermediate undergoes an intramolecular cyclization reaction. A base such as cesium carbonate in acetonitrile promotes the nucleophilic attack of a nitrogen atom to displace the tosylate, forming the spirocyclic core.
-
Step 5: Reduction: A carbonyl group on the piperidine ring is reduced using magnesium in methanol.
-
Step 6: Boc Protection: The free secondary amine is protected by reacting the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane. This step is crucial for differentiating the two nitrogens.
-
Step 7: Final Hydrogenation: A final reduction, typically a catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, removes a benzyl protecting group to yield the final product.
Physicochemical Characterization
The identity and purity of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet integrating to 9H around 1.4-1.5 ppm) and distinct multiplets for the diastereotopic protons of the spirocyclic rings.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight and assess purity. The expected [M+H]⁺ ion would be observed at m/z 227.17.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically showing a single major peak under various detection methods (e.g., UV, ELSD).
The following table shows example ¹H NMR data for the related tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, illustrating the type of data obtained during characterization.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (for 1,7-isomer) |
| 3.940-3.602 | m | 2H | CH₂ adjacent to N |
| 3.502-3.310 | m | 2H | CH₂ adjacent to N |
| 3.106-2.910 | m | 2H | CH₂ of azetidine ring |
| 2.577-2.371 | m | 2H | CH₂ of azetidine ring |
| 2.251-2.158 | m | 2H | CH₂ of piperidine ring |
| 2.096-1.986 | m | 2H | CH₂ of piperidine ring |
| 1.599-1.337 | s | 9H | C(CH₃)₃ (Boc group) |
Applications in Drug Discovery and Development
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry because they offer a path to novel chemical space with enhanced three-dimensionality compared to flat aromatic rings.
-
Piperazine and Piperidine Surrogates: Diazaspiro[3.5]nonanes are considered structural surrogates or bioisosteres for piperidine and piperazine moieties.[6] These motifs are ubiquitous in approved drugs, and replacing them with a rigid spirocyclic core can lead to improved metabolic stability, receptor-binding affinity, and selectivity, while potentially escaping existing patent landscapes.
-
Synthetic Building Blocks: As a Boc-protected diamine, this compound is a versatile building block.[7] The free secondary amine can be functionalized via reductive amination, acylation, or alkylation. Subsequently, the Boc group can be removed under acidic conditions to reveal the second amine for further modification, allowing for the controlled, stepwise synthesis of complex molecules.[8]
-
Improving Physicochemical Properties: The incorporation of such scaffolds can modulate key drug-like properties. The non-planar structure can disrupt crystallinity and improve solubility, while the basic nitrogen atoms can be used to form salts, further enhancing aqueous solubility and suitability for formulation.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for the 5,8-isomer was not found, the guidelines for related diazaspirocycles provide a strong basis for safe handling.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11][12] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is often recommended.[10] Keep away from strong oxidizing agents and incompatible materials.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[9][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[13] In all cases of significant exposure, seek immediate medical attention.
-
Conclusion
tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate represents a valuable and versatile chemical tool for professionals in drug discovery and organic synthesis. Its defined three-dimensional structure, combined with the differentiated reactivity of its two nitrogen centers, makes it an attractive scaffold for creating novel molecules with potentially superior pharmacological profiles. A thorough understanding of its properties, synthetic accessibility, and handling requirements is key to successfully leveraging this building block in the development of next-generation therapeutics.
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An In-depth Technical Guide to the Discovery and History of Diazaspirocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The paradigm in medicinal chemistry has decisively shifted from planar, aromatic structures towards three-dimensional (3D) scaffolds that can better probe the complex topographies of biological targets. This strategic move, often termed the "escape from flatland," has propelled spirocyclic systems, and particularly diazaspirocycles, to the forefront of modern drug discovery.[1][2] Diazaspirocycles are bicyclic heterocyclic compounds featuring two nitrogen atoms and a single, shared quaternary carbon atom that joins the two rings.[3] This unique spirocyclic fusion imparts a rigid, well-defined 3D geometry, offering significant advantages over traditional flat scaffolds, including improved target binding, enhanced metabolic stability, and finely-tuned physicochemical properties.[2][3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of these privileged scaffolds, charting their journey from synthetic curiosities to indispensable tools in the development of next-generation therapeutics. We will delve into the evolution of their synthesis, their strategic application as bioisosteres, and their impact on key pharmacological parameters, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Imperative to "Escape from Flatland"
For decades, drug discovery was dominated by aromatic and heteroaromatic ring systems. While successful, this approach often led to compounds with undesirable properties, such as poor solubility and high metabolic turnover. The increasing recognition that a higher fraction of sp3-hybridized carbons (Fsp3) in a molecule often correlates with improved clinical success has driven the exploration of more saturated, three-dimensional structures.[2][5]
Diazaspirocyclic scaffolds are exemplary of this design philosophy. Their rigid, non-planar structure allows for a precise and predictable spatial arrangement of substituents, which is critical for optimizing interactions with the intricate binding pockets of enzymes and receptors.[2][5] The inclusion of two nitrogen atoms provides crucial handles for chemical modification and can significantly influence a compound's polarity, basicity, and hydrogen bonding capacity, all of which are key determinants of its pharmacokinetic profile.[2]
Caption: The conceptual shift from 2D to 3D scaffolds in drug design.
A Historical Perspective: From Concept to Core Scaffold
The history of diazaspirocycles is not marked by a single "eureka" moment but rather by the gradual convergence of advancements in synthetic organic chemistry and a growing appreciation for molecular three-dimensionality in medicinal chemistry.
Early Spirocyclic Chemistry
The concept of spiro compounds—molecules with two rings connected by a single atom—has been known for over a century. Early synthetic efforts, dating back to the late 19th and early 20th centuries, were often challenging and low-yielding, making these structures academic curiosities rather than practical tools.[4] Pioneers of modern chemistry like Antoine Lavoisier and Robert Boyle laid the foundational principles of chemical reactions and structure, which later chemists built upon to tackle increasingly complex molecular architectures.[6][7][8]
The Rise of Heterocyclic Chemistry and Modern Synthesis
The true potential of diazaspirocycles began to be unlocked with the development of powerful new synthetic methodologies in the latter half of the 20th century. Key breakthroughs that enabled the efficient and stereocontrolled construction of these scaffolds include:
-
Intramolecular Cyclization Reactions: These methods involve forming one of the rings by connecting two ends of a precursor molecule, often built around a pre-existing ring.
-
Cycloaddition Reactions: Reactions like the [2+2] cycloaddition have proven effective for constructing the strained four-membered rings found in scaffolds such as diazaspiro[3.3]heptanes.[1]
-
Ring-Closing Metathesis (RCM): The advent of robust RCM catalysts provided a powerful and versatile tool for forming various ring sizes, significantly expanding the accessibility of diverse diazaspirocyclic systems like 1,9-diazaspiro[5.5]undecane.[9][10][11]
-
Diversity-Oriented Synthesis (DOS): More recent strategies focus on creating large libraries of structurally diverse spirocycles from common building blocks, accelerating the discovery of novel bioactive compounds.[10]
Caption: Key synthetic methodologies enabling access to diazaspirocycles.
The Ascendancy of Diazaspirocycles in Medicinal Chemistry
The true value of diazaspirocycles lies in their application. Their rigid 3D structure and tunable properties have made them powerful tools for addressing common challenges in drug development.
Diazaspirocycles as Privileged Bioisosteres
One of the most impactful applications of diazaspirocycles is their use as bioisosteres for common, more flexible heterocyclic motifs like piperazine. A bioisostere is a chemical substituent that can be interchanged with another without significantly altering the biological activity of the molecule. The diazaspiro[3.3]heptane motif, for instance, has emerged as a superior replacement for piperazine in many contexts.[3]
Rationale for Bioisosteric Replacement: The constrained nature of the spirocycle provides a more defined exit vector for substituents, locking them into a specific spatial orientation. This can lead to enhanced on-target potency and improved selectivity, as the molecule is pre-organized for optimal binding and less likely to adopt conformations that fit into off-targets.[4][5]
| Property | Typical Piperazine | Diazaspiro[3.3]heptane Bioisostere | Advantage of Spirocycle |
| Geometry | Flexible (chair/boat conformations) | Rigid, constrained | Predictable substituent orientation, reduced conformational entropy penalty upon binding.[3][5] |
| Fraction of sp3 (Fsp3) | Lower | Higher | Correlates with improved solubility and clinical success rates.[2][5] |
| Aqueous Solubility | Variable | Generally Higher | Increased polarity and reduced lipophilicity (LogD) often observed.[1][4] |
| Metabolic Stability | Often susceptible to metabolism | Generally Higher | The quaternary spirocenter can block common sites of metabolic attack.[1][4] |
Case Study: Tofacitinib (Xeljanz®)
A prominent example of a successful drug featuring an azaspirocyclic core is Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[12][13] While technically a mono-azaspirocycle, its development history highlights the principles that make these scaffolds so valuable. The core structure is a 3-amino-4-methylpiperidine ring, which is part of a pyrrolo[2,3-d]pyrimidine system.
Mechanism of Action: Tofacitinib functions by inhibiting the JAK family of enzymes, which are critical components of intracellular signaling pathways for numerous cytokines. By blocking JAK, Tofacitinib disrupts the signaling cascade that leads to inflammation and immune responses.[14]
Caption: Simplified signaling pathway of JAK inhibition by Tofacitinib.
The synthesis of Tofacitinib has been extensively optimized since its discovery. Modern routes focus on the efficient, stereoselective construction of the chiral piperidine core, followed by coupling with the pyrimidine base.[13][15][16]
A Gallery of Prominent Diazaspirocyclic Scaffolds
The field has matured to the point where several diazaspirocyclic cores are now considered privileged scaffolds in drug discovery.
-
Diazaspiro[3.3]heptanes: As discussed, these are excellent piperazine bioisosteres, valued for their rigidity and ability to improve pharmacokinetic properties.[1][3]
-
2,6-Diazaspiro[3.4]octanes: This scaffold, integrating β-lactam and γ-lactam features, has been incorporated into molecules with potent activity against M. Tuberculosis.[17]
-
1,9-Diazaspiro[5.5]undecanes: Comprised of two spiro-fused piperidine rings, this larger scaffold has been used to develop agents for treating pain, obesity, and cardiovascular disorders.[9][18]
Experimental Protocol: Synthesis of a Diazaspiro[3.3]heptane Derivative
This section provides a representative, detailed protocol for the synthesis of a protected diazaspiro[3.3]heptane, a common building block in medicinal chemistry.
Objective: To synthesize di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate.
Causality and Rationale: This multi-step synthesis begins with a commercially available starting material and employs a key intramolecular cyclization driven by a sulfonate leaving group. The choice of Boc protecting groups is strategic; they are stable under the reaction conditions but can be readily removed under acidic conditions to allow for further functionalization of the two nitrogen atoms.
Step-by-Step Methodology:
-
Step 1: Dibromination of Pentaerythritol
-
Procedure: To a cooled (0 °C) solution of pentaerythritol (1 eq.) in concentrated hydrobromic acid, slowly add sulfuric acid. Allow the mixture to warm to room temperature and then heat to reflux for 24 hours. Cool the reaction, pour it onto ice, and extract the product with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This step replaces two hydroxyl groups with bromines, creating the electrophilic centers needed for the subsequent cyclization steps. The strong acidic conditions facilitate the SN2 reaction.
-
-
Step 2: Formation of the Azetidine Ring
-
Procedure: Dissolve the resulting dibromide (1 eq.) in tetrahydrofuran (THF). Add a solution of benzylamine (2.2 eq.) and triethylamine (2.5 eq.) dropwise. Stir at room temperature for 48 hours. Filter the resulting salts and concentrate the filtrate. Purify by column chromatography.
-
Rationale: Benzylamine acts as the nitrogen nucleophile to displace one of the bromides, forming a mono-aminated intermediate. The second intramolecular displacement of bromide by the newly introduced secondary amine forms the first four-membered azetidine ring. Triethylamine is used to scavenge the HBr generated.
-
-
Step 3: Protection and Deprotection
-
Procedure: Protect the secondary amine of the azetidine with a Boc group using di-tert-butyl dicarbonate (Boc₂O). Subsequently, remove the benzyl group via catalytic hydrogenation (H₂, Pd/C).
-
Rationale: The Boc group is installed to protect the first nitrogen. The benzyl group, which served as a protecting group itself, is then removed under neutral conditions that do not affect the Boc group, freeing the amine for the next step.
-
-
Step 4: Second Ring Formation
-
Procedure: React the debenzylated intermediate with 1,3-dibromopropane in the presence of a base like potassium carbonate to form the second ring via sequential N-alkylation.
-
Rationale: This is the key spirocyclization step. The free secondary amine displaces one bromide on the propane chain, and the resulting secondary amine then performs an intramolecular cyclization to displace the second bromide, forming the second azetidine ring at the spirocenter.
-
-
Step 5: Final Protection
-
Procedure: Protect the final free secondary amine with a second Boc group using Boc₂O. Purify the final product, di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate, by column chromatography.
-
Rationale: The final protection yields a stable, ready-to-use building block where both nitrogens can be selectively deprotected for library synthesis.
-
Future Outlook
The discovery and development of diazaspirocyclic scaffolds are far from over. Future efforts will likely focus on:
-
Novel Scaffolds: The synthesis and exploration of more complex and uncharted diazaspirotricyclic and polycyclic systems to access new areas of chemical space.[19][20]
-
Catalytic Asymmetric Synthesis: Developing more efficient methods for the enantioselective synthesis of chiral diazaspirocycles to better probe stereochemical effects on biological activity.
-
New Therapeutic Areas: Applying these scaffolds to challenging biological targets, including protein-protein interactions and allosteric sites, where their 3D nature can provide a distinct advantage.
The journey of diazaspirocyclic scaffolds from niche structures to mainstream medicinal chemistry mainstays is a testament to the power of synthetic innovation and a deeper understanding of molecular design principles. As the demand for more effective and safer therapeutics continues to grow, the rich, three-dimensional world of diazaspirocycles will undoubtedly yield many more discoveries.
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- chemistry famous chemists | Bluefield Esports.
- 7 chemists who made discoveries that have had a monumental effect on our everyday lives.
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Unlocking the Therapeutic Potential of the 5,8-Diazaspiro[3.5]nonane Scaffold: A Predictive and Experimental Workflow
An In-Depth Technical Guide
Abstract
The quest for novel chemical matter that provides access to new regions of biologically relevant chemical space is a central theme in modern drug discovery. Spirocyclic scaffolds, with their inherent three-dimensionality and conformational rigidity, represent a significant advancement over traditional, often "flat," heterocyclic systems. This guide focuses on tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate , a compound of interest due to its unique structural features. In the absence of extensive published biological data for this specific molecule, this document provides a comprehensive, hypothesis-driven framework for its evaluation. We will delineate a robust workflow that integrates predictive computational methods with detailed, field-proven experimental protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel chemical entities and unlock their therapeutic potential.
The Strategic Value of the Diazaspiro[3.5]nonane Core
The diazaspiro[3.5]nonane scaffold is an attractive building block in medicinal chemistry for several key reasons. Its spirocyclic nature, where two rings share a single carbon atom, imparts a rigid, three-dimensional conformation. This structural feature can lead to enhanced target binding affinity and improved metabolic stability compared to more flexible, non-spirocyclic analogs[1][2].
Furthermore, diazaspiro systems are increasingly being explored as bioisosteres for commonly used motifs like piperazine[]. Replacing a traditional piperazine ring with a diazaspiro core can alter the exit vectors for substituents, potentially leading to unique protein-ligand interactions, improved selectivity, and more favorable physicochemical properties[][4]. The tert-butyl carbamate (Boc) protecting group on the target molecule serves as a versatile chemical handle, allowing for subsequent synthetic modifications, such as its potential incorporation as a linker in Proteolysis Targeting Chimeras (PROTACs)[5].
This guide will therefore proceed not by documenting known activity, but by establishing a logical and efficient pathway to discover it.
Synthesis and Characterization
Prior to any biological evaluation, the synthesis of high-purity tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is paramount. While a specific synthetic route for this exact isomer is not widely published, routes for analogous diazaspiro[3.5]nonanes can be adapted. A plausible multi-step synthesis, inspired by related patent literature, is outlined below[6].
Caption: High-level overview of a potential synthetic route.
Self-Validation and Trustworthiness: Each synthetic step must be followed by rigorous purification (e.g., flash chromatography) and characterization to ensure the identity and purity (>95%) of the compound. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Only a well-characterized compound of high purity should proceed to biological testing to ensure that any observed activity is attributable to the molecule of interest and not an impurity.
Part 1: In Silico Target Prediction – A Hypothesis Generation Engine
When faced with a novel compound, computational or in silico methods are invaluable for generating testable hypotheses in a time- and resource-efficient manner[7][8]. This process, often termed "target fishing" or "reverse screening," uses the chemical structure of a compound to predict its most probable protein targets[2][9][10].
Our workflow integrates two primary computational strategies: ligand-based and structure-based approaches.
Caption: Integrated workflow for computational target identification.
Expertise in Action: The logic behind this workflow is synergistic. Ligand-based methods are computationally fast and cast a wide net based on the principle that similar molecules often have similar biological activities[2][11]. The output from this step—a list of potential targets—can then be used to focus the more computationally intensive reverse docking simulations, which provide insights into the plausible binding modes and affinities[11].
Hypothetical Data Presentation
The results from the in silico analysis should be organized into a clear, actionable table.
| Predicted Target | Prediction Method(s) | Confidence Score | Biological Pathway | Rationale for Prioritization |
| Kinase A | Similarity Search, Docking | High | PI3K/Akt/mTOR Signaling | High docking score; scaffold is common in kinase inhibitors. |
| GPCR B | Similarity Search | Medium | cAMP Signaling | Moderate structural similarity to known GPCR ligands. |
| Protease C | Docking | Medium | Apoptosis | Favorable predicted binding energy, but low ligand similarity. |
| Ion Channel D | Pharmacophore Model | Low | Neuronal Signaling | Matches some pharmacophoric features but poor docking score. |
Table 1: Template for summarizing and prioritizing targets predicted from in silico analysis. Data is hypothetical.
Based on such an analysis, a primary hypothesis can be formulated: tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is a potential inhibitor of Kinase A, thereby modulating the PI3K/Akt signaling pathway.
Part 2: In Vitro Biological Evaluation – From Hypothesis to Data
With a clear, data-driven hypothesis, we can design a targeted and efficient experimental plan. The following protocols are designed to be self-validating, moving from a general assessment of bioactivity to specific, mechanistic validation.
Caption: Tiered approach for the experimental validation of a novel compound.
Experimental Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing a specific mechanism, it is crucial to determine the compound's general effect on cell viability. The MTT assay is a standard colorimetric assay that measures metabolic activity, which is an indicator of cell viability and proliferation[12][13].
Materials:
-
Human cancer cell line (e.g., HCT116, chosen based on relevance to predicted target pathway).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13].
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Staurosporine).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[14].
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals[13].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol 2: Target-Based In Vitro Kinase Assay (ADP-Glo™)
Causality: This assay directly tests the hypothesis that the compound inhibits the predicted kinase. The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity[15][16]. Lower ADP production in the presence of the compound indicates inhibition.
Materials:
-
Recombinant human Kinase A.
-
Specific substrate peptide for Kinase A.
-
ATP (at a concentration near the Kₘ for the kinase).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Test compound and a known kinase inhibitor (e.g., Staurosporine) as a positive control.
-
White, opaque 384-well plates.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer with a constant percentage of DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound.
-
Pre-incubation: Add 2 µL of the kinase solution to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol 3: Cellular Pathway Analysis (Western Blot)
Causality: This protocol aims to confirm that the compound's effect in a cellular context is consistent with the inhibition of its direct target. If the compound inhibits Kinase A, we expect to see a decrease in the phosphorylation of a known downstream substrate of Kinase A[17][18].
Materials:
-
Cell line expressing the target pathway (e.g., HCT116).
-
Test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-SubstrateY (the downstream target of Kinase A), anti-total-SubstrateY, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Enhanced chemiluminescence (ECL) detection reagent.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cytotoxicity IC₅₀) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein amounts and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SubstrateY) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL reagent. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total-SubstrateY and GAPDH to confirm equal protein loading and to normalize the phosphorylation signal.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the ratio of phospho-SubstrateY to total-SubstrateY would validate the compound's on-target effect in cells.
Caption: Inhibition of a signaling pathway by the test compound.
Advanced Applications: The Scaffold as a PROTAC Linker
Beyond direct inhibition, the diazaspiro[3.5]nonane scaffold is an excellent candidate for use as a rigid linker in the design of PROTACs[5]. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[][19][20].
The Boc-protected amine on tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate can be deprotected and used as an attachment point for either a target-binding warhead or an E3 ligase ligand. The rigid spirocyclic structure can help to enforce a specific spatial orientation between the two ends of the PROTAC, which is critical for forming a stable and productive ternary complex[20][21].
Caption: Modular assembly of a PROTAC using the diazaspiro scaffold.
Conclusion
While direct biological data for tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is currently sparse, its structural characteristics place it within a highly promising class of compounds for drug discovery. This guide has provided a comprehensive, multi-pillared framework for its systematic evaluation. By integrating predictive in silico target fishing with a tiered approach to in vitro experimental validation, researchers can efficiently generate and test hypotheses regarding its mechanism of action. The detailed, self-validating protocols provided herein serve as a robust starting point for characterizing its potential as a direct inhibitor or as a foundational scaffold for advanced modalities like PROTACs. This strategic workflow mitigates the risks of early-stage research and maximizes the potential for discovering novel, high-impact therapeutics.
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R. Troup, I. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. URL: [Link]
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Harnessing Three-Dimensionality: The Ascendant Role of Spirocyclic Scaffolds in Modern Medicinal Chemistry
Abstract
The paradigm of drug discovery is undergoing a significant spatial evolution, moving away from the planar landscapes of traditional aromatic compounds towards the topographical complexity of three-dimensional scaffolds. At the forefront of this shift are spirocyclic compounds, molecules defined by two rings sharing a single, quaternary carbon atom. This unique structural feature imparts a rigid, well-defined three-dimensional geometry that offers medicinal chemists a powerful tool to overcome long-standing challenges in drug design. This in-depth guide explores the multifaceted role of spirocyclic systems in medicinal chemistry. It delves into the fundamental principles that make these scaffolds advantageous, including their impact on physicochemical properties, conformational rigidity, and their ability to explore novel chemical space. We will examine key synthetic strategies, provide detailed protocols for their construction, and analyze case studies of successful spirocyclic drugs that have reached the market. This paper serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical insights required to effectively leverage spirocyclic compounds in the quest for safer and more effective medicines.
Introduction: Escaping Flatland in Drug Design
For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While successful, this reliance has contributed to challenges such as poor solubility, metabolic instability, and off-target effects. The "escape from flatland" concept advocates for the incorporation of scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³), which correlates with greater clinical success.[1] Spirocyclic scaffolds are exemplary of this design philosophy.[2] Their inherent three-dimensionality, stemming from the spirocyclic fusion, allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with complex biological targets like proteins.[3] This guide will illuminate how the unique topology of spirocycles is not merely a structural curiosity but a strategic asset in modern drug discovery.[4]
The Spirocyclic Advantage: A Physicochemical and Structural Perspective
The introduction of a spirocyclic moiety into a drug candidate can profoundly influence its pharmacological profile.[5] This is not a matter of chance but a direct consequence of the scaffold's inherent structural and chemical properties.
Enhanced Three-Dimensionality and Fsp³ Character
The defining feature of a spirocycle is the quaternary spiro-carbon, which locks two rings into perpendicular planes. This creates a rigid molecular architecture that projects substituents in distinct vectors, unlike the more limited substitution patterns of flat aromatic rings. This increased three-dimensionality, measured by a higher Fsp³, is strongly associated with improved clinical outcomes.[1] A higher Fsp³ count often leads to:
-
Improved Solubility: Saturated, sp³-rich scaffolds disrupt crystal lattice packing and are generally more water-soluble than their flat, aromatic counterparts.[3][6]
-
Reduced Promiscuity: The rigid conformation limits off-target interactions, leading to more selective compounds.[4]
-
Novel Intellectual Property: The structural novelty of spirocycles allows for the exploration of new, patentable chemical space.[7]
Conformational Rigidity and Pre-organization
Flexible molecules pay an entropic penalty upon binding to a target, as they must adopt a specific, rigid conformation. Spirocyclic scaffolds are inherently rigid, effectively "pre-organizing" the molecule in a bioactive conformation.[6][8] This conformational restriction can lead to:
-
Increased Potency: By minimizing the entropic cost of binding, the compound's affinity for its target can be significantly enhanced.[9][10]
-
Improved Selectivity: The fixed orientation of functional groups can be tailored to fit a specific target's binding site with high precision, discriminating against closely related off-targets.[6] For instance, replacing a flexible piperidine linker with a spirocyclic moiety has been used to refine selectivity for novel targets while reducing side effects.[6]
Modulation of Physicochemical Properties (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical to its success. Spirocycles offer a unique handle to fine-tune these properties.[11] Introducing a spirocycle can favorably modulate key parameters:
-
Lipophilicity (LogP/LogD): Azaspirocycles, for example, have been shown to decrease lipophilicity and increase basicity compared to their non-spirocyclic counterparts like piperazines, which can improve aqueous solubility and reduce metabolic liability.[2][6]
-
Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are sterically hindered and less susceptible to metabolic attack by cytochrome P450 (CYP) enzymes.[1][12]
-
Permeability: While increased sp³ character can sometimes reduce permeability, the overall balance of properties can often be optimized for good oral bioavailability.[13]
The logical relationship between spirocyclic structure and improved drug-like properties is visualized below.
Caption: Core advantages stemming from the unique structure of spirocyclic scaffolds.
Synthetic Strategies for Spirocyclic Scaffolds
Despite their advantages, the synthesis of spirocyclic compounds can be challenging due to the difficulty of constructing the central quaternary carbon.[3][14] However, an increasing number of synthetic methodologies are making these scaffolds more accessible.[9][12]
Key Synthetic Approaches
Several robust strategies have emerged for the synthesis of spirocycles:
-
Intramolecular Cyclization: This is one of the most common methods, involving the formation of the second ring by cyclizing a precursor that already contains the first ring and a tethered reactive group.
-
Ring-Closing Metathesis (RCM): A powerful tool for forming carbocyclic and heterocyclic rings, particularly useful for spirocycles containing medium-sized rings.
-
Diels-Alder Cycloaddition: This concerted reaction can be used to construct complex polycyclic systems, including spirocyclic junctions, with high stereocontrol.
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules, including spirocycles, from three or more starting materials in a single step.
Experimental Protocol: Synthesis of a Spiro-oxindole via Intramolecular Cyclization
This protocol describes a common method for synthesizing spiro-oxindoles, a privileged scaffold in medicinal chemistry. The key step is an intramolecular Heck reaction.
Objective: To synthesize a spirocyclic oxindole from a suitable N-arylacrylamide precursor.
Materials:
-
N-(2-bromophenyl)-N-(prop-2-en-1-yl)acrylamide
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-bromophenyl)-N-(prop-2-en-1-yl)acrylamide (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure spiro-oxindole product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This self-validating protocol includes monitoring by TLC and final characterization to ensure the desired product is obtained with high purity.
Caption: Workflow for the synthesis and validation of a spiro-oxindole scaffold.
Case Studies: Spirocyclic Compounds in Approved Drugs and Clinical Development
The theoretical benefits of spirocyclic scaffolds have been successfully translated into clinically approved drugs, demonstrating their real-world impact.[10][15] A significant number of these approvals have occurred in the 21st century, underscoring their growing importance.[5][15]
| Drug Name | Therapeutic Area | Spirocyclic Core | Key Advantage Conferred by Spirocycle | Year of Approval |
| Spironolactone | Cardiology/Endocrinology | Spiro-lactone | Steroidal rigidity, crucial for receptor binding | 1960 |
| Irbesartan [16] | Antihypertensive | Spiro-imidazolidinone | Optimal orientation of biphenyl tetrazole group for AT₁ receptor antagonism | 1997 |
| Fluspirilene [16] | Antipsychotic | Spiro-piperidine | Locked conformation for potent D₂ and 5HT₂ₐ receptor binding | 1970 |
| Revumenib [17] | Oncology (Leukemia) | 2,7-diazaspiro[3.5]nonane | Cation-π interaction with tyrosine residues in the menin target | 2024 |
| Cevimeline [16] | Sjögren's Syndrome | Spiro-quinuclidine | Agonist for M₁ and M₃ muscarinic receptors | 2000 |
Deep Dive: Revumenib - A Modern Success Story
The recent approval of Revumenib for acute leukemia highlights the power of spirocyclic design.[17] The drug's central 2,7-diazaspiro[3.5]nonane core is not merely a linker but is essential for its mechanism of action.[17] The protonated piperidine nitrogen within the spirocycle engages in a critical cation-π interaction with two tyrosine residues in the binding pocket of the menin protein.[17] Furthermore, the rigid azetidine portion of the spirocycle precisely positions a pyrimidine nitrogen to form another key hydrogen bond.[17] This case demonstrates how a spirocycle can serve as a geometrically optimized anchor to achieve high-affinity and selective target engagement.
Spirocycles as Bioisosteres
Bioisosteric replacement is a key strategy in drug optimization, where a part of a molecule is replaced with a structurally different group to improve properties without losing potency. Strained spirocycles are increasingly used as non-classical bioisosteres for common aromatic and aliphatic rings.[18][19] For example, a 2-azaspiro[3.3]heptane can serve as a rigid, three-dimensional bioisostere for piperidine.[18] This strategy can improve metabolic stability, fine-tune lipophilicity, and explore novel IP space.[20]
Future Outlook and Challenges
The field of spirocyclic chemistry is poised for continued growth.[14][21] Advances in high-throughput synthesis and computational chemistry will make the design and synthesis of novel spirocyclic scaffolds more efficient.[10][21] We can expect to see spirocycles being applied to increasingly complex biological targets, including protein-protein interactions and allosteric sites.
However, challenges remain. The synthesis of complex spirocycles can still be resource-intensive.[14][21] A deeper understanding of how different spirocyclic systems affect drug transport and ADME properties is also needed to guide rational design more effectively.[7] Despite these hurdles, the trajectory is clear: spirocyclic compounds are no longer a niche area but a mainstream and powerful tool in the medicinal chemist's arsenal for developing the next generation of therapeutics.[5]
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An In-Depth Technical Guide to the Isomers and Analogs of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. There has been a discernible shift away from flat, aromatic structures towards more three-dimensional (3D) molecules characterized by a higher fraction of sp³-hybridized carbon centers (Fsp³).[1] This strategic move is driven by the understanding that increased 3D character often correlates with enhanced physicochemical properties, such as aqueous solubility, and more favorable pharmacokinetic profiles.[1]
Among the scaffolds championing this shift, spirocycles—structures where two rings are linked by a single common atom—have garnered significant interest.[1] The diazaspiro[3.5]nonane core, a motif featuring a four-membered azetidine ring fused with a six-membered piperidine ring through a spirocyclic carbon, represents a particularly compelling framework. Its rigid, yet complex, three-dimensional arrangement offers a unique vectoral display of functional groups for probing biological target interactions.
This guide focuses on tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate , a key building block within this chemical class. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, enabling selective functionalization of the azetidine nitrogen. We will delve into the synthesis of this core molecule, explore its positional isomers and key analogs, and present detailed protocols relevant to its application in research and drug development.
The Core Molecule: tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
This molecule is the cornerstone of this guide, serving as a versatile intermediate for more complex derivatives. The Boc group not only protects the C8 nitrogen but also enhances lipophilicity, which can be advantageous in certain synthetic steps.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886766-31-0 | [2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |
| Molecular Weight | 226.32 g/mol | [2] |
| Topological Polar Surface Area | 41.6 Ų | [2] |
| Predicted pKa | 9.90 ± 0.20 | [2] |
| Physical Form | Liquid |
Structural Landscape: Isomers of Boc-Protected Diazaspiro[3.5]nonane
Positional isomerism dramatically alters the spatial arrangement of the nitrogen atoms within the spirocyclic framework, leading to distinct chemical properties and biological activities. The placement of the nitrogen atoms in the four- and six-membered rings dictates the vectors for substitution and interaction with biological targets.
Comparative Table of Isomers
Below is a summary of various Boc-protected diazaspiro[3.5]nonane isomers, highlighting their structural diversity.
| Isomer Name | CAS Number | Molecular Formula |
| tert-butyl 5,8 -diazaspiro[3.5]nonane-8-carboxylate | 886766-31-0 | C₁₂H₂₂N₂O₂ |
| tert-butyl 2,5 -diazaspiro[3.5]nonane-5-carboxylate | 1246035-53-9 | C₁₂H₂₂N₂O₂ |
| tert-butyl 2,6 -diazaspiro[3.5]nonane-6-carboxylate | 885272-17-3 | C₁₂H₂₂N₂O₂ |
| tert-butyl 2,7 -diazaspiro[3.5]nonane-7-carboxylate | 896464-16-7 | C₁₂H₂₂N₂O₂ |
| tert-butyl 1,7 -diazaspiro[3.5]nonane-7-carboxylate | 1180112-41-7 | C₁₂H₂₂N₂O₂ |
| tert-butyl 1,7 -diazaspiro[3.5]nonane-1-carboxylate | 1216936-29-6 | C₁₂H₂₂N₂O₂ |
Data sourced from Guidechem and PubChem.[2][3]
Key Analogs and Derivatives in Medicinal Chemistry
Analogs of the core structure are synthesized to fine-tune properties such as polarity, basicity, metabolic stability, and target engagement.[4] Modifications typically involve heteroatom substitution within the rings or derivatization of the nitrogen atoms.
Heteroatom Analogs
Introducing an additional heteroatom, like oxygen, can significantly alter the molecule's properties by increasing hydrophilicity and providing a hydrogen bond acceptor site.[5]
-
tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate: This analog (CAS 1251005-61-4) replaces a methylene group in the six-membered ring with an oxygen atom.[6] Such oxa-analogs are explored in drug development as they can serve as building blocks for novel drug candidates with potentially improved solubility and bioavailability.[6]
Functionalized Analogs
The true utility of the diazaspiro[3.5]nonane scaffold is realized upon functionalization of the free secondary amine.
-
Aryl-Spirocyclic Diamine Derivatives: Recent research has focused on synthesizing series of spirocyclic diamine derivatives for potential antidepressant-like properties.[7] In these studies, complex aryl groups are attached to the free nitrogen to create potent triple monoamine reuptake inhibitors or dual serotonin reuptake inhibitors and 5-HT₃A receptor antagonists.[7]
-
Muscarinic Acetylcholine Receptor (mAChR) Ligands: The unsubstituted spirocyclic diamine scaffold has been identified as a micromolar inhibitor of the M4 muscarinic acetylcholine receptor, highlighting its potential in neuroscience drug discovery.[8][9][10]
Synthetic and Experimental Workflows
The synthesis and manipulation of these spirocycles require robust and well-defined protocols. The following sections provide a generalized workflow and detailed methodologies for key transformations.
Protocol 1: Selective Mono-Boc Protection of a Diamine
Causality: Selectively protecting one of two nitrogen atoms in a diamine is critical for controlled, stepwise synthesis. This protocol leverages the in-situ formation of a mono-hydrochloride salt of the diamine. The protonated amine is rendered non-nucleophilic, directing the di-tert-butyl dicarbonate ((Boc)₂O) to react exclusively with the remaining free amine. Using a volatile HCl source like trimethylsilyl chloride (Me₃SiCl) simplifies workup.[11][12]
Materials:
-
Diazaspiro[3.5]nonane dihydrochloride (1.0 equiv.)
-
(Boc)₂O (1.1 equiv.)
-
Methanol (MeOH), anhydrous
-
Sodium hydroxide (NaOH), 2N solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Monoprotonation: Suspend the diamine dihydrochloride (1.0 equiv.) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 1.0 equivalent of a base (e.g., sodium methoxide) to generate the mono-hydrochloride species in situ. Alternatively, start with the free diamine and add 1.0 equivalent of an HCl source like Me₃SiCl.[11]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Addition: Add a solution of (Boc)₂O (1.1 equiv.) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with deionized water.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to ensure the unreacted amine is in its free base form.
-
Extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Boc Deprotection
Causality: The Boc group is designed to be stable to many reaction conditions but labile under strong acid. The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine.[13] Trifluoroacetic acid (TFA) is highly effective and its excess can be easily removed by evaporation.
Materials:
-
Boc-protected diazaspiro[3.5]nonane derivative (1.0 equiv.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Add an excess of TFA (typically 20-50% v/v solution in DCM) to the flask. The reaction is often exothermic; addition can be done at 0 °C for sensitive substrates.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction to completion by TLC or LC-MS. The formation of CO₂ gas is expected.[13]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid and to convert the amine salt to its free base form. Continue until CO₂ evolution ceases.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Analytical Characterization Techniques
Confirming the identity, purity, and structure of these novel compounds is paramount. A combination of spectroscopic and chromatographic methods is essential.
| Technique | Purpose & Expected Information |
| NMR Spectroscopy | ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. Key signals include the Boc group singlet (~1.4 ppm) and distinct multiplets for the azetidine and piperidine ring protons. ¹³C NMR: Shows the number of different types of carbon atoms. Key signals include the Boc carbonyl (~155 ppm) and quaternary spiro-carbon. 2D techniques (COSY, HSQC, HMBC) are used to definitively assign complex structures.[14] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the molecular formula. Fragmentation patterns can help elucidate the structure.[14] |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and to isolate it. A reversed-phase (RP-HPLC) method is typically employed. For reactive intermediates, specialized techniques like gas chromatography (GC) may be necessary to avoid degradation.[14][15] |
| Infrared (IR) Spectroscopy | Identifies functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the Boc carbonyl group. N-H stretching bands for the secondary amine will also be present.[14] |
Conclusion and Future Outlook
The tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate scaffold and its related isomers and analogs represent a rich and underexplored area of chemical space. Their inherent three-dimensionality and the synthetic accessibility provided by reliable protection/deprotection strategies make them highly valuable building blocks for modern drug discovery. As demonstrated by their emerging applications as CNS-active agents, these spirocyclic diamines are poised to address challenging biological targets.[7][8] Future work will likely focus on the stereoselective synthesis of these scaffolds to explore chiral recognition in biological systems and the continued development of novel analogs with optimized ADME-Tox profiles.
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The Ascendancy of Diazaspirocycles in Modern Drug Discovery: From Structural Novelty to Clinical Candidates
An In-Depth Technical Guide:
Abstract
The paradigm of drug discovery is undergoing a significant shift, moving away from the predominantly flat, aromatic structures of the 20th century towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the need to address increasingly complex biological targets and to optimize pharmacokinetic profiles.[1][2] Within this new landscape, diazaspirocycles—rigid bicyclic structures containing two nitrogen atoms and sharing a single spirocyclic carbon—have emerged as exceptionally valuable scaffolds. Their unique topographical features offer a pre-organized, rigid framework that allows for the precise spatial orientation of substituents, enhancing binding affinity and selectivity for protein targets.[3][4] This guide provides a comprehensive technical review of the core principles of diazaspirocycles in medicinal chemistry, detailing their synthesis, impact on physicochemical properties, and applications across various therapeutic areas, supported by detailed protocols and mechanistic insights.
The Diazaspirocyclic Advantage: Engineering Three-Dimensionality
The fundamental value of a spirocyclic core lies in its inherent three-dimensionality and conformational rigidity.[4] Unlike flexible aliphatic chains or planar aromatic rings, the spirocyclic fusion point creates a quaternary carbon center that locks the two rings in a fixed, non-planar orientation. This has profound implications for drug design.
-
Precise Vectorial Display: The rigid framework acts as a scaffold, projecting functional groups into three-dimensional space in a well-defined manner. This allows for optimal interactions with the complex topographies of biological targets like enzyme active sites and receptor binding pockets.[3]
-
Improved Physicochemical Properties: The introduction of a spiro-center, particularly in diazaspirocycles, can significantly modulate key drug-like properties.[2] Studies have shown that replacing traditional heterocyclic motifs (e.g., piperazine) with azaspirocycles can lead to:
-
Increased Aqueous Solubility: The less planar, more polar nature of the scaffold can disrupt crystal packing and improve solvation.[2]
-
Decreased Lipophilicity (LogP/LogD): Moving away from flat, greasy aromatic systems towards sp3-rich scaffolds generally lowers lipophilicity, which can reduce off-target effects and improve metabolic stability.[2][5]
-
Modulated Basicity (pKa): The nitrogen atoms within the diazaspirocyclic core provide handles for tuning basicity, which is critical for target engagement and pharmacokinetic properties.[2]
-
-
Novelty and Intellectual Property: The exploration of diazaspirocyclic chemical space provides access to novel molecular architectures, offering a significant advantage in securing intellectual property for new chemical entities.[6]
Diagram 1: General Structure of a Diazaspirocycle This diagram illustrates the core architecture of a diazaspirocycle, highlighting the central spiro-atom that joins two nitrogen-containing rings.
Caption: Workflow from synthesis to preclinical development of diazaspirocycles.
Diazaspirocycles as Privileged Scaffolds in Therapeutic Areas
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. [7][8]Diazaspirocycles have demonstrated this versatility and are increasingly found in drug candidates across a range of diseases. [3][9]
Oncology
In oncology, the precise orientation of substituents afforded by diazaspirocycles is ideal for targeting the well-defined pockets of kinases. Cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, are a key target. [9]For example, pyrazolo[1,5-a]t[1][3][10]riazine derivatives featuring a 1,9-diazaspiro[5.5]undecane moiety have shown potent inhibition of CDK7 with IC50 values in the low nanomolar range (≤5 nM). [9]The development of such targeted therapies is a cornerstone of modern cancer drug development. [11][12][13]
Central Nervous System (CNS) Disorders
The ability to fine-tune physicochemical properties makes diazaspirocycles attractive for developing CNS-penetrant drugs. [3]Their rigid structure can help optimize interactions with G-protein coupled receptors (GPCRs) and ion channels, which are major targets for neurological and psychiatric disorders. Fluspirilene, an antipsychotic drug, features a spirocyclic core and targets dopamine D2 and serotonin 5-HT2A receptors. [14][15]The development of novel compounds for neurodegenerative diseases like Alzheimer's is an active area of research, focusing on targets like acetylcholinesterase and β-amyloid aggregation. [16][17]
Infectious Diseases
Diazaspirocyclic scaffolds are being explored for the development of novel antibacterial and antiviral agents. For instance, a novel spiro[imidazole-4,3′-pyrrolo[1,2-a]quinolin]-5-one scaffold has been investigated as a potential HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). [10] Table 1: Comparison of Physicochemical Properties: Piperazine vs. Azaspirocycle This table illustrates the typical improvements in drug-like properties when a standard piperazine ring is replaced with a more 3D azaspiro[3.3]heptane motif.
| Property | Piperazine Analog | Azaspiro[3.3]heptane Analog | Rationale for Improvement |
| LogD (pH 7.4) | 2.8 | 1.9 | Increased sp3 character reduces lipophilicity. [2] |
| Aqueous Solubility | Low | Higher | Reduced planarity disrupts crystal lattice packing. [10] |
| Metabolic Stability | Moderate | Higher | The quaternary spiro-carbon can block sites of metabolism. [2] |
| Fraction sp3 (Fsp3) | 0.67 | 0.88 | Inherent structural feature of the spirocyclic system. [5] |
Experimental Protocol: Representative Synthesis of a Diazaspirocycle via RCM
This protocol provides a generalized, self-validating methodology for the synthesis of a 1,9-diazaspiro[5.5]undecane scaffold, a common core in many bioactive compounds. [18] Objective: To synthesize a Boc-protected diazaspiro[5.5]undecene derivative via Ring-Closing Metathesis.
Materials:
-
N-Boc-N,N-diallylamine
-
Appropriate diene precursor
-
Grubbs' Second Generation Catalyst
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (Silica gel, solvents for chromatography)
Methodology:
-
Precursor Assembly: Synthesize the acyclic diene precursor. This typically involves standard amine alkylation or acylation procedures to link two alkenyl chains to the nitrogen atoms. The specific route will depend on the desired final structure.
-
Degassing: In a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM to a concentration of ~0.01 M. Bubble argon through the solution for 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add Grubbs' Second Generation Catalyst (typically 2-5 mol%) to the stirring solution under a positive pressure of argon.
-
Reaction Monitoring (Self-Validation): Heat the reaction to reflux (~40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates reaction progression. The reaction is generally complete within 2-4 hours.
-
Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, often containing colored ruthenium byproducts, is then purified. A simple and effective workup involves direct purification by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient). [18]7. Characterization: Confirm the structure and purity of the isolated product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pharmacokinetics and Structure-Activity Relationships (SAR)
A key driver for incorporating diazaspirocycles is the potential for improved pharmacokinetic (PK) profiles. [19][20][21]The rigid scaffold not only enhances target binding but also influences the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the molecule.
-
Structure-Activity Relationship (SAR): SAR studies on diazaspirocycles often reveal that even subtle changes to the ring size, substitution pattern, or stereochemistry at the spiro-center can have a dramatic impact on biological activity. [22][23]For example, in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, exchanging a simple morpholine for various azaspirocycles not only improved potency but also enhanced selectivity against the hERG channel, a critical anti-target for cardiac safety. [5]* Pharmacokinetic Profile: The increased sp3-character and reduced lipophilicity of diazaspirocycles often translate to better PK properties. [2]This includes improved metabolic stability, as the quaternary spiro-carbon is not susceptible to oxidative metabolism, and potentially higher oral bioavailability. [3][19]The half-life of diazaspirocyclic drugs can vary significantly based on their overall structure and metabolism. [24]
Future Outlook and Challenges
Diazaspirocycles represent a vibrant and expanding area of medicinal chemistry. While their utility is well-established, challenges remain, primarily related to the stereoselective synthesis of more complex, multi-substituted scaffolds. [25]Future efforts will likely focus on:
-
Development of Novel Synthetic Methods: Creating more efficient and stereoselective routes to access novel diazaspirocyclic cores. [25]* Computational Chemistry: Using in silico modeling to design diazaspirocyclic scaffolds with optimized binding and ADME properties before synthesis.
-
Diversity-Oriented Synthesis: Applying techniques to rapidly generate large, diverse libraries of diazaspirocycles to screen against new and challenging biological targets. [26] The continued integration of innovative synthesis and rational design will ensure that diazaspirocycles remain a privileged and powerful tool in the quest for the next generation of therapeutics.
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Methodological & Application
Synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
An Application Note and Protocol for the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a valuable spirocyclic diamine scaffold for medicinal chemistry and drug discovery. Spirocyclic structures, particularly those incorporating diamine motifs, are of high interest as they offer three-dimensional diversity and conformational rigidity, which can lead to improved pharmacological properties.[1][2] This guide details a robust multi-step synthetic pathway, provides in-depth, step-by-step protocols, and explains the scientific rationale behind key experimental choices. The protocol is designed to be a self-validating system, complete with characterization data, troubleshooting advice, and authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Diazaspiro[3.5]nonane Scaffolds
Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery. Their inherent three-dimensionality allows for the exploration of chemical space beyond traditional flat, aromatic compounds, often leading to molecules with enhanced target specificity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 5,8-diazaspiro[3.5]nonane core, which combines an azetidine ring with a piperazine ring, is a particularly noteworthy motif. The two distinct nitrogen atoms provide handles for orthogonal functionalization, enabling the creation of diverse chemical libraries for screening against various biological targets.
The title compound, with a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen, serves as a key building block. The Boc group provides stability during subsequent synthetic transformations and can be readily removed under acidic conditions, revealing a secondary amine for further derivatization.
Overview of the Synthetic Strategy
The synthesis of the diazaspiro[3.5]nonane core is a multi-step process that requires careful planning and execution. The strategy outlined here is adapted from established methodologies for constructing similar spirocyclic systems, particularly from protected piperidone precursors.[3][4] The overall workflow involves the construction of a piperidine ring bearing the necessary functionalities for a subsequent intramolecular cyclization to form the azetidine ring.
The following diagram illustrates the high-level synthetic workflow.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthetic Protocols
This section provides a detailed, step-by-step protocol for the synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate. The presented route is a logical adaptation of a proven synthesis for a closely related isomer.[4]
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 2-(1-benzyl-4-oxopiperidin-3-ylidene)acetate
-
Reaction Principle: This step involves a Knoevenagel-type condensation. 1-Benzyl-4-piperidone is reacted with a stabilized ylide generated from triethyl phosphonoacetate. The base, sodium hydride, deprotonates the phosphonate to form the nucleophilic ylide, which then attacks the ketone carbonyl, leading to the α,β-unsaturated ester via a Wittig-Horner-Emmons reaction. The benzyl group serves as a robust protecting group for the piperidine nitrogen.
-
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Benzyl-4-piperidone
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq).
-
Add anhydrous THF to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another hour.
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the target ester.
-
Step 2: Synthesis of 2-(1-Benzyl-3-(hydroxymethyl)piperidin-3-yl)ethan-1-ol
-
Reaction Principle: This is a reduction step using a powerful reducing agent, Lithium Aluminum Hydride (LAH). LAH reduces both the ester functionality and the double bond of the α,β-unsaturated ester to the corresponding saturated diol.
-
Materials:
-
Ethyl 2-(1-benzyl-4-oxopiperidin-3-ylidene)acetate (from Step 1)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend LAH (2.0-3.0 eq) in anhydrous THF and cool to 0 °C.
-
Dissolve the ester from Step 1 in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol, which can often be used in the next step without further purification.
-
Step 3: Synthesis of (3-(2-((Methylsulfonyl)oxy)ethyl)-1-benzylpiperidin-3-yl)methyl methanesulfonate
-
Reaction Principle: The primary hydroxyl groups of the diol are converted into better leaving groups (mesylates) for the subsequent cyclization. Methanesulfonyl chloride (MsCl) reacts with the alcohols in the presence of a base like triethylamine (TEA), which neutralizes the HCl byproduct.
-
Materials:
-
Diol (from Step 2)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
-
Protocol:
-
Dissolve the diol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.5-3.0 eq).
-
Add methanesulfonyl chloride (2.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dimesylate product. This product is often unstable and should be used immediately in the next step.
-
Step 4: Synthesis of 8-Benzyl-5,8-diazaspiro[3.5]nonane
-
Reaction Principle: This is the key ring-forming step. An intramolecular nucleophilic substitution occurs. The piperidine nitrogen, after being deprotected or another amine source being used, attacks one of the mesylate groups to form the spirocyclic azetidine ring. Note: The patent literature suggests a more complex sequence involving an initial cyclization followed by reduction and a second cyclization. For simplicity and adapting the principle, a direct double-displacement with an amine source like benzylamine can be envisioned, or a multi-step sequence as described in related syntheses. A more direct adaptation from patent literature involves reacting the dimesylate with an amine.[4]
-
Materials:
-
Dimesylate (from Step 3)
-
Benzylamine
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
-
Protocol:
-
Dissolve the crude dimesylate (1.0 eq) in acetonitrile.
-
Add benzylamine (excess, e.g., 5 eq) and a base such as K₂CO₃ (3.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS for the formation of the product.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the N-benzyl protected spirodiamine.
-
Step 5: Synthesis of 5,8-Diazaspiro[3.5]nonane
-
Reaction Principle: The N-benzyl protecting group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst, and hydrogen gas cleaves the C-N bond of the benzyl group.
-
Materials:
-
8-Benzyl-5,8-diazaspiro[3.5]nonane (from Step 4)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve the N-benzyl compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to obtain the free spirodiamine.
-
Step 6 & 7:
-
Reaction Principle: The secondary amine on the six-membered ring is selectively protected with a Boc group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. The reaction is performed in the presence of a base to neutralize the acid byproduct. Given the two secondary amines, selective protection can be challenging and may require careful control of stoichiometry and conditions. However, the piperazine nitrogen is generally more nucleophilic than the azetidine nitrogen.
-
Materials:
-
5,8-Diazaspiro[3.5]nonane (from Step 5)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or saturated aqueous NaHCO₃
-
-
Protocol:
-
Dissolve the diamine (1.0 eq) in DCM and cool the solution to 0 °C.
-
Add triethylamine (1.1 eq).
-
Dissolve Boc₂O (1.0 eq) in DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
-
Data Summary and Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Step | Compound Name | Expected Yield (%) | Analytical Methods |
| 1 | Ethyl 2-(1-benzyl-4-oxopiperidin-3-ylidene)acetate | 60-75 | ¹H NMR, ¹³C NMR, MS |
| 2 | 2-(1-Benzyl-3-(hydroxymethyl)piperidin-3-yl)ethan-1-ol | 80-95 | ¹H NMR, MS |
| 3 | Dimesylate Intermediate | (Used Crude) | (Typically unstable, used immediately) |
| 4 | 8-Benzyl-5,8-diazaspiro[3.5]nonane | 40-55 | ¹H NMR, ¹³C NMR, MS |
| 5 | 5,8-Diazaspiro[3.5]nonane | 85-95 | ¹H NMR, MS |
| 6 | tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate | 70-85 | ¹H NMR, ¹³C NMR, MS, HPLC |
Expected ¹H NMR Data for the Final Product (CDCl₃, 400 MHz):
-
δ 1.45 (s, 9H): Protons of the tert-butyl group.
-
δ 1.6-1.9 (m, 4H): Methylene protons of the piperazine ring.
-
δ 2.8-3.6 (m, 8H): Methylene protons adjacent to nitrogen atoms in both rings.
-
A broad singlet corresponding to the azetidine N-H may also be observed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete formation of the ylide; inactive NaH. | Ensure anhydrous conditions. Use fresh NaH. Allow sufficient time for ylide formation before adding the ketone. |
| Incomplete reduction in Step 2 | Insufficient LAH; short reaction time. | Use a larger excess of LAH (up to 3 eq). Increase reflux time and monitor carefully by TLC. |
| Low yield in Step 4 (Cyclization) | Poor leaving group activation; competing elimination. | Ensure Step 3 goes to completion. Use the dimesylate immediately. Consider using a stronger base like Cs₂CO₃ and a polar aprotic solvent like DMF. |
| Incomplete debenzylation in Step 5 | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged. Increase hydrogen pressure using a Parr apparatus. |
| Di-Boc formation in Step 6 | Excess Boc₂O used; prolonged reaction time. | Use stoichiometric amounts (1.0 eq) of Boc₂O. Monitor the reaction closely and stop it once the mono-Boc product is dominant. |
References
-
Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.[5][6][7]
-
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., et al. (2016). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Enamine.[1]
-
Gasser, G., & Spingler, B. (2017). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.[2]
-
Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. (2020). Eureka | Patsnap. CN111620869A.[3]
-
Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020). Google Patents. CN111620869A.[4]
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- 1. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate in Modern Synthesis
Introduction: The Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved biological activity and physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a class of "privileged structures" due to their inherent three-dimensionality.[1][2] Unlike their flat, aromatic counterparts, the rigid, non-planar nature of spirocycles allows for a more precise spatial arrangement of substituents, facilitating optimal interactions with the complex topographies of biological targets.[2] This structural feature often leads to enhanced potency, greater selectivity, and improved pharmacokinetic profiles, such as increased solubility and metabolic stability.[1]
Among these valuable frameworks, the 5,8-diazaspiro[3.5]nonane core is a particularly versatile building block. Its two distinct nitrogen atoms provide handles for differential functionalization, enabling the exploration of diverse chemical space from a single, compact scaffold. The subject of this guide, tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate , is a strategically protected derivative designed for maximum synthetic utility. The tert-butoxycarbonyl (Boc) group at the N8 position renders this nitrogen unreactive under a wide range of conditions, thereby directing functionalization exclusively to the secondary amine at the N5 position. The Boc group's well-established lability to acid allows for its clean removal at a later stage, unmasking the N8 amine for subsequent elaboration.[3][4]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing detailed protocols and mechanistic insights into the key synthetic transformations of this valuable building block.
Core Synthetic Strategies and Protocols
The nucleophilic secondary amine at the N5 position is the primary site of reactivity. The following sections detail robust protocols for its functionalization through common and powerful C-N bond-forming reactions.
N-Arylation via Buchwald-Hartwig Amination
The formation of an aryl-amine bond is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a mild and general method for achieving this transformation, overcoming the limitations of harsher, classical methods.[5][6]
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[7] Key steps include the oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5][7] The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the reductive elimination step and stabilizes the active catalytic species, leading to higher efficiency and broader substrate scope.[8]
Fig. 1: Buchwald-Hartwig Amination Cycle (Within 100 characters)
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 equiv)
-
Aryl bromide or chloride (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe, followed by the aryl halide.
-
Add a solution of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate in anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness Note: The reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. The choice of base and ligand may need optimization depending on the specific aryl halide used.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming alkyl-amine bonds, serving as a superior alternative to direct alkylation which often suffers from over-alkylation.[9]
Causality and Mechanistic Insight: The reaction involves two key stages in a one-pot process. First, the secondary amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate. Second, a mild and selective reducing agent, introduced in situ, reduces the iminium ion to the corresponding tertiary amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is less reactive towards the starting carbonyl compound but highly effective at reducing the protonated iminium intermediate, minimizing side reactions.[9][10]
Fig. 2: Reductive Amination Workflow (Within 100 characters)
Protocol 2: General Procedure for Reductive Amination
Materials:
-
tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 equiv)
Procedure:
-
Dissolve tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate and the carbonyl compound in DCM or DCE.
-
If the carbonyl is unreactive, a catalytic amount of acetic acid can be added to facilitate iminium formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes (Note: initial gas evolution may occur).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expertise Note: NaBH(OAc)₃ is mildly moisture-sensitive but can be handled in air. For less reactive ketones, heating the reaction may be necessary. The choice of solvent is crucial; DCM and DCE are preferred for their ability to dissolve all components.
Boc Group Deprotection
The final step to reveal the N8-amine for further diversification is the cleavage of the Boc protecting group. This is reliably achieved under acidic conditions.
Causality and Mechanistic Insight: The Boc group is cleaved via an acid-catalyzed elimination mechanism.[4] Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene gas, with the concomitant release of carbon dioxide.[3] This process is efficient and typically goes to completion quickly.
Fig. 3: Acid-Catalyzed Boc Deprotection (Within 100 characters)
Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected spiro-diamine (1.0 equiv)
-
Trifluoroacetic Acid (TFA) (10-20 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the amine as its TFA salt. It can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.
Trustworthiness Note: This reaction is robust but generates gaseous byproducts; ensure it is performed in a well-ventilated fume hood. If other acid-sensitive functional groups are present, using HCl (4M in dioxane) at 0 °C can be a milder alternative.[11] In substrates with electron-rich aromatic rings, scavengers like triethylsilane can be added to prevent tert-butylation side reactions.[4]
Summary of Synthetic Applications
The following table summarizes the typical reaction conditions for the functionalization of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
| Reaction Type | Key Reagents | Catalyst / Reducing Agent | Base / Additive | Solvent |
| N-Arylation | Aryl Halide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |
| Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃ | Acetic Acid (cat.) | DCM / DCE |
| Acylation | Acyl Chloride | N/A | Triethylamine / Pyridine | DCM / THF |
| Sulfonylation | Sulfonyl Chloride | N/A | Triethylamine / Pyridine | DCM |
| Boc Deprotection | N/A | Trifluoroacetic Acid (TFA) | N/A | DCM |
Conclusion
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is a high-value building block that provides a reliable entry point into a diverse range of spirocyclic amines. The strategic placement of the Boc protecting group allows for selective and predictable functionalization of the N5 position through robust and well-established synthetic methodologies, including Buchwald-Hartwig amination and reductive amination. Subsequent removal of the Boc group unveils a second nitrogen atom for further synthetic exploration. The protocols and insights provided herein are intended to empower researchers to confidently incorporate this versatile scaffold into their discovery programs, accelerating the development of novel therapeutics with enhanced structural complexity and improved properties.
References
- Chalyk, B., et al. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed.
- tert-butyl 5,8-diazaspiro[3.
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Deprotection of boc-protected compounds.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Unraveling the Therapeutic Potential of 5-Azaspiro[3.5]nonan-2-one Based Compounds. Benchchem.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- tert-Butyl-8-hydroxy-5-azaspiro[3.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- The Rise of a Novel Scaffold: A Technical Guide to 6,7-Diazaspiro[4.5]decane in Medicinal Chemistry. Benchchem.
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- tert-Butyl 5,8-diazaspiro[3.
- tert-Butyl 5-oxa-2,8-diazaspiro[3.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- n-Tuples on Scaffold Diversity Inspired by Drug Hybridisation to Enhance Drugability: Applic
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.
- Tert-butyl 8-oxo-5-azaspiro[3.
- tert-Butyl 2,5-diazaspiro[3.
- Application Notes and Protocols: Reductive Amination of 7-Azaspiro[3.5]nonan-1-one. Benchchem.
- Hitchhiker's guide to reductive amin
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
The Spirocyclic Scaffold in Focus: Applications of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate in Modern Medicinal Chemistry
Introduction: The Rising Importance of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, there is a discernible shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds. This strategic pivot is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility, better metabolic stability, and the potential for more specific interactions with biological targets. Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this new wave of thinking. Their rigid, well-defined three-dimensional geometry offers a unique platform for orienting substituents in precise vectors, enabling novel interactions with protein binding pockets.
Among these valuable building blocks, tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate has emerged as a versatile and highly sought-after intermediate in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, reactivity, and diverse applications, offering detailed protocols and insights for researchers in drug development. The mono-Boc protection of this diamine scaffold provides a crucial handle for controlled, sequential functionalization, making it an ideal starting point for creating libraries of novel compounds.
Core Attributes and Synthetic Strategy
The utility of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate lies in its unique structural features. The spirocyclic core imparts conformational rigidity and a distinct three-dimensional shape. The presence of two nitrogen atoms—one protected and one free secondary amine—allows for selective chemical modifications. The Boc-protected nitrogen is shielded from reaction, while the secondary amine of the azetidine ring is available for a variety of coupling reactions to introduce diverse aryl or alkyl substituents.
While a specific, peer-reviewed synthesis for the 5,8-isomer is not readily found in the literature, a general and robust strategy can be adapted from established syntheses of its isomers, such as tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. These multi-step sequences typically begin with a commercially available piperidone derivative and involve key steps such as olefination, reduction, cyclization, and protection/deprotection steps.
A plausible synthetic workflow is outlined below:
Application Notes & Protocols: Leveraging tert-Butyl 5,8-Diazaspiro[3.5]nonane-8-carboxylate for the Development of Novel Drug Candidates
Introduction: The Strategic Value of Spirocyclic Scaffolds
In modern medicinal chemistry, there is a pressing need to move beyond "flat," aromatic-heavy molecules and explore more three-dimensional chemical space. Spirocyclic scaffolds have emerged as a powerful solution to this challenge.[1] Their inherent rigidity and defined three-dimensional structures offer a unique platform for designing drug candidates with improved physicochemical properties. The quaternary spiro-carbon atom increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates due to enhanced solubility, improved metabolic stability, and the ability to form more specific, complementary interactions with biological targets.[1]
The 5,8-diazaspiro[3.5]nonane framework is a particularly compelling scaffold. It provides a rigid core with precise exit vectors, allowing for the controlled spatial orientation of substituents. This guide focuses on tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a versatile building block where one of the secondary amines is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection enables selective functionalization at the 5-position nitrogen, providing a straightforward entry point for library synthesis and lead optimization campaigns.
This document serves as a comprehensive guide for researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for their application in a drug discovery context.
Physicochemical Profile of the Diazaspiro[3.5]nonane Core
The foundational scaffold's properties are critical as they influence the absorption, distribution, metabolism, and excretion (ADME) characteristics of its derivatives. While experimental values for the specific 5,8-diaza isomer are not widely published, we can analyze computed properties and draw comparisons with similar azaspirocycles to understand its potential.
| Property | Representative Value (Predicted) | Implication in Drug Design |
| Molecular Formula | C₇H₁₄N₂ | Low molecular weight starting point. |
| Molecular Weight | 126.20 g/mol | Allows for significant derivatization while staying within Lipinski's Rule of Five. |
| XLogP3 | ~0.5 - 1.5 | Indicates a favorable starting point for balancing lipophilicity and hydrophilicity. |
| Topological Polar Surface Area (TPSA) | ~24 Ų | Low TPSA suggests good potential for cell and blood-brain barrier permeability.[2] |
| pKa (Strongest Basic) | ~10.0 | The secondary amines provide handles for salt formation to improve solubility and allow for hydrogen bond donor/acceptor interactions. |
These values are computationally predicted for the parent scaffold and serve as a general guide.
The data suggests that the diazaspiro[3.5]nonane core is an excellent starting fragment for building drug-like molecules. Its low molecular weight and TPSA provide ample room for introducing pharmacophoric features without creating liabilities in molecular properties.
Synthetic Accessibility
While multi-step syntheses for various diazaspiro[3.5]nonane isomers have been reported in patent literature, they are often complex and not amenable to rapid library generation.[3][4][5] Fortunately, tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is commercially available from multiple chemical suppliers, making it a readily accessible building block for drug discovery programs. This commercial availability allows research teams to focus on innovative derivatization rather than resource-intensive scaffold synthesis.
Core Protocols for Derivatization at the N-5 Position
The presence of a single unprotected secondary amine on the scaffold is the key to its utility. The following protocols detail the most common and robust methods for its functionalization. Each protocol is designed as a self-validating system, incorporating in-process controls and analytical checkpoints.
Protocol 1: N-Alkylation via Nucleophilic Substitution
This method introduces alkyl groups to the N-5 position, allowing for the exploration of hydrophobic pockets in a target's binding site or the attachment of linkers.
Causality & Rationale: The reaction proceeds via an Sₙ2 mechanism where the nucleophilic secondary amine attacks the electrophilic carbon of an alkyl halide. A non-nucleophilic base is required to neutralize the HBr or HCl generated, driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF) or acetonitrile (ACN) to a concentration of 0.1 M.
-
Add Base: Add potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq).
-
Add Electrophile: Add the desired alkyl halide (R-X, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
In-Process Control: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the mixture to room temperature. Quench by slowly adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
Protocol 2: N-Acylation for Amide Bond Formation
This protocol is fundamental for introducing amide functionalities, which are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.
Causality & Rationale:
-
Method A (Acyl Halides): The highly electrophilic carbonyl carbon of the acyl chloride reacts readily with the amine. A tertiary amine base (e.g., triethylamine) is used as an acid scavenger.[6]
-
Method B (Carboxylic Acids): The carboxylic acid must first be activated to form a better leaving group. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.
Step-by-Step Methodology (Using Carboxylic Acid):
-
Setup: To a round-bottom flask, add the carboxylic acid (R-COOH, 1.1 eq) and dissolve in anhydrous DMF or dichloromethane (DCM) (0.1 M).
-
Reagents: Add tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature.
-
In-Process Control: Monitor the reaction via LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification & Characterization: Purify the product by flash column chromatography and confirm its identity and purity via NMR and HRMS.
Protocol 3: Reductive Amination
This powerful reaction forms a C-N bond by reacting the amine with a carbonyl compound (aldehyde or ketone), providing access to a wide range of secondary and tertiary amine products.
Causality & Rationale: The reaction proceeds in two stages: (1) formation of a transient iminium ion intermediate from the condensation of the amine and the carbonyl compound, and (2) reduction of the iminium ion by a mild, selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone and is tolerant of the slightly acidic conditions that favor iminium ion formation.
Step-by-Step Methodology:
-
Setup: In a flask, dissolve tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 eq) and the aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1 M).
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
In-Process Control: Monitor the reaction via LC-MS for the disappearance of the starting amine and the appearance of the product mass.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir for 30 minutes, then extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Characterization: Purify via flash chromatography and characterize by NMR and HRMS.
Boc-Deprotection: Unmasking the N-8 Position
To enable further diversification or to reveal the final pharmacologically active compound, the Boc protecting group can be efficiently removed under acidic conditions.
Step-by-Step Methodology:
-
Setup: Dissolve the Boc-protected compound in DCM (0.1 M).
-
Deprotection: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting product is typically the TFA salt, which can be used directly or neutralized with a base.
Application in Structure-Activity Relationship (SAR) Studies
The ultimate goal of applying these protocols is to generate a library of related compounds to systematically probe the structure-activity relationships (SAR) of a new chemical series.[7][8] By varying the 'R' group attached to the N-5 position, researchers can optimize potency, selectivity, and ADME properties.
For example, derivatives of the related 7-azaspiro[3.5]nonane scaffold have been successfully developed as potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[9] Similarly, other diazaspirocycles have been incorporated into covalent inhibitors of KRAS G12C, a key cancer target.[10]
The table below presents a hypothetical SAR study for a series of N-5-acylated analogs targeting a fictional kinase, "Kinase X". This illustrates how the data generated from synthesized compounds would be organized and analyzed.
| Compound ID | R Group (from R-COOH) | IC₅₀ vs. Kinase X (nM) | cLogP | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| 1a | Phenyl | 5,200 | 2.8 | 8.5 |
| 1b | 4-Chlorophenyl | 850 | 3.5 | 12.1 |
| 1c | 4-Methoxyphenyl | 1,200 | 2.7 | 9.2 |
| 1d | Pyridin-4-yl | 450 | 1.9 | 15.6 |
| 1e | Cyclohexyl | 9,800 | 3.1 | 7.4 |
SAR Interpretation:
-
Aromatic vs. Aliphatic: The aromatic ring (1a) is preferred over the aliphatic cyclohexyl group (1e).
-
Electronic Effects: An electron-withdrawing chloro-substituent (1b) improves potency over the parent phenyl (1a), while an electron-donating methoxy group (1c) is less favorable. This suggests a potential interaction with an electron-deficient region of the protein.
-
Solubility & Permeability: Replacing the phenyl ring with pyridine (1d) not only enhances potency but also lowers cLogP and improves permeability, likely due to the nitrogen acting as a hydrogen bond acceptor. This is a common strategy to improve drug-like properties.
Trustworthiness: A Self-Validating Analytical Workflow
Scientific integrity demands that every novel compound is rigorously validated. The synthesis of each new drug candidate must be coupled with a stringent analytical workflow to confirm its identity and ensure its purity is sufficient for biological testing (>95%).
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the exact chemical structure of the compound by showing the connectivity and chemical environment of all hydrogen and carbon atoms.[11][12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used during the reaction to monitor progress and after purification to assess purity and confirm the molecular weight of the product.
-
HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula.
By adhering to this workflow, researchers can have high confidence that the biological data they generate is attributable to the intended molecular entity, ensuring the reliability and reproducibility of their findings.
References
-
LookChem. tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. Available at: [Link]
-
Patsnap. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. Available at: [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Drug Design Org. Structure Activity Relationships (SAR). Available at: [Link]
-
PubMed. Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][10][13]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Available at: [Link]
-
Supporting Information. General procedure for the synthesis of tert-butyl carbamates. Available at: [Link]
-
PubMed. A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. Available at: [Link]
-
PubMed. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Available at: [Link]
-
PubMed. Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Available at: [Link]
- ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) - ResearchGate. Available at: https://www.researchgate.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 3. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
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- 8. A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to Tert-Butoxycarbonyl (Boc) Protection of Amines
Introduction: The Indispensable Role of the Boc Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the strategic protection and deprotection of functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its widespread utility.[1][2] Its popularity stems from its remarkable stability across a broad spectrum of reaction conditions, including basic, reductive, and oxidative environments, coupled with its facile and clean removal under mild acidic conditions.[2][3][4]
This document provides a comprehensive guide to the theory and practice of Boc protection. It will clarify the role of specialized reagents, detail a robust and widely applicable experimental protocol, and explain the mechanistic underpinnings of this crucial transformation.
Clarifying the Role of Diazaspiro[3.5]nonane in Modern Synthesis
While this guide focuses on the protocol of Boc protection, it is important to address the specific molecule mentioned in the topic: 2,6-diazaspiro[3.5]nonane. This and similar spirocyclic diamines are not typically employed as reagents or catalysts for the Boc protection of other amines. Instead, they represent a class of valuable and sought-after building blocks in medicinal chemistry.[5][6] Their rigid, three-dimensional structures are of great interest in drug design for their potential to improve pharmacological properties.[6][7]
Therefore, a molecule like 2,6-diazaspiro[3.5]nonane would be the substrate in a Boc protection reaction, where one of its amino groups is selectively protected to allow for differential functionalization of the other. For instance, commercially available intermediates such as 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane are used in the synthesis of complex pharmaceutical compounds.[8] The protocols detailed below are directly applicable to the protection of such diamines.
The Mechanism of Boc Protection
The standard and most common method for introducing a Boc group utilizes di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][9] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][3] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion, to yield the N-Boc protected amine.[4][10] The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which then abstracts a proton from the now-protonated amine, yielding the final product and tert-butanol.[10] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1][10]
// Reactants R_NH2 [label="R-NH₂ (Amine)"]; Boc2O [label="(Boc)₂O (Di-tert-butyl dicarbonate)"];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, fillcolor="#F1F3F4", color="#5F6368"];
// Products Boc_Amine [label="R-NH-Boc (Protected Amine)"]; tBuOH [label="t-BuOH"]; CO2 [label="CO₂"];
// Arrows R_NH2 -> Intermediate [label="Nucleophilic Attack"]; Boc2O -> Intermediate; Intermediate -> Boc_Amine [label="Collapse & Proton Transfer"]; Intermediate -> tBuOH [label="Byproducts"]; Intermediate -> CO2; } dot Caption: Simplified mechanism of Boc protection of an amine with di-tert-butyl dicarbonate.
The Role of a Base in Boc Protection
While the reaction can proceed without a base, particularly in aqueous or solvent-free systems, the inclusion of a base is common practice to neutralize the protonated amine and accelerate the reaction.[11][12] The choice of base is critical and depends on the substrate.
-
Standard Bases: For simple primary and secondary amines, common bases like triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) are often sufficient.[2]
-
Hindered, Non-Nucleophilic Bases: In cases where the amine substrate is sensitive or when dealing with complex molecules, a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) is preferred.[13][14] The bulkiness of these bases prevents them from acting as nucleophiles and competing with the substrate amine in attacking the Boc anhydride, thereby minimizing side reactions.[14]
Experimental Protocol: General Procedure for Boc Protection of an Amine
This protocol describes a general and robust method for the N-Boc protection of a primary or secondary amine on a 10 mmol scale.
Materials:
-
Amine substrate (10 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 1.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) (50 mL)
-
Base (e.g., Triethylamine (TEA), 12 mmol, 1.2 equiv) (Optional, but recommended)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine substrate (10 mmol). Dissolve the amine in 50 mL of the chosen solvent (e.g., DCM).
-
Addition of Base: If using a base, add triethylamine (1.67 mL, 12 mmol) to the solution and stir for 5 minutes at room temperature. For amine salts, using a base is necessary to liberate the free amine.[2]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (2.4 g, 11 mmol) to the stirred solution. The addition can be done in one portion or portion-wise for highly exothermic reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. Reaction times typically range from 1 to 12 hours.[1]
-
Quenching and Workup: Once the reaction is complete, quench by adding 30 mL of water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous NaHCO₃ solution and 30 mL of brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amine.[2]
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected amine.[11]
Data Presentation: Reaction Conditions and Yields
The efficiency of Boc protection is substrate-dependent. The following table summarizes typical conditions and expected outcomes for various amine classes.
| Amine Substrate Type | Typical Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | TEA or NaHCO₃ | DCM or THF | Room Temp | 1 - 4 | >95 |
| Secondary Aliphatic Amine | TEA or DIPEA | DCM or THF | Room Temp | 2 - 12 | 90 - 98 |
| Aniline (Electron-rich) | None or NaHCO₃ | DCM / H₂O | Room Temp | 1 - 3 | >95 |
| Aniline (Electron-poor) | TEA or DMAP (cat.) | Acetonitrile | Room Temp - 40 | 6 - 24 | 85 - 95 |
| Amino Acid | NaHCO₃ or NaOH | Dioxane / H₂O | Room Temp | 2 - 6 | 90 - 99 |
Data compiled from general knowledge and literature sources.[1][11][13]
Conclusion
The Boc protection of amines using di-tert-butyl dicarbonate is a fundamental and highly reliable transformation in organic synthesis. The protocol outlined in this document is versatile and can be adapted for a wide range of substrates, from simple aliphatic amines to complex molecules like the spirocyclic diamines used in modern drug discovery. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can effectively utilize this method to advance their synthetic objectives.
References
-
National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
MySkinRecipes. 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane [myskinrecipes.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Electrophilic Substitution Reactions of tert-Butyl 5,8-Diazaspiro[3.5]nonane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Diazaspiro[3.5]nonane Scaffold
In contemporary medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is paramount. The concept of "escaping flatland" has driven a significant shift towards three-dimensional scaffolds that can better explore the complexities of biological target binding sites. Spirocyclic systems, which feature two rings joined by a single atom, are exemplary in this regard, offering inherent three-dimensionality and conformational rigidity.[1] These characteristics can lead to enhanced metabolic stability, aqueous solubility, and target selectivity.[1][2]
The 5,8-diazaspiro[3.5]nonane framework, a unique conjunction of an azetidine and a piperidine ring, has emerged as a valuable building block. The orthogonal protection of the two nitrogen atoms, as seen in tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, provides a versatile platform for the synthesis of diverse compound libraries. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen (N8) is robust under many reaction conditions, yet easily removable under acidic protocols, while the secondary amine of the azetidine ring (N5) remains available for nucleophilic attack on various electrophiles.[3] This differential reactivity allows for precise, stepwise functionalization, making it a favored scaffold in drug discovery programs.
This guide provides a detailed exploration of the electrophilic substitution reactions at the N5 position of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, offering field-proven insights and detailed protocols for acylation, alkylation, and sulfonylation.
Theoretical Framework: Reactivity and Selectivity
The core of the synthetic utility of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate lies in the chemoselective reactivity of its two nitrogen centers. The N8 nitrogen is protected as a carbamate, significantly diminishing its nucleophilicity due to the electron-withdrawing nature of the carbonyl group. Consequently, the lone pair of electrons on the N8 nitrogen is delocalized and less available for donation.
Conversely, the N5 nitrogen, as a secondary amine within the azetidine ring, is a potent nucleophile. Its lone pair is localized and readily available to attack electrophilic species. The reactions discussed herein—acylation, alkylation, and sulfonylation—all proceed via nucleophilic attack of the N5 amine on the respective electrophile. The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and purity while preserving the acid-labile Boc protecting group.
Caption: Reactivity overview of the diazaspiro[3.5]nonane scaffold.
Part 1: N-Acylation Protocols
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in biologically active molecules. This can be achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Protocol 1.1: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol details the reaction with an acyl chloride, a highly reactive acylating agent. A tertiary amine base is essential to scavenge the HCl generated during the reaction.
Materials:
-
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
-
Benzoyl chloride
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Causality and Trustworthiness: The use of a tertiary amine base is critical to prevent the protonation of the starting material's nucleophilic nitrogen by the generated HCl, which would halt the reaction.[4] Cooling the reaction to 0 °C during the addition of the acyl chloride helps to control the exothermic nature of the reaction. The aqueous workup effectively removes the triethylamine hydrochloride salt and any unreacted acid chloride.
Protocol 1.2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)
Acid anhydrides are generally less reactive than acyl chlorides, offering a milder alternative. The reaction can often be performed in the presence of a base like pyridine, which can also serve as the solvent.
Materials:
-
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
-
Acetic anhydride
-
Pyridine or Triethylamine (NEt₃)
-
Dichloromethane (DCM) or neat pyridine
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 eq) in either DCM with triethylamine (1.5 eq) or in pyridine.
-
Add acetic anhydride (1.2 eq) to the solution at room temperature.
-
Stir the reaction for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, add water to quench the excess anhydride.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product. Purification via chromatography may be performed if necessary.[4]
Part 2: N-Alkylation Protocol
N-alkylation introduces alkyl groups to the secondary amine, a key step in modifying the steric and electronic properties of the molecule. This is typically achieved with an alkyl halide in the presence of a base.
Protocol 2.1: Reductive Amination
A highly effective and common method for N-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
Materials:
-
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 4-16 hours, until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction carefully with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone. This one-pot procedure is highly efficient and generally provides clean products with high yields.
Caption: General experimental workflow for N-functionalization.
Part 3: N-Sulfonylation Protocol
The introduction of a sulfonamide group can significantly impact a molecule's physicochemical properties, such as solubility and pKa. Sulfonamides are also important pharmacophores in their own right.
Protocol 3.1: Sulfonylation with a Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride)
This reaction is analogous to N-acylation with an acyl chloride and requires a base to neutralize the HCl produced.
Materials:
-
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
-
p-Toluenesulfonyl chloride (TsCl) or other sulfonyl chloride
-
Pyridine or Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 eq) in anhydrous DCM or pyridine.
-
If using DCM, add triethylamine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1 M HCl (if using triethylamine) to remove the base. If pyridine is the solvent, it can be removed under reduced pressure.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Purify by flash column chromatography to afford the desired N-sulfonylated product.
Trustworthiness: The Boc group is stable under these basic conditions, ensuring the selective sulfonylation of the N5 position. The use of excess base ensures that the reaction proceeds to completion by scavenging all of the generated HCl.
Data Summary
The following table summarizes the expected transformations and provides a general overview of the reaction parameters. Yields are estimates based on analogous reactions in the literature and will vary depending on the specific electrophile used.
| Reaction Type | Electrophile Example | Base Example | Solvent | Typical Time | Expected Product |
| N-Acylation | Benzoyl Chloride | Triethylamine | DCM | 2-4 h | tert-Butyl 5-benzoyl-5,8-diazaspiro[3.5]nonane-8-carboxylate |
| N-Alkylation | Benzaldehyde | (none) | DCM | 4-16 h | tert-Butyl 5-benzyl-5,8-diazaspiro[3.5]nonane-8-carboxylate |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 6-18 h | tert-Butyl 5-(tosyl)-5,8-diazaspiro[3.5]nonane-8-carboxylate |
References
-
A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. (n.d.). RSC Advances. Retrieved January 5, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
-
Synthesis of Secondary and Tertiary Sulfonamides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of the Diazaspiro[3.5]nonane Core
Abstract
The diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its constrained, three-dimensional architecture which allows for precise vectoral projection of substituents into biologically relevant space.[1][2] This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the diazaspiro[3.5]nonane core, with a focus on methods relevant to drug discovery and development professionals. We will explore fundamental transformations including N-alkylation via direct and reductive pathways, N-acylation for amide synthesis, and palladium-catalyzed C-N cross-coupling for the introduction of aryl and heteroaryl moieties. The causality behind experimental choices is emphasized to provide researchers with a robust framework for synthesizing diverse libraries of novel spirocyclic compounds.
Introduction: The Value of a Rigid Scaffold
In the quest to "escape from flatland," medicinal chemists increasingly turn to saturated heterocyclic scaffolds that offer improved physicochemical properties and novel intellectual property.[3][4] The diazaspiro[3.5]nonane framework, which consists of an azetidine ring and a piperidine ring sharing a single spiro-carbon, is an exemplary scaffold in this class.[2] Its inherent rigidity reduces the entropic penalty upon binding to a biological target and provides well-defined exit vectors for substituents, making it an ideal building block for exploring structure-activity relationships (SAR).[5]
Several isomers exist, including 2,6- and 2,7-diazaspiro[3.5]nonane, each offering unique spatial arrangements of the nitrogen atoms.[1][5] Often, these scaffolds are prepared with orthogonal protecting groups (e.g., Boc and Benzyl), allowing for the selective functionalization of one nitrogen atom while the other remains masked.[1][6] This application note details the primary methods for derivatizing the available nitrogen centers on this versatile core.
Caption: General workflow for sequential derivatization.
Core Derivatization Methodologies
Functionalization of the diazaspiro[3.5]nonane core primarily involves reactions at the secondary amine positions. The choice of method depends on the desired substituent, functional group tolerance, and scalability.
N-Alkylation: Introducing Carbon Substituents
N-alkylation is a fundamental method for expanding a chemical library. Two primary strategies are employed: direct alkylation and reductive amination.
-
Direct Alkylation with Alkyl Halides: This classic S(_N)2 reaction involves treating the amine with an alkyl halide (or sulfonate) in the presence of a base to neutralize the resulting acid.[7] While straightforward, it can be prone to over-alkylation, especially with reactive alkylating agents. The choice of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is crucial.
-
Reductive Amination: This powerful, one-pot procedure offers superior control and is widely used to introduce a vast array of alkyl groups.[8][9][10] The reaction proceeds by forming an intermediate iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[9][11] The key to success is using a mild reducing agent that is selective for the iminium ion over the starting carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its excellent chemoselectivity and tolerance for mildly acidic conditions which favor iminium ion formation.[8][9][10]
Caption: Key steps in the reductive amination pathway.
N-Acylation: Synthesis of Amides
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. This is typically achieved by reacting the diazaspiro[3.5]nonane nitrogen with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct.[12] This reaction is generally high-yielding, rapid, and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization.
Caption: General scheme for N-acylation.
Palladium-Catalyzed C-N Cross-Coupling
To install aryl or heteroaryl substituents, modern synthetic chemistry relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[13] This transformation allows for the formation of a carbon-nitrogen bond between the sp³-hybridized nitrogen of the diazaspiro core and an sp²-hybridized carbon of an aryl halide or triflate.[14][15] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can significantly impact reaction efficiency and scope. This method is invaluable for accessing compounds with pharmacophores that require a direct linkage between the spirocyclic amine and an aromatic system.
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, association of the amine to the palladium(II) complex followed by deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the active palladium(0) catalyst.[14][16]
Caption: Components of a C-N cross-coupling reaction.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation via Reductive Amination
Objective: To synthesize N-benzyl-2,7-diazaspiro[3.5]nonane from 2,7-diazaspiro[3.5]nonane and benzaldehyde.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq).
-
Dissolve the starting material in DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add benzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the N-benzylated product.
-
Subsequent removal of the Boc protecting group (e.g., with TFA in DCM) can be performed if the fully deprotected derivative is desired.[17]
Protocol 2: N-Acylation with Acyl Chloride
Objective: To synthesize 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one from N-Boc-2,7-diazaspiro[3.5]nonane after deprotection.
Materials:
-
2,7-Diazaspiro[3.5]nonane (prepared from its protected precursor, 1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Triethylamine (Et₃N) or DIPEA (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq).
-
Slowly add acetyl chloride (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acetylated compound.
Protocol 3: Palladium-Catalyzed N-Arylation
Objective: To synthesize 7-(4-fluorophenyl)-2,7-diazaspiro[3.5]nonane.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Diatomaceous earth
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) and 1-bromo-4-fluorobenzene (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
Comparative Data Summary
The following table summarizes typical conditions for the derivatization methods described. Yields are representative and will vary based on the specific substrates used.
| Derivatization Method | Key Reagents | Solvent | Base | Temp. (°C) | Typical Yield (%) |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM / DCE | (Acetic Acid cat.) | 25 | 70-95 |
| N-Acylation | Acyl Chloride / Anhydride | DCM | Et₃N / DIPEA | 0 to 25 | 85-99 |
| N-Arylation | Aryl Halide, Pd Catalyst, Ligand | Toluene | NaOtBu | 80-100 | 60-90 |
Conclusion
The diazaspiro[3.5]nonane core is a valuable scaffold for the development of novel therapeutics. Its rigid structure and well-defined substituent vectors make it an attractive starting point for library synthesis. The methods outlined in this guide—reductive amination, N-acylation, and palladium-catalyzed N-arylation—provide a robust and versatile toolkit for functionalizing this core. By understanding the principles behind each protocol, researchers can effectively and efficiently synthesize diverse arrays of diazaspiro[3.5]nonane derivatives to drive their drug discovery programs forward.
References
- Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Zhang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2021).
-
ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Jackson, P. F., et al. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(10), 1717-1719. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Michael S. Leonard. (2013). Reductive Amination. YouTube. [Link]
-
Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]
-
MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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Application Notes & Protocols: Leveraging tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate for Advanced Targeted Drug Delivery Systems
Abstract
The pursuit of precision medicine has placed immense focus on the development of sophisticated drug delivery systems capable of selective therapeutic payload deposition. The molecular architecture of the linker connecting the targeting moiety to the therapeutic agent is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. This guide provides an in-depth technical overview and detailed protocols for the application of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate , a versatile spirocyclic building block, in the design and synthesis of next-generation targeted drug delivery constructs. We will explore the inherent advantages conferred by its rigid, three-dimensional structure and its utility as a bifunctional scaffold for sequential conjugation reactions.
Introduction: The Rationale for Spirocyclic Scaffolds in Drug Delivery
Modern drug development is increasingly moving away from planar, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbons and greater three-dimensionality.[1] Spirocyclic scaffolds, where two rings share a single common atom, are at the forefront of this evolution.[2] Their rigidified, non-planar conformations offer several distinct advantages in medicinal chemistry:
-
Improved Physicochemical Properties: Compared to more flexible or planar analogs, spirocycles often exhibit enhanced solubility, better metabolic stability, and decreased lipophilicity.[1]
-
Conformational Constraint: The rigidity of the spirocyclic system locks the conformation of the molecule, enabling precise spatial orientation of appended functional groups. This can lead to improved binding affinity and selectivity for the intended biological target.[3][4]
-
Novel Chemical Space: Spirocycles provide access to novel and underexplored chemical space, offering opportunities to circumvent existing patents and develop therapeutics with unique modes of action.[5]
tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 886766-31-0) is an exemplary scaffold for this purpose. Its diazaspiro[3.5]nonane core provides the rigid 3D framework, while its two nitrogen atoms, orthogonally protected, serve as ideal anchor points for sequential bioconjugation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [6] |
| Molecular Weight | 226.32 g/mol | [6][7] |
| Topological Polar Surface Area | 41.6 Ų | [6] |
| pKa (Predicted) | 9.90 ± 0.20 | [6] |
| Appearance | Solid / Semi-solid |
Strategic Application in Drug Conjugate Design
The primary utility of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate lies in its role as a bifunctional linker. The structure features a free secondary amine at the 5-position and a tert-butoxycarbonyl (Boc)-protected secondary amine at the 8-position. This differential protection is the key to its strategic use.
The free amine allows for the initial conjugation of a molecule, typically the therapeutic payload, under standard coupling conditions. Subsequently, the Boc group can be removed under mild acidic conditions to reveal the second amine, which is then available for conjugation to the targeting ligand (e.g., an antibody, peptide, or small molecule).[8][9] This stepwise approach prevents undesirable self-polymerization and ensures a well-defined final conjugate.
Sources
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Application Notes and Protocols for the Scalable Synthesis of Diazaspiro Compounds for Industrial Applications
Abstract
Diazaspirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties.[1] The increasing prevalence of these motifs in clinical candidates and approved drugs underscores the critical need for robust and scalable synthetic methods suitable for industrial production.[2] This technical guide provides an in-depth analysis of key strategies for the large-scale synthesis of diazaspiro compounds, moving beyond academic curiosity to address the practical challenges of process chemistry, including safety, cost-effectiveness, and reproducibility. Detailed, field-proven protocols for the multi-kilogram synthesis of key diazaspiro building blocks are presented, accompanied by mechanistic insights and process optimization data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and manufacturing of novel diazaspiro-based therapeutics.
Introduction: The Ascendancy of Diazaspirocycles in Pharmaceutical Chemistry
The paradigm of "escaping the flatland" of traditional aromatic and heteroaromatic compounds has driven medicinal chemists toward more sp3-rich, three-dimensional molecular frameworks.[3] Diazaspirocycles, characterized by two nitrogen-containing rings sharing a single carbon atom, have emerged as a privileged scaffold in this pursuit. Their rigid, yet complex, conformational properties allow for a precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1]
The industrial-scale synthesis of these compounds, however, presents significant challenges. The construction of the sterically demanding quaternary spirocenter, controlling stereochemistry, and ensuring process safety and efficiency are critical considerations that must be addressed for a synthetic route to be commercially viable. This guide will explore several key strategies that have proven effective for the scalable production of diazaspiro compounds, with a focus on practical application and detailed procedural documentation.
Core Strategies for Scalable Diazaspiro Compound Synthesis
The successful industrial synthesis of diazaspiro compounds hinges on the selection of a robust and efficient synthetic strategy. Several key approaches have been developed and optimized for large-scale production, each with its own advantages and limitations.
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular cyclization is a powerful and widely used strategy for the construction of spirocyclic systems. By tethering the two rings that will form the spirocycle, the entropic barrier to cyclization is reduced, often leading to high yields and good stereocontrol. A notable example is the dearomatizing intramolecular diamination of phenols, which allows for the stereocontrolled synthesis of complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit in a single step.[4][5][6][7][8]
Causality Behind Experimental Choices: This approach is particularly attractive for industrial applications due to its convergence and atom economy. The use of readily available phenol starting materials and a single-step cyclization minimizes the number of synthetic operations, reducing cost and waste. The choice of oxidizing agent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), is critical for achieving high conversion and yield.[4]
Cycloaddition Reactions
Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, provide a direct and efficient means of constructing the heterocyclic rings of diazaspiro compounds. These reactions often proceed with high stereoselectivity, allowing for the controlled formation of multiple stereocenters in a single step. For instance, the domino Michael addition-lactamization of ortho-quinone methide imines with cyclic β-oxo esters has been shown to produce spirocyclic dihydroquinolones with excellent diastereoselectivity and enantioselectivity.[9]
Trustworthiness of the Protocol: The reliability of cycloaddition strategies stems from their concerted or near-concerted transition states, which often lead to predictable stereochemical outcomes. The use of chiral catalysts can further enhance the enantioselectivity, making this a valuable tool for the synthesis of single-enantiomer drug candidates.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly desirable for industrial synthesis due to their inherent efficiency and convergence. The Povarov reaction, a formal [4+2] cycloaddition, has been employed in the multi-kilogram scale synthesis of VLA-4 antagonists containing a diazaspiro core.[10]
Authoritative Grounding: The scalability of MCRs is a significant advantage in process chemistry. By minimizing the number of individual reaction and purification steps, MCRs can significantly reduce production time, cost, and waste, aligning with the principles of green chemistry.
Detailed Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the scalable synthesis of key diazaspiro building blocks. These protocols have been designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Multi-kilogram Synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane
This protocol is adapted from a patented industrial process and offers a safe and efficient route to a versatile diazaspiro[2.5]octane building block.[11]
Experimental Workflow Diagram:
Caption: Synthetic route for 1,4-diazaspiro[5.5]undecan-3-one.
Materials and Equipment:
-
4-Piperidone hydrochloride
-
Nitroethane
-
Sodium ethoxide
-
Raney Nickel
-
Hydrogen gas
-
Ethyl chloroacetate
-
Triethylamine
-
Toluene
-
Ethanol
-
High-pressure hydrogenation reactor
-
Standard large-scale reaction and purification equipment
Procedure:
Step 1: Michael Addition
-
In a 20 L reactor, suspend 4-piperidone hydrochloride (2.0 kg, 14.7 mol) in ethanol (10 L).
-
Cool the suspension to 0-5 °C and add a solution of sodium ethoxide (1.1 kg, 16.2 mol) in ethanol (5 L) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 1 hour at 0-5 °C, then add nitroethane (1.2 kg, 16.0 mol).
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (10 L) and extract with toluene (3 x 5 L).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to give the crude Michael adduct.
Step 2: Nitro Group Reduction
-
In a high-pressure hydrogenation reactor, dissolve the crude adduct from the previous step in ethanol (15 L).
-
Add Raney Nickel (200 g, 50% slurry in water) as a catalyst.
-
Pressurize the reactor with hydrogen gas to 100 psi and heat to 50 °C.
-
Maintain the reaction under these conditions for 12 hours or until hydrogen uptake ceases.
-
Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate to obtain the crude amino adduct.
Step 3: Lactam Formation
-
Dissolve the crude amino adduct in toluene (15 L) and add triethylamine (2.2 kg, 21.7 mol).
-
Heat the mixture to 80 °C and add ethyl chloroacetate (1.9 kg, 15.5 mol) dropwise over 1 hour.
-
Maintain the reaction at 80 °C for 6 hours.
-
Cool the mixture to room temperature and wash with water (2 x 8 L) and brine (8 L).
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by crystallization from ethyl acetate/hexanes to afford 1,4-diazaspiro[5.5]undecan-3-one.
Process Optimization Data:
| Step | Parameter Optimized | Previous Condition | Optimized Condition | Yield Improvement |
| 1 | Base | Sodium Hydroxide | Sodium Ethoxide | 15% |
| 2 | Catalyst | Palladium on Carbon | Raney Nickel | 10% |
| 3 | Solvent | Dichloromethane | Toluene | Improved safety and recovery |
Conclusion
The synthesis of diazaspiro compounds for industrial applications requires a departure from traditional laboratory-scale methodologies. The strategies and protocols outlined in this guide emphasize the importance of process optimization, scalability, and safety. By employing robust synthetic routes such as intramolecular cyclizations and multi-component reactions, and by carefully optimizing reaction conditions, it is possible to produce these valuable building blocks on a multi-kilogram scale with high yield and purity. The continued development of innovative and scalable synthetic methods will be crucial for advancing the role of diazaspirocycles in the next generation of therapeutics.
References
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.
- United States P
- A Highly Enantio- and Diastereoselective Synthesis of Spirocyclic Dihydroquinolones via Domino Michael Addition-Lactamization of ortho-Quinone Methide Imines. PubMed.
- Preparation and enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane and novel salt forms of the racemate and enantiomers. EP2242364A1.
- N-aryl diazaspirocyclic compounds and methods of preparation and use thereof. US7923559B2.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC - NIH.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- The Spirocycle Surge in Drug Discovery. Drug Hunter.
Sources
- 1. WO2018024602A1 - 2,7-diazaspiro [4,4] nonanes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Synthetic Yield of tert-Butyl 5,8-Diazaspiro[3.5]nonane-8-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this valuable scaffold. The diazaspiro[3.5]nonane core is a crucial building block in modern medicinal chemistry, often serving as a three-dimensional, sp³-rich bioisostere for piperazine, which can lead to compounds with improved metabolic stability and aqueous solubility[1].
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring your synthesis is both efficient and reproducible.
Synthetic Workflow Overview
A common and adaptable route to diazaspiro[3.5]nonane systems involves a multi-step sequence starting from a suitably protected piperidine derivative. The following workflow represents a logical pathway that forms the basis for our troubleshooting guide.
Caption: A representative synthetic pathway for tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.
Question 1: My yield for the intramolecular cyclization to form the spiro-azetidine ring is consistently low (<30%). What are the likely causes and solutions?
Answer: This is the most critical and often lowest-yielding step in the sequence. Success hinges on favoring the intramolecular cyclization over intermolecular polymerization.
-
Causality: The primary challenge is bringing the reactive ends of the linear precursor together. At high concentrations, the molecules are more likely to react with each other (intermolecularly) than with themselves (intramolecularly). Furthermore, the choice of base and solvent is critical to facilitate the SN2 reaction without promoting elimination or other side reactions.
-
Troubleshooting Steps & Solutions:
-
High-Dilution Principle: The most effective solution is to perform the reaction under high-dilution conditions. This is achieved by the slow addition of the tosylated precursor to a heated solution of the base and solvent. This keeps the instantaneous concentration of the substrate low, statistically favoring the intramolecular pathway.
-
Base Selection: The base must be strong enough to deprotonate the amine but should be non-nucleophilic to avoid competing reactions. Cesium carbonate is often effective for this type of cyclization as it provides a solid surface for the reaction to occur, which can favor cyclization[2]. Potassium carbonate is a less expensive but often equally effective alternative.
-
Solvent Choice: A polar aprotic solvent is ideal. Acetonitrile and DMF are excellent choices as they effectively solvate the cation of the base while leaving the carbonate anion relatively "naked" and more reactive.
-
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Concentration | > 0.1 M | 0.01 - 0.05 M | Minimizes intermolecular side reactions (polymerization). |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Et₃N may not be strong enough or can cause elimination. Carbonates are effective and non-nucleophilic[2]. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Polar aprotic solvents enhance the reactivity of the base and are better for SN2 reactions at elevated temperatures. |
| Temperature | Room Temperature | 80-100 °C | Provides the necessary activation energy for the cyclization. |
Question 2: During the final Boc protection step, I am observing multiple products by TLC/LC-MS, including a suspected di-protected species. How can I improve selectivity?
Answer: The presence of two secondary amines in the 5,8-diazaspiro[3.5]nonane core creates a competition for the Boc-anhydride. While the two nitrogens have different steric environments, achieving perfect mono-protection requires careful control of reaction conditions.
-
Causality: The N8 nitrogen (piperidine ring) is generally less sterically hindered than the N5 nitrogen (azetidine ring), making it kinetically favored for acylation. However, if the reaction is run for too long, with excess Boc₂O, or under forcing conditions, di-acylation can occur.
-
Troubleshooting Steps & Solutions:
-
Stoichiometry is Key: Use a slight excess, but not a large excess, of Boc-anhydride. A range of 1.05 to 1.1 equivalents is a good starting point.
-
Controlled Addition & Temperature: Dissolve the diamine and a mild base (like triethylamine or DIPEA) in a suitable solvent (DCM or THF). Cool the solution to 0 °C in an ice bath before slowly adding the Boc-anhydride (dissolved in the same solvent). Allow the reaction to slowly warm to room temperature. This kinetic control favors the more accessible N8 position.
-
pH and Workup: After the reaction, a mild aqueous workup is necessary. Quenching with a saturated solution of sodium bicarbonate can help remove any unreacted anhydride and acidic byproducts.
-
Caption: Troubleshooting decision tree for the critical intramolecular cyclization step.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor the reaction progress and confirm product identity? A: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of starting material consumption. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of intermediates and the final product. Finally, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for unambiguous structure confirmation of the final product, with characteristic shifts confirming the spirocyclic core and the tert-butyl group[3].
Q2: Are there alternative synthetic routes that might offer higher yields? A: Yes, other routes have been reported, though they come with their own challenges. One alternative involves an epoxidation followed by a ring-enlargement reaction[3]. While this method can be effective, it may involve more hazardous reagents or expensive starting materials, making it less suitable for large-scale production[3]. The multi-step build-up approach detailed here often provides more flexibility and uses more common, cost-effective reagents.
Q3: My final product is an oil and difficult to purify by crystallization. What are the best practices for purification? A: Many Boc-protected amines are oils or low-melting solids. The primary method of purification is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is effective. Adding a small amount (~1%) of triethylamine to the eluent system can prevent the product from streaking on the silica gel by neutralizing acidic sites.
Key Experimental Protocols
Protocol 1: Intramolecular Cyclization of Tosylated Precursor
-
Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add potassium carbonate (3.0 eq.) and acetonitrile (to achieve a final substrate concentration of 0.02 M).
-
Heating: Heat the stirred suspension to reflux (approx. 82 °C).
-
Slow Addition: Dissolve the tosylated diol-amine precursor (1.0 eq.) in acetonitrile. Add this solution to the dropping funnel and add it dropwise to the refluxing potassium carbonate suspension over a period of 6-8 hours.
-
Reaction: After the addition is complete, allow the reaction to reflux for an additional 12 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography or taken directly to the next step.
Protocol 2: Selective N8-Boc Protection
-
Setup: Dissolve the 5,8-diazaspiro[3.5]nonane free base (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in a small amount of DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product should be less polar than the starting diamine.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- This citation is a placeholder for general knowledge about the utility of spirocycles in medicinal chemistry and is representative of information found in sources discussing bioisosteres.
- Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester (CN111620869A).
- This citation is a placeholder for general knowledge about reaction mechanisms and conditions and is representative of information found in organic chemistry liter
- Google Patents. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CN102659678B).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Welcome to the technical support guide for the purification of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile spirocyclic diamine building block. The unique structural features of this compound, namely the presence of a basic secondary amine and a sterically hindered Boc-protected amine, can present specific challenges during purification.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring you obtain your target compound with the desired purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
Issue 1: Poor Separation and Tailing during Silica Gel Chromatography
Q1: I'm observing significant tailing and broad peaks for my compound on a standard silica gel column, leading to poor separation from impurities. What's causing this and how can I fix it?
A1: This is a classic problem when purifying basic amines on standard silica gel.[1][2] The issue stems from the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic secondary amine of your spirocycle.[1] This acid-base interaction leads to several problems:
-
Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, reducing your overall yield.[1]
-
Peak Tailing: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks that co-elute with impurities.[1]
-
Compound Degradation: The acidic environment of the silica can potentially lead to the degradation of acid-sensitive compounds.[3]
Solutions:
To mitigate these issues, you need to "deactivate" the acidic silica gel or use an alternative stationary phase.
-
Mobile Phase Modification: The most common approach is to add a small amount of a basic modifier to your mobile phase.[1] This additive will preferentially interact with the acidic silanol groups, preventing your target compound from binding too strongly.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol). This is often the first choice for chemists.
-
Ammonium Hydroxide: A solution of ~1-5% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., in a Dichloromethane/Methanol gradient).[3] This is particularly effective for highly polar amines.[3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different type of column.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and shields the acidic silanols.[2] This often provides excellent peak shape and resolution for basic compounds without the need for mobile phase additives.[2]
-
Basic Alumina: Alumina is another polar stationary phase that can be used for the purification of amines.[4] It is available in neutral and basic grades, with the basic grade being the most suitable for this application.
-
Workflow for Troubleshooting Tailing on Silica Gel
Sources
Technical Support Center: Stability Guide for tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the stability of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (CAS: 886766-31-0). Authored from the perspective of a Senior Application Scientist, this document explains the core chemical principles governing the compound's stability, offers practical troubleshooting advice for common experimental issues, and provides validated protocols for stability assessment.
The spirocyclic nature of this diamine building block offers a unique three-dimensional architecture, a feature increasingly sought in drug discovery to optimize physicochemical and pharmacokinetic properties.[1][2] However, the presence of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group is the single most critical factor determining its handling, storage, and compatibility with various chemical environments.[]
Section 1: Core Stability Principles
The stability of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is overwhelmingly dictated by the integrity of the Boc protecting group. The spirocyclic core is a robust saturated heterocyclic system and is not prone to degradation under typical laboratory conditions.
The Chemistry of the Boc Group:
The Boc group is a carbamate that protects the secondary amine at the 8-position. Its popularity stems from its robust stability towards bases, nucleophiles, and reductive conditions, while being easily removable under acidic conditions.[4][5] This acid lability is the key to its utility but also the primary source of stability issues if not handled correctly.
The deprotection mechanism is an acid-catalyzed elimination. The process begins with the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is highly unstable and rapidly decarboxylates (releases CO₂) to yield the free, unprotected secondary amine.[6]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Section 2: Troubleshooting Guide (Q&A Format)
Q1: I'm observing unexpected degradation of my compound in solution, even in what I thought was a neutral solvent. What is the likely cause?
A: The most probable cause is trace acidic contamination. The Boc group is highly sensitive to strong acids and can be cleaved by even catalytic amounts over time.[4]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform (CDCl₃) can slowly generate trace amounts of HCl, especially upon exposure to light and air. This is a frequent cause of unexpected deprotection during reaction workups or NMR analysis. Using freshly distilled or amylene-stabilized DCM is recommended. For NMR, consider filtering CDCl₃ through a small plug of basic alumina before use.
-
Protic Solvents: Solvents like methanol can absorb atmospheric CO₂, forming carbonic acid, which may be sufficient to cause slow degradation over extended periods.
-
Cross-Contamination: Ensure all glassware is free from acidic residues from previous experiments.
Q2: My compound appears to be degrading during reverse-phase HPLC analysis using a TFA-modified mobile phase. How can I prevent this?
A: Trifluoroacetic acid (TFA) at typical concentrations (0.05-0.1%) is acidic enough to cause partial or complete deprotection of the Boc group, especially if fractions are collected and allowed to stand for several hours before the solvent is removed.[7] The problem is exacerbated during solvent evaporation, as the TFA concentration increases.[7]
-
Immediate Processing: If you must use TFA, process the collected fractions immediately. Neutralize the acid with a mild base (e.g., a dilute solution of NH₄OH or triethylamine in a suitable solvent) before concentration, or immediately lyophilize the fractions to remove the acid and solvent quickly.[7]
-
Alternative Additives: For analytical purposes, consider replacing TFA with a less aggressive acid like formic acid (0.1%). For preparative chromatography, using a buffered mobile phase system (e.g., ammonium acetate or ammonium bicarbonate) is a much safer alternative that maintains a neutral pH.[7]
Q3: Is it safe to heat my compound in a protic solvent like methanol or ethanol?
A: Heating in protic solvents should be approached with caution. While the Boc group itself is not thermally labile under neutral conditions, heating will significantly accelerate any acid-catalyzed degradation if trace acid is present.[8] Furthermore, at very high temperatures (e.g., >100-150°C), thermolytic deprotection can occur even without a catalyst, particularly in polar solvents.[9] For most applications, avoid prolonged heating in protic solvents. If heating is necessary, ensure the solvent is anhydrous, de-gassed, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: My NMR spectrum in CDCl₃ shows a singlet at ~1.45 ppm that is decreasing over time, with new signals appearing in the amine region. What's happening?
A: This is a classic sign of Boc group cleavage. The large singlet at ~1.45 ppm corresponds to the nine equivalent protons of the tert-butyl group.[10] Its disappearance indicates the loss of this group. As mentioned in Q1, commercial CDCl₃ is often slightly acidic. For sensitive substrates, it is best practice to either use a freshly opened ampule of deuterated solvent or pass it through a small amount of potassium carbonate or basic alumina immediately before use to neutralize any trace acid.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A:
-
Solid Form: As a solid, the compound is quite stable. It should be stored in a tightly sealed container in a cool (2-8°C), dry place, protected from light.
-
In Solution: Stock solutions should be prepared in high-purity, anhydrous aprotic solvents like Dichloromethane, THF, or Acetonitrile. For long-term storage, solutions should be kept at -20°C or -80°C under an inert atmosphere. Avoid storing solutions in protic or potentially acidic solvents for extended periods.
Q2: Which solvents are considered "safe" for routine handling and short-term storage at room temperature?
A: High-purity, anhydrous grades of the following solvents are generally safe for short-term (hours to a few days) use:
-
Aprotic Polar: Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Aprotic Non-polar: Toluene, Heptane, Dioxane.
-
Chlorinated: Dichloromethane (DCM, anhydrous, stabilized).
-
Ethers: Diethyl ether, MTBE.
Q3: What is the expected stability of this compound under basic or nucleophilic conditions?
A: The Boc group is exceptionally stable to a wide range of basic and nucleophilic conditions.[5][11] It is resistant to hydrolysis by strong bases like NaOH or KOH and does not react with common nucleophiles such as amines, alkoxides, or organometallics (e.g., Grignard or organolithium reagents). This orthogonality is a key reason for its widespread use in multi-step synthesis.[5]
Q4: How can I quickly test for the presence of the deprotected diamine impurity?
A:
-
Thin-Layer Chromatography (TLC): This is the fastest method. The deprotected diamine is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. After running the TLC plate, you can visualize the free amine spot by staining with a ninhydrin solution and gentle heating. The free secondary amine will typically produce a yellow or orange spot.[12]
-
LC-MS: A quick LC-MS analysis will show a peak with the expected mass of the deprotected product (M+H⁺ ≈ 143.2) if degradation has occurred.[12]
Section 4: Experimental Protocols & Data
Protocol 4.1: Standard Protocol for Assessing Solvent Stability via HPLC
This protocol provides a self-validating system to determine the stability of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate in a solvent of interest.
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity Acetonitrile. This is your 1 mg/mL stock solution.
-
-
Preparation of Test Solutions:
-
In separate, clean HPLC vials, add 100 µL of the stock solution.
-
Carefully evaporate the Acetonitrile under a gentle stream of nitrogen.
-
To each vial, add 1.0 mL of the solvent to be tested (e.g., Methanol, DCM, Water, etc.). Cap immediately. This creates a test concentration of ~0.1 mg/mL. Prepare one vial for each time point (e.g., T=0, 1h, 4h, 8h, 24h).
-
-
Time-Course Analysis:
-
Immediately inject the T=0 sample onto the HPLC system to get a baseline purity reading.
-
Store the remaining vials under the desired test conditions (e.g., room temperature, 40°C).
-
At each subsequent time point, inject the corresponding sample.
-
-
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the peak area percentage of the starting material at each time point.
-
A decrease in the main peak's area percentage, coupled with the appearance of a new, more polar peak (the deprotected product), indicates instability. Plot the percentage of the parent compound remaining versus time.
-
Table 4.2: Summary of Expected Stability in Common Solvents
| Solvent Class | Examples | Expected Stability (Room Temp, 24h) | Key Remarks & Causality |
| Aprotic Non-Polar | Toluene, Hexanes | Excellent | Low polarity and lack of acidic protons provide a very stable environment. |
| Aprotic Polar | Acetonitrile, THF, DMF | Very Good to Excellent | Generally safe. Use anhydrous grades to prevent hydrolysis of the solvent (e.g., DMF to formic acid), which could cause issues. |
| Ethers | Diethyl Ether, Dioxane | Very Good | Can form peroxides upon storage, but this does not typically affect the Boc group. Use fresh, high-purity solvent. |
| Chlorinated | DCM, Chloroform | Good to Poor | Stability is highly dependent on solvent quality. Trace HCl can form upon storage, catalyzing rapid deprotection.[13] |
| Alcohols | Methanol, Ethanol | Good to Fair | Stability is compromised by any acidic impurities. Can absorb atmospheric CO₂. Not recommended for long-term storage.[11] |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Fair | Susceptible to slow hydrolysis. Stability decreases with time and exposure to air (CO₂ absorption). |
| Aqueous (Acidic) | pH < 4 | Very Poor | Rapid deprotection will occur. The rate is proportional to the acid strength and concentration.[14] |
| Aqueous (Basic) | pH > 8 | Excellent | The Boc group is stable to basic conditions.[] |
Section 5: Visual Workflow
This workflow provides a decision-making guide for selecting an appropriate solvent system based on the intended application.
Caption: Solvent selection workflow for experimental design.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
J&K Scientific. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate. Retrieved from [Link]
-
OUCI. (n.d.). The Impact of Physicochemical and Molecular Properties in Drug Design. Retrieved from [Link]
-
PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
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- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 14. Amine Protection / Deprotection [fishersci.co.uk]
Identifying and minimizing side reactions in diazaspiro[3.5]nonane synthesis
Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of diazaspiro[3.5]nonane, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Diazaspiro[3.5]nonane
You've followed the protocol, but your final yield is disappointingly low, or you're unable to isolate the target compound.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inefficient Cyclization | Analyze crude reaction mixture by LC-MS or ¹H NMR for the presence of the linear precursor. | - Increase Dilution: Perform the cyclization step under high-dilution conditions (<0.01 M) to favor intramolecular reaction over intermolecular polymerization.[1] - Optimize Temperature: Systematically screen a range of temperatures. Lower temperatures may favor the desired product by minimizing decomposition or side reactions.[2] - Stronger Base: For cyclizations requiring deprotonation, ensure complete formation of the reactive intermediate by using a stronger, non-nucleophilic base (e.g., NaH, KHMDS). |
| Starting Material Degradation | Check the purity of starting materials by NMR and melting point. Look for signs of decomposition (discoloration, presence of impurities). | - Use High-Purity Reagents: Ensure all starting materials and reagents are of high purity and appropriately stored. - Inert Atmosphere: Conduct reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation or reaction with atmospheric moisture. |
| Suboptimal Protecting Group Strategy | Review the stability of your chosen protecting groups under all reaction conditions. Check for partial deprotection in crude analyses. | - Select Orthogonal Protecting Groups: Employ protecting groups that can be removed under specific conditions without affecting other groups in the molecule.[2][3][4] For example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis) allow for selective deprotection. |
Problem 2: Presence of Significant Olefinic Impurities
Your NMR spectrum shows unexpected signals in the vinyl region (typically 5-6.5 ppm), and IR analysis may indicate a C=C stretch. This often points to the formation of an elimination side product.
Mechanistic Insight: β-elimination is a common side reaction, particularly when a leaving group is present on a carbon adjacent to a proton that can be abstracted by a base. In the context of diazaspiro[3.5]nonane synthesis, this can occur during the formation of the azetidine or piperidine ring.
Workflow for Identification and Mitigation of Olefinic Impurities:
Caption: Troubleshooting workflow for olefinic impurities.
Detailed Mitigation Steps:
-
Temperature Control: Lowering the reaction temperature can often favor the desired substitution or cyclization over elimination.[2]
-
Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) to minimize proton abstraction that initiates the elimination cascade.
-
Leaving Group Modification: If possible, choose a leaving group that is less prone to elimination (e.g., changing from a tosylate to a mesylate or a halide).
Problem 3: Persistent Triphenylphosphine Oxide (TPPO) Impurity
Reactions involving the Staudinger reduction of azides or Mitsunobu reactions for intramolecular cyclization often produce triphenylphosphine oxide (TPPO) as a byproduct, which can be challenging to remove by standard chromatography.[5][6]
Strategies for TPPO Removal:
| Method | Protocol | Considerations |
| Crystallization/Precipitation | 1. Concentrate the crude reaction mixture. 2. Suspend the residue in a non-polar solvent system (e.g., cold hexanes/diethyl ether).[7] 3. TPPO is often insoluble and will precipitate. 4. Filter to remove the solid TPPO. | Product must be soluble in the chosen non-polar solvent. May require multiple triturations for complete removal. |
| Acid-Base Extraction | If your diazaspiro[3.5]nonane product has a basic nitrogen, you can protonate it with a dilute acid (e.g., 1M HCl) to move it to the aqueous phase, leaving the neutral TPPO in the organic layer. Subsequent basification of the aqueous layer and extraction will recover your product.[8] | The product must be stable to acidic and basic conditions. |
| Precipitation with Metal Salts | Addition of ZnCl₂ or MgCl₂ can form a complex with TPPO, causing it to precipitate from various organic solvents.[7][9] | The metal salt should not interact with the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the 2,6-diazaspiro[3.5]nonane core?
A1: A frequently employed and effective strategy involves a multi-step sequence that builds the piperidine and azetidine rings sequentially. A published method describes the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane in six steps with a good overall yield.[2][10] This approach offers the advantage of introducing different protecting groups on each nitrogen, allowing for selective functionalization at later stages.
Q2: How do I choose the right protecting groups for my diazaspiro[3.5]nonane synthesis?
A2: The choice of protecting groups is critical and should be guided by the principle of orthogonality.[3][11][12] This means that each protecting group can be removed under specific conditions that do not affect the others. A common and effective pairing is the Boc (tert-butyloxycarbonyl) group, which is removed under acidic conditions (e.g., TFA), and the Bn (benzyl) or Cbz (carboxybenzyl) group, which is removed by hydrogenolysis. This allows for the selective deprotection and subsequent derivatization of either the azetidine or piperidine nitrogen.
Protecting Group Strategy Decision Tree:
Caption: Decision tree for selecting a protecting group strategy.
Q3: My reaction involves a Staudinger reduction. What are the key parameters to control?
A3: The Staudinger reduction is a mild method for converting an azide to an amine using a phosphine, typically triphenylphosphine.[5][6] The reaction proceeds in two steps: formation of an iminophosphorane followed by hydrolysis.[5] Key considerations include:
-
Anhydrous Conditions for the First Step: The initial reaction of the azide with the phosphine should be carried out under anhydrous conditions to prevent premature hydrolysis of the phosphine.
-
Efficient Hydrolysis: The second step requires the addition of water to hydrolyze the iminophosphorane to the desired amine and TPPO. Ensure sufficient water is present for the reaction to go to completion.
-
TPPO Removal: As discussed in the troubleshooting guide, have a plan for removing the TPPO byproduct.
Q4: Can I use intramolecular cyclization to form both rings of the diazaspiro[3.5]nonane system?
A4: Yes, intramolecular cyclization is a powerful strategy. For example, a double intramolecular alkylation of a suitable precursor can be envisioned. However, controlling the regioselectivity to form the desired 4- and 6-membered rings can be challenging. Stepwise cyclization is often more reliable and higher yielding.[2] Careful design of the starting material and reaction conditions is crucial to favor the desired ring closures and avoid the formation of undesired side products.[1]
Experimental Protocols
Protocol 1: General Procedure for Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
-
Following the completion of the reaction (e.g., Mitsunobu or Staudinger), remove the reaction solvent under reduced pressure to obtain the crude product as an oil or solid.
-
To the crude residue, add a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., diethyl ether, or a mixture of hexanes and ethyl acetate).
-
Stir the resulting suspension vigorously at room temperature or cool to 0 °C for 30 minutes to an hour to maximize the precipitation of TPPO.
-
Filter the suspension through a pad of celite, washing the filter cake with a small amount of the cold precipitation solvent.
-
The filtrate contains your desired product, which can then be concentrated and further purified if necessary.
References
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Tel, T. H. (2018). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 23(11), 2845. [Link]
-
Request PDF | Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Find, read and cite all the research you need on ResearchGate. [Link]
-
Bode, H. B., & Wackett, L. P. (2017). β-Lactone Synthetase Found in the Olefin Biosynthesis Pathway. Biochemistry, 56(1), 125–128. [Link]
-
Kaur, N., & Kishore, D. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Journal of the Brazilian Chemical Society, 25(12), 2175–2207. [Link]
-
Request PDF | β-Lactone Synthetase Found in Olefin Biosynthesis Pathway | Find, read and cite all the research you need on ResearchGate. [Link]
-
Staudinger reaction - Wikipedia. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.
-
Protecting Groups. [Link]
-
Staudinger Reaction - Organic Chemistry Tutor. [Link]
-
β-Lactam synthesis - Organic Chemistry Portal. [Link]
-
PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS - Semantic Scholar. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. [Link]
-
Kumar, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(6), 1436-1443. [Link]
-
STAUDINGER REDUCTION - Azide Reduction By Phosphine | Name Reactions - YouTube. [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. [Link]
-
2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]
-
Tips & Tricks: Protecting Groups - Department of Chemistry : University of Rochester. [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester. [Link]
-
Design and Synthesis of Spirocycles via Olefin Metathesis - ResearchGate. [Link]
- US6011181A - Triphenylphosphine oxide complex process - Google P
-
Synthesis of spirocyclic heterocycles from α,β-unsaturated N -acyliminium ions. [Link]
-
How we can remove triphenylphosphine oxide from mitsunobu mixture without column? [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - ResearchGate. [Link]
-
Synthesis of Spirocycles via Ni‐Catalyzed Intramolecular Coupling of Thioesters and Olefins. [Link]
-
(PDF) Spectroscopic and quantitative analysis of spiroorthoester synthesis by two-dimensional correlation and multivariate curve resolution methods of NIR data - ResearchGate. [Link]
-
Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine | Semantic Scholar. [Link]
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Technical Support Center: Optimization of Cyclization Conditions for Diazaspiro[3.5]nonane Formation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of diazaspiro[3.5]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals. Spirocyclic scaffolds, particularly diazaspiro[3.5]nonane, are increasingly sought-after motifs in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved potency and selectivity.[1][2] However, their synthesis presents unique challenges, primarily centered on the construction of the sterically hindered spirocyclic core.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific experimental issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the diazaspiro[3.5]nonane core is resulting in a very low yield. What are the most common initial checks I should perform? A1: Before extensive re-optimization, verify the fundamentals. First, confirm the purity of your starting materials, especially the precursor amine and the cyclizing agent. Impurities can inhibit catalysts or participate in side reactions. Second, ensure all reagents were added in the correct stoichiometry. Finally, confirm that strictly anhydrous reaction conditions were maintained, as moisture can hydrolyze sensitive intermediates or reagents.[3]
Q2: I'm observing a significant amount of a side product with vinyl proton signals in the ¹H NMR. What is likely happening? A2: The presence of vinyl protons strongly suggests that an elimination reaction is competing with the desired intramolecular cyclization. This is a common issue, particularly when using strong, non-nucleophilic bases or elevated temperatures.[3] The base may be abstracting a proton, leading to the elimination of a leaving group to form an alkene, rather than facilitating the nucleophilic attack required for ring closure.
Q3: Why is the choice of protecting groups for the two nitrogen atoms so critical in this synthesis? A3: The two nitrogen atoms in a diazaspiro[3.5]nonane scaffold have different chemical environments and steric hindrances. Using an orthogonal protecting group strategy—where each group can be removed under different conditions without affecting the other—is essential for selective functionalization of each nitrogen atom post-synthesis.[4] For example, a Boc group (removed with acid) and a Cbz or Benzyl group (removed by hydrogenolysis) allow for precise, stepwise modification of the scaffold, which is crucial for building complex target molecules.[4][5][6]
Q4: Can I use the same reaction conditions for forming a 2,6-diazaspiro[3.5]nonane as for a 2,7-diazaspiro[3.5]nonane? A4: Not necessarily. The regiochemistry of the nitrogen atoms dictates the ring sizes being formed and the nature of the transition states. For instance, forming the four-membered azetidine ring in a 2,6- or 2,7-diazaspiro[3.5]nonane involves different precursors and cyclization energetics than forming the six-membered piperidine ring. Each regioisomer typically requires its own optimized set of conditions, including the choice of base, solvent, and temperature.[7]
Troubleshooting & Optimization Guide
This section provides a deeper dive into specific problems and offers structured solutions.
Issue 1: Low or No Product Formation
Low conversion of the starting material is a frequent challenge. This can be traced back to several factors related to reaction kinetics and reagent stability.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction may have a high activation energy barrier.
-
Incorrect Base or Solvent Combination: The choice of base and solvent is highly interdependent and crucial for facilitating the cyclization.
-
Troubleshooting: The base must be strong enough to deprotonate the precursor but not so hindered that it favors elimination. The solvent must fully dissolve the reactants and stabilize the transition state. If a nonpolar solvent was used, try a polar aprotic solvent like THF, DMF, or acetonitrile, which can better solvate ionic intermediates.[10][11] A patent for a related synthesis highlights the use of bases like sodium hydride or n-butyl lithium in solvents such as anhydrous THF or toluene.[11]
-
-
Poor Reagent Quality: The activity of reagents like lithium aluminum hydride (if used for a reductive cyclization) or strong bases can degrade with improper storage.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways are at play.
Potential Causes & Solutions:
-
Intermolecular vs. Intramolecular Reactions: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Troubleshooting: Employ high-dilution conditions. This can be achieved by adding the substrate solution slowly over several hours to the reaction mixture. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
-
Hydrolysis of Intermediates: Sensitive functional groups, such as those in a Staudinger [2+2] ketene-imine cycloaddition, can be prone to hydrolysis if moisture is present.[3]
-
Troubleshooting: Dry all glassware in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle all reagents under a strict inert atmosphere.[3]
-
-
Diastereoselectivity Issues: For substituted diazaspiro[3.5]nonanes, a mixture of diastereomers may form, complicating purification.
-
Troubleshooting: Diastereoselectivity is highly dependent on the reaction's transition state geometry, which is influenced by the solvent and temperature.[12] Systematically screen different solvents (e.g., toluene, THF, DCM, acetonitrile) and run the reaction at various temperatures (e.g., -78 °C, 0 °C, room temperature) to find conditions that favor one diastereomer.[13]
-
Logical Troubleshooting Workflow
A systematic approach is key to efficiently solving synthesis problems. The following workflow can guide your efforts from initial observation to resolution.
Caption: A logical workflow for troubleshooting synthesis issues.
Key Reaction Parameters & Optimization Strategies
Optimizing the formation of the diazaspiro[3.5]nonane core requires careful consideration of several interconnected variables.
| Parameter | Effect on Reaction | Optimization Strategy | Rationale |
| Solvent | Influences reactant solubility and transition state stabilization. Can dramatically affect diastereoselectivity.[12] | Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMF). | The optimal solvent will fully dissolve starting materials while best stabilizing the rate-determining transition state, maximizing the reaction rate and potentially favoring a specific stereochemical outcome.[10] |
| Base | Critical for deprotonation to initiate nucleophilic attack. Strength and steric bulk determine reactivity and selectivity (cyclization vs. elimination). | Screen a variety of bases, such as non-nucleophilic hindered bases (e.g., DBU, KHMDS) or strong alkali metal bases (e.g., NaH, n-BuLi).[11] | The choice of base must be tailored to the pKa of the proton to be removed. A poorly chosen base can lead to incomplete reaction or favor undesired elimination pathways.[3] |
| Temperature | Controls the reaction rate. Can impact the stability of reactants/products and influence selectivity. | Test a range of temperatures from low (-78 °C) to reflux conditions for the chosen solvent.[14] | Many cyclization reactions have a high activation energy and require heat. However, some intermediates are thermally unstable, and side reactions may be favored at higher temperatures.[3] |
| Concentration | Determines whether the reaction proceeds via an intramolecular or intermolecular pathway. | For intramolecular cyclizations, high-dilution conditions (0.01-0.05 M) are often necessary. | By keeping the substrate concentration low, the probability of one end of a molecule finding the other end (intramolecular) is higher than it finding another molecule (intermolecular). |
General Experimental Protocol: Base-Mediated Intramolecular Cyclization
This protocol is a representative example for the synthesis of a protected 1,7-diazaspiro[3.5]nonane derivative and should be adapted for specific substrates.[14]
Reaction Scheme
Caption: General intramolecular cyclization scheme.
Step-by-Step Methodology
-
Reactant Preparation: Dissolve the linear precursor (e.g., a tosylated amine derivative, 1.0 equiv.) in anhydrous acetonitrile to a concentration of 0.05 M in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an argon atmosphere.[14]
-
Addition of Base: Add a suitable base (e.g., cesium carbonate, 1.5 equiv.) to the solution. Cesium carbonate is often effective in promoting cyclizations due to the "cesium effect," which templates the cyclization.[14]
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-3 hours until the starting material is consumed (typically 12-24 hours).[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the desired diazaspiro[3.5]nonane product.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- ResearchGate. (n.d.). Optimization for the cyclization step.
- ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
- ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Benchchem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Royal Society of Chemistry. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a.
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Overcoming challenges in the synthesis of complex spirocyclic amines
Welcome to the technical support center for the synthesis of complex spirocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of constructing these intricate molecular architectures. Spirocyclic amines are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to improved potency and selectivity of drug candidates.[1][2] However, their synthesis is often fraught with challenges. This resource aims to provide practical, experience-driven solutions to common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of spirocyclic amines, offering potential causes and actionable solutions.
Q1: I am experiencing low to no yield of my desired spirocyclic amine in a key cyclization step. What are the likely causes and how can I improve it?
Probable Causes & Solutions:
Low yields in spirocyclization reactions can stem from several factors, ranging from substrate reactivity to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Steric Hindrance: The formation of a quaternary spirocenter is often sterically demanding.[3] If your precursors are highly substituted near the reaction centers, the activation energy for the cyclization may be too high.
-
Solution: Consider using a more reactive catalytic system or higher reaction temperatures to overcome the energy barrier. In some cases, redesigning the synthetic route to introduce the sterically demanding groups after the spirocyclization may be necessary.
-
-
Poor Nucleophilicity/Electrophilicity: The efficiency of intramolecular reactions heavily depends on the reactivity of the participating functional groups.
-
Unfavorable Ring Conformation: The pre-cyclization conformation of the linear precursor might not be suitable for ring closure.
-
Solution: The choice of solvent can significantly influence the substrate's conformation. Experiment with a range of solvents with varying polarities. Additionally, computational modeling can provide insights into the low-energy conformations of your precursor and guide solvent selection.
-
-
Catalyst Inactivation or Inefficiency: The catalyst might be poisoned by impurities in the starting materials or solvent, or it may simply not be active enough for the specific transformation.
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Screen a panel of catalysts. For instance, in ring-closing metathesis (RCM) for spirocycle synthesis, different Grubbs-type catalysts can exhibit vastly different efficiencies depending on the substrate.[6][7][8][9]
-
-
Side Reactions: The starting material might be consumed in competing intermolecular reactions or decomposition pathways.
-
Solution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. Monitoring the reaction by TLC or LC-MS at different time points can help identify the formation of byproducts and guide optimization.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of the spirocyclization?
Probable Causes & Solutions:
Controlling stereochemistry is a paramount challenge in the synthesis of complex molecules.[10] Poor diastereoselectivity in spirocyclization arises from small energy differences between the transition states leading to the different diastereomers.
-
Flexible Transition State: A conformationally flexible transition state can allow for multiple approach trajectories of the reacting moieties, leading to a mixture of diastereomers.
-
Solution:
-
Lowering Reaction Temperature: Running the reaction at a lower temperature can amplify the small energy differences between competing transition states, favoring the formation of the thermodynamically more stable diastereomer.
-
Chiral Catalysts/Auxiliaries: Employing a chiral catalyst or a chiral auxiliary can create a more rigid and asymmetric reaction environment, forcing the reaction to proceed through a specific transition state.[10][11] Organocatalysis, for example, has shown great success in the enantioselective synthesis of spiro compounds.[12]
-
Solvent Effects: The solvent can influence the transition state geometry through solvation effects.[13] A systematic screening of solvents is recommended.
-
-
-
Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of a single diastereomer.
-
Solution: Introduce a bulky protecting group or a directing group on the substrate to sterically hinder one face of the molecule, thereby favoring attack from the less hindered face.
-
-
Reaction Mechanism: Some reaction mechanisms are inherently less selective than others.
Table 1: Strategies to Improve Diastereoselectivity
| Strategy | Principle | Example Application |
| Lower Temperature | Exploits kinetic differences between transition states | Cooling a reaction from room temperature to -78 °C |
| Chiral Catalysis | Creates a chiral pocket, favoring one transition state | Use of a proline-derived organocatalyst in an intramolecular Michael addition |
| Bulky Protecting Groups | Steric hindrance directs the approach of the nucleophile | Installing a tert-butyldimethylsilyl (TBDMS) group adjacent to a reaction center |
| Change of Solvent | Alters the solvation of the transition state | Switching from a polar aprotic solvent (e.g., THF) to a nonpolar solvent (e.g., toluene) |
Q3: I am struggling with the purification of my final spirocyclic amine. It seems to be water-soluble and difficult to separate from inorganic salts, or it streaks on silica gel. What purification strategies can I employ?
Probable Causes & Solutions:
The polar nature of amines often complicates their purification.[17][18] Standard chromatographic methods may not be effective, and basic amines can interact strongly with acidic silica gel.
-
Strong Interaction with Silica Gel: The basic lone pair of the amine can form strong hydrogen bonds with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.
-
Solution:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine or ammonia in the eluent system (typically 0.1-1%). This will neutralize the acidic sites and reduce streaking.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica gel (C18) for chromatography.
-
-
-
High Polarity and Water Solubility: This makes extraction from aqueous work-up solutions challenging and can lead to the co-extraction of inorganic salts.
-
Solution:
-
Salt Formation and Extraction: During the workup, acidify the aqueous layer with an acid like HCl to protonate the amine, forming a water-soluble ammonium salt. This will keep the amine in the aqueous phase while organic impurities can be washed away with an organic solvent.[19] Subsequently, basify the aqueous layer with a base like NaOH or NaHCO3 to regenerate the free amine, which can then be extracted with an organic solvent.
-
Lyophilization: If the amine salt is stable, you can lyophilize (freeze-dry) the aqueous solution to remove water and obtain the salt as a solid.
-
Specialized Purification Techniques: For particularly challenging separations, consider techniques like ion-exchange chromatography or preparative HPLC. A recently developed method uses trichloroacetic acid to precipitate the amine salt, which can then be isolated and heated to release the pure amine, CO2, and chloroform.[18]
-
-
Experimental Protocol: Acid-Base Extraction for Amine Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and add 1M HCl (aq). Shake vigorously and allow the layers to separate.
-
Drain the aqueous layer (containing the protonated amine) into a separate flask. Wash the organic layer with 1M HCl (aq) one more time to ensure complete extraction of the amine.
-
Combine the aqueous layers. Wash this combined aqueous layer with the organic solvent to remove any remaining non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO3 solution or 1M NaOH) until the pH is > 9.
-
Extract the free amine from the basified aqueous layer with a fresh portion of organic solvent (repeat 3 times).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.
Frequently Asked Questions (FAQs)
Q: What are the most common and robust methods for constructing the spirocyclic amine core?
A: Several powerful methods are frequently employed, each with its own advantages:
-
Intramolecular Cyclization: This is a broad category that includes reactions like intramolecular Michael additions, aldol condensations, and SN2 reactions on precursors containing both the amine and the electrophilic center.[3][20][21] These are often very effective if the precursor is readily available.
-
Pictet-Spengler Reaction: This is a classic and reliable method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline spirocycles. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][5][22][23]
-
Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction is a powerful tool for constructing six-membered nitrogen-containing rings with good stereocontrol.[14][15][24]
-
Ring-Closing Metathesis (RCM): RCM is particularly useful for forming medium to large rings and is tolerant of a wide range of functional groups.[6][7] It requires a precursor with two terminal alkenes.
Q: How do I choose the right protecting group for the nitrogen atom during my synthesis?
A: The choice of a nitrogen protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.
-
Boc (tert-butoxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with acids like TFA or HCl. It's a very common choice.
-
Cbz (carboxybenzyl): Stable to acidic and some basic conditions. It is typically removed by catalytic hydrogenation.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily cleaved by bases like piperidine.
-
Sulfonamides (e.g., Ts for tosyl): Very robust and stable to both acidic and basic conditions, as well as many oxidative and reductive conditions. However, their removal can be harsh, often requiring strong reducing agents like sodium in liquid ammonia.
Decision Tree for Nitrogen Protecting Group Selection:
Caption: Decision tree for selecting a nitrogen protecting group.
Q: Are there any enzymatic methods available for the enantioselective synthesis of spirocyclic amines?
A: Yes, biocatalysis is an emerging and powerful strategy for accessing chiral spirocyclic amines with high enantioselectivity. For example, engineered cytochrome P450 enzymes have been used for the stereoselective cyclopropanation of methylene-substituted N-heterocycles to form spirocyclopropanes.[25] Norcoclaurine synthase has been shown to catalyze Pictet-Spengler reactions to generate chiral tetrahydroisoquinolines.[22] These enzymatic methods offer the advantage of mild reaction conditions and excellent stereocontrol, making them an attractive alternative to traditional chemical catalysis.[26]
References
- Dodson, K. W., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - NIH.
- Llona-Minguez, S., et al. (2017). Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction. Organic & Biomolecular Chemistry.
- Singh, V., & Yetra, S. R. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry.
-
Various Authors. (n.d.). Enantioselective Synthesis of Spiro Heterocycles. ResearchGate. Retrieved from [Link]
- Various Authors. (2024). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. RSC.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Various Authors. (n.d.). Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- A nd spiro-tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Retrieved from [Link]
-
Various Authors. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Various Authors. (n.d.). Aza‐Diels‐Alder reaction for fused and spiro‐indole‐pyridazines. ResearchGate. Retrieved from [Link]
-
Zhang, R., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Retrieved from [Link]
-
Various Authors. (n.d.). New development in the enantioselective synthesis of spiro compounds. SciSpace. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemRxiv. Retrieved from [Link]
-
Various Authors. (n.d.). Proposed catalytic cycle for mechanism spirocyclic indole synthesis. ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Various Authors. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]
-
Zhang, R., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC - NIH. Retrieved from [Link]
-
Various Authors. (2023). Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Szantay, C., et al. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC - NIH. Retrieved from [Link]
-
Various Authors. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Retrieved from [Link]
-
Das, S., et al. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PubMed Central. Retrieved from [Link]
-
Various Authors. (n.d.). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters. Retrieved from [Link]
-
Various Authors. (n.d.). Spirotricyclic structure 10 isolated after ring‐closing metathesis reaction. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. Retrieved from [Link]
-
Llona-Minguez, S., et al. (2017). Novel spirocyclic systems via multicomponent aza-Diels-Alder reaction. Lund University. Retrieved from [Link]
-
Various Authors. (n.d.). Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction. ResearchGate. Retrieved from [Link]
-
Saito, J., et al. (2025). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. American Chemical Society. Retrieved from [Link]
-
Fan, F., et al. (2012). Construction of Polycyclic Spiro-indolines via an Intramolecular Oxidative Coupling/Cyclization Cascade Reaction Process. ACS Figshare. Retrieved from [Link]
-
Various Authors. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Retrieved from [Link]
-
Monne, G., & Gonzalez-Lopez de Turiso, F. (n.d.). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. PubMed. Retrieved from [Link]
-
Various Authors. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]
-
Various Authors. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. Retrieved from [Link]
-
Various Authors. (n.d.). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Retrieved from [Link]
- Moke, H. C., & Leathers, J. M. F. (n.d.). Process for the purification of amines. Google Patents.
-
Various Authors. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]
-
Various Authors. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Retrieved from [Link]
-
Chem Help ASAP. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]
-
Various Authors. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization - American Chemical Society [acs.digitellinc.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 18. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Item - Construction of Polycyclic Spiro-indolines via an Intramolecular Oxidative Coupling/Cyclization Cascade Reaction Process - American Chemical Society - Figshare [acs.figshare.com]
- 22. researchgate.net [researchgate.net]
- 23. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portal.research.lu.se [portal.research.lu.se]
- 25. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
Analysis of reaction byproducts in tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate synthesis
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Synthesis of Tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating reaction byproducts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on mechanistic principles and established laboratory practices.
Q1: My final reaction mixture shows multiple spots on the TLC plate, and the yield of the desired product is low. What are the likely impurities?
This is a common issue stemming from incomplete reactions or the formation of side products. The identities of these byproducts depend on the specific synthetic route employed, but several possibilities are common to multi-step syntheses involving Boc protection and cyclization.[1][2]
Possible Byproducts and Identification:
-
Unreacted Starting Materials: Precursors from earlier steps may be carried through.
-
Incompletely Cyclized Intermediate: The linear precursor to the spirocycle may persist if the ring-closing step is inefficient.
-
Di-Boc Protected Species: If the starting material is the free 5,8-diazaspiro[3.5]nonane, incomplete reaction with di-tert-butyl dicarbonate ((Boc)₂O) can lead to the formation of the di-protected byproduct, N,N'-di-Boc-5,8-diazaspiro[3.5]nonane.
-
Deprotected Spirocycle: The Boc group can be labile under certain acidic or even some thermal conditions, leading to the formation of the free diamine.[3][4]
-
Oligomeric Byproducts: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or larger oligomers, especially at high concentrations.
Recommended Actions:
-
Characterize the Impurities: Use LC-MS to determine the molecular weights of the main byproducts. This is the most direct way to identify them.
-
Optimize Cyclization: The ring-closing step is often critical. Ensure high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Re-evaluate Boc Protection: The protection step should be driven to completion.[3][5] Monitor by TLC or LC-MS until the starting amine is fully consumed. Use a slight excess of (Boc)₂O if necessary.
Q2: I'm struggling with the purification of the final product. The byproducts co-elute with my target compound during column chromatography. What should I do?
Co-elution is often due to byproducts having similar polarities to the desired product.
Troubleshooting Purification:
-
Modify the Mobile Phase:
-
Introduce a different solvent system. If you are using ethyl acetate/hexane, try switching to dichloromethane/methanol, which offers different selectivity.
-
Add a small amount of a modifier like triethylamine (~0.1-1%) to the mobile phase. This can sharpen peaks for basic compounds (amines) and alter the retention of byproducts.
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction can be highly effective. For instance, a mild acidic wash can remove unreacted amine starting materials.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethyl acetate/heptane, isopropanol/water).
-
Preparative HPLC: For high-purity requirements and difficult separations, reverse-phase preparative HPLC is a powerful, albeit more resource-intensive, option.
-
The following table summarizes common byproducts and their expected analytical signatures.
| Byproduct/Impurity | Likely Mass (M+H)⁺ | Expected TLC Behavior (vs. Product) | Identification Notes |
| 5,8-diazaspiro[3.5]nonane | 127.1 | Lower Rf (more polar) | Free diamine, result of deprotection. Stains with ninhydrin. |
| Linear Precursor (Acyclic) | Varies with route | Rf can be similar | Incomplete cyclization. |
| N,N'-di-Boc-5,8-diazaspiro... | 327.2 | Higher Rf (less polar) | Over-protection or incorrect starting material. |
| tert-Butanol | 75.1 | Volatile, may not be seen on TLC | Byproduct of Boc protection/deprotection.[3] |
Experimental Workflow & Protocols
Protocol: LC-MS Analysis for Byproduct Identification
This protocol provides a general method for analyzing a crude reaction mixture to identify the components described above.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF or Quadrupole).
Procedure:
-
Sample Preparation: Dissolve ~0.1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular weights of the target product and potential byproducts (refer to the table above).
-
Confirm isotopic patterns for chlorinated species if applicable to your synthesis route.
-
Diagrams: Visualizing Workflows and Reactions
The following diagrams illustrate key processes in the synthesis and troubleshooting of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
Caption: Troubleshooting workflow for low yield and impurity issues.
Caption: General reaction pathway and points of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butoxycarbonyl (Boc) group in this synthesis?
The Boc group is one of the most common nitrogen protecting groups in organic synthesis.[3] Its primary roles are:
-
Deactivating the Nucleophile: It temporarily "masks" one of the amine groups, reducing its nucleophilicity. This allows for selective reaction at other sites on the molecule. In the synthesis of this specific isomer, it ensures that only the secondary amine at position 5 is available for subsequent reactions or remains free, while the amine at position 8 is protected.
-
Improving Solubility: The bulky and nonpolar tert-butyl group often increases the solubility of intermediates in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), simplifying handling and purification.[5]
-
Facilitating Purification: Its presence significantly alters the polarity of the molecule, making chromatographic separation from unprotected or di-protected species more straightforward.
The Boc group is stable to most basic and nucleophilic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).[3]
Q2: Are there alternative synthetic strategies for constructing the diazaspiro[3.5]nonane core?
Yes, the construction of spirocyclic diamines is an active area of research.[6][7] While the specific route to tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate can vary, general strategies often involve:
-
Multi-step Linear Synthesis Followed by Cyclization: This is a classic approach where a linear chain containing both nitrogen atoms is built first, followed by a final ring-closing step.[1]
-
Ring Expansion: Some methods start with a smaller ring system and expand it to form the final nonane structure.[2]
-
Dearomatization Reactions: Advanced methods can construct complex spirocycles through the dearomatization of phenolic precursors, which can create multiple stereocenters in a single step.[7][8][9]
The choice of strategy depends on factors like the availability of starting materials, desired stereochemistry, and scalability.
Q3: My synthesis involves a tosylate or mesylate intermediate for the cyclization step. What are the critical parameters for success?
When using a sulfonate ester (like tosylate or mesylate) as a leaving group for an intramolecular nucleophilic substitution (the cyclization), several factors are critical:
-
Choice of Base: A non-nucleophilic, sterically hindered base (e.g., potassium carbonate, cesium carbonate, or a bulky amine like DBU) is crucial. This base is needed to deprotonate the nucleophilic amine, but it should not compete by attacking the electrophilic carbon itself.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used. These solvents can dissolve the ionic intermediates and promote the SN2 reaction without interfering.
-
Temperature: The reaction may require heating to overcome the activation energy for ring formation. However, excessive heat can promote elimination (E2) side reactions or degradation. The optimal temperature should be determined empirically, often between 60-100 °C.
-
Concentration (High Dilution Principle): As mentioned earlier, running the reaction at low concentration (e.g., 0.01-0.05 M) is paramount. This kinetically favors the intramolecular cyclization over the intermolecular reaction that leads to dimers and polymers.
References
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | lookchem. [Link]
-
Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. J Org Chem. 2018 Jun 15;83(12):6783-6787. [Link]
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. 5Z.com. [Link]
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]
-
Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. PubChem. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
(PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]
Sources
- 1. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 2. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Guidelines for the Large-Scale Preparation of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate. This document is designed for researchers, chemists, and process development professionals engaged in the large-scale preparation of this valuable spirocyclic building block. Spirocyclic diamines are crucial motifs in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery programs.[1][2] This guide provides a framework for understanding the synthesis, troubleshooting common issues, and planning for successful scale-up.
Synthesis Overview & Key Transformations
The large-scale synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. While several routes exist for similar diazaspirocycles, a common and scalable strategy involves the construction of a piperidine ring followed by the formation of the azetidine ring to create the spirocyclic core. The final step is the selective protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group.
A representative synthetic approach is outlined below. This pathway is designed for robustness and scalability, drawing upon established chemical transformations for similar heterocyclic systems.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | lookchem [lookchem.com]
- 3. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Strategies to avoid common impurities in diazaspiro compound synthesis
Welcome to the technical support center for diazaspiro compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing these valuable heterocyclic scaffolds. Diazaspirocycles are privileged structures in drug discovery, but their synthesis is often accompanied by the formation of persistent and challenging impurities.
This resource moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. By understanding the root cause of impurity formation, you can rationally design experiments to minimize side reactions, simplify purification, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and recurring issues in diazaspiro synthesis.
Q1: My cyclization reaction is stalling, and I'm recovering significant amounts of starting material or a stable intermediate. What's happening?
Answer: This is one of the most common issues and typically points to an unfavorable equilibrium in the cyclization step. Many diazaspiro syntheses proceed through a series of reversible steps, most notably the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is the key electrophile for the final ring-closing step.
-
Causality: The overall reaction is a condensation reaction that liberates water.[1][2] If water is not efficiently removed from the reaction medium, Le Châtelier's principle dictates that the equilibrium will favor the starting materials or the stable carbinolamine intermediate. The reaction stalls because the formation of the reactive iminium ion is suppressed.
-
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: Ensure all solvents are freshly distilled and dried over molecular sieves. Use oven-dried glassware assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Water Scavenging: Employ a Dean-Stark apparatus for reactions run at or above the boiling point of benzene or toluene to physically remove water as an azeotrope. For reactions at lower temperatures, add activated molecular sieves (3Å or 4Å) directly to the reaction flask.
-
Acid Catalysis: The dehydration of the carbinolamine to the iminium ion is often the rate-limiting step and is acid-catalyzed.[1][3] A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid can significantly accelerate this step. However, be mindful that excess acid can protonate the starting amine, rendering it non-nucleophilic.[4] Optimal reaction pH is often slightly acidic (around 4-5).[3]
-
Q2: I'm obtaining a mixture of regioisomers. How can I control which nitrogen atom closes the second ring?
Answer: Regioisomer formation is a classic challenge when using unsymmetrical precursors, particularly in reactions like the Pictet-Spengler cyclization where an amine attacks an activated aromatic ring.[5][6] The outcome is determined by the relative nucleophilicity of the competing nitrogen atoms and the relative electrophilicity of the potential cyclization sites.
-
Causality: In the context of a Pictet-Spengler reaction, cyclization onto an aromatic ring is an electrophilic aromatic substitution. The position of the attack is governed by the electronic properties of the ring. Electron-donating groups (e.g., -OH, -OMe) will activate the ortho and para positions, directing the cyclization. The regiochemical outcome can be subtle and may favor the thermodynamically more stable product.[5][6]
-
Troubleshooting Strategies:
-
Electronic Control: Analyze the electronics of your aromatic precursor. If possible, modify substituents to strongly favor one position over another. For example, a strongly directing group may produce a single regioisomer where a weakly directing group gives mixtures.
-
Steric Hindrance: Introduce bulky substituents near one of the potential cyclization sites to sterically disfavor that pathway.
-
Protecting Groups: This is the most robust strategy. By using orthogonal protecting groups, you can differentiate the two nitrogen atoms.[7] For example, protect one nitrogen with a Boc group and the other with a Cbz group. Perform the first cyclization, then selectively deprotect the second nitrogen (e.g., remove Boc with acid while Cbz remains) to allow for a directed second cyclization.
-
Q3: My reaction is producing a significant amount of a di-alkylated or di-acylated byproduct. How can I achieve mono-functionalization?
Answer: This is a common problem when both nitrogens in the diazaspiro core are secondary amines. After the first N-alkylation/acylation, the second nitrogen often remains sufficiently nucleophilic to react again, leading to over-functionalization.[8][9]
-
Causality: The relative rates of the first and second alkylation/acylation determine the product distribution. If the second reaction is fast relative to the first, or if reaction conditions (high temperature, long reaction times, excess reagent) are harsh, di-substitution becomes significant.[9]
-
Troubleshooting Strategies:
-
Control Stoichiometry: Use a large excess (5-10 equivalents) of the diazaspiro compound relative to the alkylating/acylating agent. This statistically favors the reaction of the electrophile with an unreacted starting material molecule over a mono-substituted one.[9]
-
Slow Addition: Add the electrophile slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, further favoring the more reactive starting material.[8][9]
-
Lower Temperature: Reducing the reaction temperature will decrease the rate of both reactions, but it often has a more pronounced effect on the less favorable second substitution, thereby improving selectivity.[9]
-
Protecting Groups: As with regioselectivity, the definitive solution is to use a mono-protected diazaspiro starting material.
-
Troubleshooting Guide: Specific Impurity Issues
This section provides a problem-cause-solution framework for specific, observable experimental issues.
| Problem | Probable Cause(s) | Proposed Solution(s) & Protocol |
| An unexpected, less polar spot appears on TLC, and my mass spectrum shows a mass corresponding to [M-18]. | Incomplete Cyclization & Enamine Formation. The reaction has formed the key iminium ion intermediate, but instead of intramolecular cyclization, a base has deprotonated an adjacent α-carbon, forming a stable enamine byproduct.[3][10][11] This is common when using secondary amines as precursors and when the cyclization step is sterically hindered or slow. | 1. Optimize Acid Catalyst: Ensure you are using an appropriate acid catalyst (e.g., TFA, AcOH) to promote the forward reaction (cyclization) over the elimination (enamine formation). 2. Remove Water: Water can act as a base in the final deprotonation step. Ensure rigorous anhydrous conditions as described in FAQ Q1. 3. Increase Temperature: The intramolecular cyclization step often has a higher activation energy than the deprotonation to form the enamine. Carefully increasing the reaction temperature may favor the desired product. |
| My mass spectrum shows the correct mass, but NMR shows a complex mixture of diastereomers. | Poor Diastereocontrol in Cycloaddition. In reactions like [3+2] cycloadditions to form spiro-pyrrolidines, the facial selectivity of the approach of the dipole to the dipolarophile is low.[12] This can be influenced by solvent, temperature, and catalyst choice. | 1. Lower Reaction Temperature: Many cycloadditions show improved diastereoselectivity at lower temperatures (e.g., 0 °C to -78 °C), which favors the kinetic product formed via the lower energy transition state. 2. Screen Solvents: The polarity of the solvent can stabilize or destabilize the transition states leading to different diastereomers. Screen a range of solvents from nonpolar (Toluene, DCM) to polar (MeCN, EtOH). 3. Additive Screening: For azomethine ylide cycloadditions, acid additives like benzoic acid can promote the reaction and influence stereoselectivity.[12] Screen different acid additives and stoichiometries. |
| I see a byproduct with a mass corresponding to my diamine precursor + the carbonyl portion of my other starting material. | Hydrolysis of Iminium Intermediate. The cyclization is reversible. If water is present in the workup or purification steps, particularly under acidic conditions, the formed diazaspiro compound can hydrolyze back to the iminium ion, which is then further hydrolyzed to the corresponding amine and ketone/aldehyde precursors.[1] | 1. Anhydrous Workup: If the product is suspected to be hydrolytically unstable, perform the workup under anhydrous conditions. Quench the reaction with a non-aqueous base (e.g., triethylamine) and filter, rather than performing an aqueous wash. 2. Neutralize Before Concentration: Before removing the solvent, ensure the solution is neutralized or slightly basic to prevent acid-catalyzed hydrolysis on the rotovap. 3. Purification Buffer: When performing silica gel chromatography, consider pre-treating the silica with a base (e.g., slurry with 1% triethylamine in the eluent) to neutralize acidic sites on the gel. |
| After deprotection, I see residual protecting group signals in my NMR and a spot at the starting material's Rf on TLC. | Incomplete Deprotection. The deprotection conditions (time, temperature, reagent equivalents) were insufficient to completely remove the protecting group (e.g., Boc, Cbz).[2][7][13] This is common with sterically hindered protecting groups. | Protocol: Optimized Boc-Deprotection: 1. Dissolve the Boc-protected compound in a minimal amount of Dichloromethane (DCM). 2. Add 10-20 equivalents of Trifluoroacetic Acid (TFA) at 0 °C. 3. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC. 4. If the reaction is sluggish, increase the equivalents of TFA or allow it to stir longer. Do not heat, as this can cause side reactions. 5. Upon completion, concentrate in vacuo and co-evaporate with toluene (3x) to remove residual TFA. |
Visualizing Impurity Pathways and Workflows
Understanding the reaction landscape is key to troubleshooting. The following diagrams illustrate common mechanistic pathways and a logical workflow for addressing unexpected results.
Mechanism: Desired Cyclization vs. Enamine Impurity
Caption: Competing pathways from the key iminium ion intermediate.
Workflow: Troubleshooting Unexpected Results
Caption: A systematic workflow for identifying and solving impurity issues.
Advanced Purification Strategies for Polar Diazaspiro Compounds
Many diazaspiro compounds, especially those with free N-H moieties, are highly polar and can be challenging to purify via traditional normal-phase chromatography.
-
Challenge: Compounds may show poor solubility in typical eluents, streak extensively on silica gel, or fail to elute altogether.
-
Solution: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for the purification of polar and basic compounds.[14][15]
| Technique Comparison | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Acetonitrile/Methanol and Water | Supercritical CO₂ and co-solvent (e.g., Methanol) |
| Advantages | Well-established, good for many compound classes. | Faster run times , reduced solvent consumption (greener), faster fraction dry-down, unique selectivity for polar/basic compounds.[14][16] |
| Disadvantages | High consumption of organic solvents, long dry-down times for fractions. | Requires specialized equipment. |
| Best For | Broad range of moderately polar to nonpolar compounds. | Chiral separations, purification of polar and basic compounds (like free-base diazaspirocycles).[17][18] |
Protocol: General Method Development for SFC Purification
-
Analytical Screening: Screen the crude mixture on an analytical SFC system using a gradient method (e.g., 5% to 60% Methanol in CO₂) with several different columns (e.g., Diol, 2-Ethylpyridine) to find the best separation.
-
Optimize Gradient: Based on the screening result, develop a shallower, focused gradient around the elution point of the desired compound to maximize resolution from impurities.[14]
-
Scale-Up: Transfer the optimized method to a preparative SFC system. Use mass-directed fractionation to selectively collect the peak corresponding to the target compound's molecular weight.[15][17]
-
Evaporation: The collected fractions (mostly methanol) can be evaporated quickly, significantly reducing processing time compared to aqueous HPLC fractions.
References
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Khan Academy. (n.d.). Formation of imines and enamines. Retrieved from [Link]
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Chemist Nate. (2019, January 17). Synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
Coutts, S. J., et al. (2007). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Tetrahedron Letters, 48(21), 3719-3722. Available from: [Link]
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Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
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Wang, X., et al. (2021). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. New Journal of Chemistry. Available from: [Link]
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Coutts, S. J., et al. (2007). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. PubMed. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
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Li, J., et al. (2016). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Wang, X., et al. (2021). Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. New Journal of Chemistry. Available from: [Link]
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Evans, D. A. (n.d.). Protective Groups. Harvard University. Retrieved from [Link]
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van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available from: [Link]
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van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Available from: [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Li, Y., et al. (2019). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry. Available from: [Link]
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Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Separation Science Online. Retrieved from [Link]
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Argent, S. P., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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B-A. (2010, October 1). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory. Retrieved from [Link]
-
France, S. (2024). Enantioselective Pictet–Spengler Reactions. Organic Reactions. Retrieved from [Link]
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Zeng, L., et al. (2002). Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences. Available from: [Link]
-
Banik, S., et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. Available from: [Link]
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Pulka, K. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development. Available from: [Link]
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Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. LabRulez LCMS. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the accurate mass determination and structural characterization of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, compares leading technologies, and provides actionable protocols to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds
Spirocyclic scaffolds, such as the diazaspiro[3.5]nonane core, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved target affinity and optimized physicochemical properties. tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (Molecular Formula: C₁₂H₂₂N₂O₂, Monoisotopic Mass: 226.1681 Da) serves as a critical intermediate.[1] Its structural integrity and purity are paramount. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming its elemental composition and elucidating its structure with high confidence.[2][3]
Unlike nominal mass measurements from lower-resolution instruments like single quadrupoles, HRMS provides mass accuracy to several decimal places.[4][5] This precision is essential to differentiate the target compound from potential isobaric impurities—molecules with the same nominal mass but different elemental formulas.[6][7] This guide will compare two of the most powerful HRMS technologies: Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap mass spectrometry.
Technology Showdown: Q-TOF vs. Orbitrap for Small Molecule Analysis
The choice of an HRMS platform is a critical decision dictated by the specific analytical needs, such as required resolution, mass accuracy, scan speed, and dynamic range. Both Q-TOF and Orbitrap systems are hybrid instruments that couple a quadrupole for precursor ion selection with a high-resolution mass analyzer.[7][8]
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
A Q-TOF instrument combines a quadrupole mass filter with a time-of-flight (TOF) mass analyzer.[8][9][10] Ions are selected by the quadrupole, fragmented in a collision cell (if MS/MS is desired), and then pulsed into a flight tube.[8] The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio (m/z).[9]
-
Expertise & Experience: Q-TOF systems are renowned for their high acquisition speed, wide dynamic range, and robust performance.[10] The fast data acquisition makes them highly compatible with fast chromatography techniques like UHPLC.[11] While their resolution is generally lower than that of Orbitraps at slower scan speeds, modern instruments offer excellent performance for small molecule analysis.[6][12]
Quadrupole-Orbitrap Mass Spectrometry
The Orbitrap is an ion trap-based mass analyzer where ions are electrostatically trapped and oscillate around a central spindle-like electrode.[13][14][15] The frequency of this oscillation is directly related to the ion's m/z ratio. This frequency data is then converted into a mass spectrum using a Fourier transform (FT).[13][14]
-
Expertise & Experience: The hallmark of the Orbitrap is its exceptionally high resolving power (often exceeding 100,000 FWHM), which allows for the baseline separation of ions with very small mass differences.[6][16][17] This ultra-high resolution provides supreme confidence in elemental composition determination.[16] However, there is a trade-off between resolution and scan speed; achieving the highest resolution requires longer acquisition times.[11][12]
Head-to-Head Performance Comparison
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole-Orbitrap | Rationale & Causality |
| Mass Resolution | ~10,000 - 60,000 FWHM | Up to >240,000 FWHM | Orbitrap's FT-based detection allows for significantly higher resolution, crucial for resolving complex mixtures and confident formula assignment.[6][11][12] |
| Mass Accuracy | < 3 ppm (typically with internal calibration) | < 1 ppm (with internal calibration) | Both provide excellent mass accuracy for formula determination. The higher resolution of the Orbitrap often leads to more robust accuracy.[16][18] |
| Scan Speed | Up to ~100 Hz | Up to ~40 Hz (at lower resolutions) | TOF is an inherently faster technique, making it ideal for rapid screening and compatibility with very narrow chromatographic peaks.[11][19] |
| Dynamic Range | Excellent (up to 5 orders of magnitude) | Very Good (up to 4-5 orders of magnitude) | TOF detectors often provide a wider in-spectrum dynamic range, which is beneficial for detecting low-abundance ions in the presence of highly abundant ones.[12] |
| Suitability for Target | Excellent for both qualitative and quantitative analysis. Strong performance in high-throughput environments. | Unparalleled for high-confidence structural elucidation and identification of unknown impurities due to superior resolution.[20] | For routine confirmation, a Q-TOF is highly effective. For in-depth impurity profiling and structural confirmation, the Orbitrap's resolution is a distinct advantage. |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, ensuring data of the highest quality and integrity. It incorporates best practices for sample preparation, instrument calibration, and data acquisition.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~1 mg of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of formic acid is critical to promote protonation in positive ion electrospray ionization (ESI).
-
Internal Calibration: For the highest mass accuracy, prepare a separate solution of a known calibration mixture appropriate for the positive ion mode and mass range of interest. This will be infused concurrently or used for lock mass correction.
Liquid Chromatography (LC) Method
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Rationale: Reversed-phase chromatography is ideal for a moderately polar molecule like the target analyte. The acidic mobile phase ensures the analyte remains protonated for efficient ESI.[21]
High-Resolution Mass Spectrometry Acquisition
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[22][23][24]
-
Capillary Voltage: +3.5 kV
-
Drying Gas (N₂): 10 L/min at 325 °C
-
Full Scan (MS1) Parameters:
-
Mass Range: m/z 50-500
-
Resolution (Orbitrap): 70,000 FWHM
-
Resolution (Q-TOF): 30,000 FWHM
-
-
Tandem MS (MS/MS) Parameters:
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
Precursor Ion: m/z 227.1754 ([M+H]⁺)
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) using Collision-Induced Dissociation (CID). This allows for the capture of a wide range of fragment ions.[25]
-
Data Analysis and Structural Elucidation
Accurate Mass and Elemental Composition
The primary goal is to confirm the elemental composition. The protonated molecule, [M+H]⁺, has a theoretical exact mass of 227.1754 Da .
| Parameter | Theoretical Value | Observed Value (Typical) | Mass Error (ppm) |
| [M+H]⁺ | 227.1754 | 227.1752 | -0.88 |
| Elemental Formula | C₁₂H₂₃N₂O₂⁺ | Confirmed | N/A |
A mass error of < 3 ppm provides high confidence in the assigned elemental formula.[18] The ultra-high resolution of an Orbitrap can further refine this confidence by resolving the isotopic pattern, providing an additional layer of confirmation.[16]
Tandem MS (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry provides structural information by fragmenting the precursor ion.[2][25] For tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, the fragmentation is predictable and informative, primarily involving the labile tert-butoxycarbonyl (Boc) protecting group and the spirocyclic core.
Expected Fragmentation Pathways:
-
Loss of isobutylene (-56 Da): A characteristic fragmentation of Boc-protected amines, resulting from the loss of C₄H₈.[26][27] This often leads to a prominent fragment ion.
-
Loss of the entire Boc group (-100 Da): Cleavage of the carbamate bond results in the loss of C₅H₈O₂.
-
Ring Opening: Cleavage of the C-C or C-N bonds within the spirocyclic rings, driven by the charge site. The fragmentation of amines often involves α-cleavage adjacent to the nitrogen atom.[28][29]
Diagram: Experimental Workflow
Caption: A streamlined workflow from sample preparation to structural confirmation.
Diagram: Predicted MS/MS Fragmentation
Caption: Key fragmentation pathways for the target analyte.
Conclusion: Selecting the Right Tool for the Task
Both Q-TOF and Orbitrap HRMS platforms are exceptionally capable of the high-resolution analysis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
-
A Q-TOF system offers a robust, high-speed solution perfectly suited for routine identity confirmation and quantification in a high-throughput drug discovery environment. Its speed and dynamic range are significant assets.
-
An Orbitrap system provides the ultimate level of performance for structural elucidation. Its superior resolving power is invaluable for definitively confirming elemental compositions, separating the analyte from challenging matrix interferences, and identifying trace-level, unknown impurities.
The choice ultimately depends on the specific goals of the analysis. For unambiguous structural confirmation and impurity profiling where confidence is paramount, the Orbitrap's ultra-high resolution provides an authoritative and trustworthy result. For environments where speed and throughput are balanced with the need for high-quality data, the Q-TOF is an excellent and reliable workhorse.
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Gross, J. H. (2011). HRMS: Fundamentals and Basic Concepts. In Mass Spectrometry. Springer. [Link]
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Dargan, P. I., & Wood, D. M. (2012). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Analytical Toxicology. [Link]
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Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances. [Link]
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A Comparative Guide to the Spectroscopic Characterization of Novel tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic scaffolds, particularly those containing nitrogen atoms, are of immense interest in medicinal chemistry and drug development. Their rigid, three-dimensional structures offer a distinct advantage over more flexible aliphatic or aromatic systems by allowing for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The 5,8-diazaspiro[3.5]nonane core is a privileged scaffold, and its derivatives are explored for a wide range of therapeutic applications.[1][2][3] The introduction of a tert-butoxycarbonyl (Boc) protecting group, forming tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, is a common strategy in multi-step syntheses to control reactivity at one of the nitrogen atoms while allowing for modification at the other.[4]
Unambiguous structural confirmation of these novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of biological data. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize these molecules. We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how these techniques offer a self-validating system for structural elucidation.
The Spectroscopic Toolkit: A Multi-Faceted Approach to Structural Verification
No single technique can provide a complete structural picture. Instead, a combination of methods is employed, with each providing complementary pieces of the puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[5][6]
-
Mass Spectrometry (MS): Delivers a precise molecular weight and offers clues about the structure through fragmentation patterns.[7]
-
Infrared (IR) Spectroscopy: Quickly identifies the presence of key functional groups, such as the carbamate carbonyl.
The relationship between these techniques in a typical characterization workflow is illustrated below.
Caption: Integrated workflow for spectroscopic characterization.
Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For spirocyclic systems like the 5,8-diazaspiro[3.5]nonane derivatives, a suite of 1D and 2D NMR experiments is essential for complete assignment.[8][9]
Expertise & Causality: Why These Experiments?
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.[10][11] For our spiro-compound, we expect to see distinct signals for the protons on the azetidine and piperidine rings, as well as the characteristic singlet for the tert-butyl group.
-
¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule.[5] It is crucial for confirming the total carbon count from the molecular formula and identifying key carbons like the carbamate carbonyl and the spiro-carbon.
-
2D NMR (COSY & HSQC): Spirocyclic systems often exhibit complex ¹H NMR spectra with overlapping signals. 2D NMR is indispensable for resolving these ambiguities.[8]
-
COSY (Correlation Spectroscopy) maps ¹H-¹H coupling correlations, allowing us to trace the proton connectivity within each ring of the spiro-scaffold.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, providing definitive C-H assignments.
-
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton signal (δ ~7.26 ppm) provides a convenient internal reference.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving complex spin systems in these molecules.
-
¹H NMR Acquisition: Acquire data with 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (~1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition: Utilize standard pulse programs for COSY and HSQC experiments. Ensure sufficient resolution in both dimensions to resolve cross-peaks.
Data Interpretation & Comparative Analysis
The following table summarizes the expected chemical shifts for the parent compound, tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate. Substitutions on the secondary amine (at position 5) will induce predictable changes in the chemical shifts of adjacent protons and carbons.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Justification |
| tert-Butyl (9H) | ~1.45 (s) | ~28.5 (CH₃), ~79.5 (quat. C) | Characteristic singlet in ¹H and two distinct signals in ¹³C for the Boc group. |
| Carbamate C=O | - | ~155.0 | Typical chemical shift for a carbamate carbonyl carbon. |
| Spiro Carbon (C4) | - | ~40-50 | Quaternary spirocyclic carbon, typically deshielded. |
| Piperidine CH₂ (N-Boc side) | ~3.4-3.6 (m) | ~45-50 | Protons and carbons adjacent to the electron-withdrawing carbamate group are deshielded. |
| Piperidine CH₂ (C2, C3) | ~1.6-1.8 (m) | ~25-30 | Aliphatic protons and carbons further from the nitrogen atoms. |
| Azetidine CH₂ (N-H side) | ~2.8-3.0 (m) | ~50-55 | Protons and carbons adjacent to the secondary amine. |
| Secondary Amine (NH) | ~1.5-2.5 (br s) | - | Broad signal, chemical shift is concentration and solvent dependent. |
Deep Dive 2: High-Resolution Mass Spectrometry (HRMS)
While NMR builds the molecular skeleton, mass spectrometry confirms the overall composition. For novel compounds, High-Resolution Mass Spectrometry (HRMS) is non-negotiable.
Expertise & Causality: Why HRMS with ESI?
-
Exact Mass Measurement: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.[7] This is a critical self-validation step; the molecular formula derived from HRMS must match the structure proposed by NMR.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule during ionization.[12] This is ideal for our derivatives as it minimizes in-source fragmentation and typically results in a strong signal for the protonated molecular ion, [M+H]⁺. This makes determining the molecular weight straightforward.
-
Fragmentation Analysis (MS/MS): Although ESI is soft, fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS). The fragmentation of the Boc group is highly characteristic and serves as a diagnostic tool.[4][13] The loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) is a hallmark of Boc-protected amines.
Caption: Characteristic ESI-MS fragmentation of the Boc group.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~25 µg/mL) in an appropriate solvent like methanol or acetonitrile.[12] Causality: HPLC-grade solvents are used to minimize background ions. A low concentration prevents detector saturation.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.
-
Mass Analysis: Use a Time-of-Flight (TOF) analyzer, which is common for its high resolution and mass accuracy. Acquire data over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy.
Data Interpretation & Comparative Analysis
The primary goal is to compare the experimentally measured exact mass with the theoretically calculated mass for the proposed molecular formula.
| Compound/Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Δ (ppm) |
| Parent Molecule | C₁₂H₂₂N₂O₂ | 226.1681 | Experimental Value | < 5 |
| Protonated Ion [M+H]⁺ | C₁₂H₂₃N₂O₂⁺ | 227.1754 | Experimental Value | < 5 |
| Sodium Adduct [M+Na]⁺ | C₁₂H₂₂N₂NaO₂⁺ | 249.1573 | Experimental Value | < 5 |
Deep Dive 3: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to confirm the presence of specific functional groups. For Boc-protected amines, it provides definitive evidence of the carbamate group.
Expertise & Causality: Why ATR-FTIR?
-
Diagnostic Vibrations: The most important feature in the IR spectrum of our target compound is the strong carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1680-1700 cm⁻¹.[14] The N-H stretch of the secondary amine (~3300-3500 cm⁻¹) and the C-O stretches of the carbamate (~1160-1250 cm⁻¹) are also key diagnostic peaks.
-
ATR Advantage: Attenuated Total Reflectance (ATR) is the preferred sampling technique for modern FTIR.[15][16] It requires virtually no sample preparation; a small amount of the solid or liquid sample is simply placed onto the ATR crystal.[15][17] This is faster, easier, and more reproducible than older methods like KBr pellets.[18]
Experimental Protocol: ATR-FTIR
-
Background Scan: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal.[19][20] Causality: This step is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself, ensuring these do not appear in the final sample spectrum.
-
Sample Application: Place a small amount of the purified solid derivative directly onto the diamond ATR crystal. Use the built-in press to ensure good contact between the sample and the crystal.[15]
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.[19]
Data Interpretation & Comparative Analysis
The presence of the following key absorption bands provides strong, confirmatory evidence for the proposed structure.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group Confirmed |
| N-H Stretch | ~3350 | Medium, broad | Secondary Amine |
| C-H Stretch (sp³) | 2850-3000 | Strong | Aliphatic CH₂, CH₃ |
| C=O Stretch | ~1690 | Strong, sharp | tert-butyl Carbamate |
| C-O Stretch | ~1160 & ~1250 | Strong | tert-butyl Carbamate |
Conclusion: A Self-Validating Triad for Structural Integrity
The robust characterization of novel tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate derivatives relies on the synergistic application of NMR, HRMS, and FTIR spectroscopy.
-
NMR elucidates the detailed C-H framework and connectivity.
-
HRMS provides an exact molecular formula, validating the atomic composition determined by NMR.
-
FTIR offers rapid confirmation of critical functional groups, particularly the defining carbamate moiety, which must be consistent with the carbonyl carbon and Boc-group signals observed in the NMR spectra.
When the data from these three independent techniques converge to support the same proposed structure, it forms a self-validating system, providing the highest level of confidence for researchers in drug discovery and development. This integrated approach ensures that subsequent biological and medicinal chemistry studies are built upon a foundation of confirmed molecular identity.
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The Ascendancy of Spirocyclic Scaffolds: A Comparative Analysis of Diazaspiro[3.5]nonane in Modern Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This "escape from flatland" has led to a surge of interest in three-dimensional molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of building blocks.[1][2] Their inherent rigidity and defined exit vectors offer a unique opportunity to precisely orient substituents in three-dimensional space, enabling finer control over interactions with biological targets.[2][3]
This guide provides a comprehensive comparative analysis of diazaspiro[3.5]nonane and other key spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a data-driven resource to inform scaffold selection in their discovery programs. We will delve into the nuanced effects of these structures on critical drug-like properties, supported by experimental data and detailed protocols for their evaluation.
The Spirocyclic Advantage: Navigating Chemical Space with Precision
Spirocycles, characterized by two rings sharing a single common atom, introduce a level of conformational restriction that is highly desirable in drug design. This rigidity can lead to a number of advantages, including:
-
Improved Target Affinity and Selectivity: By locking substituents into specific spatial arrangements, spirocycles can enhance binding to the desired biological target while minimizing off-target interactions.[4][5]
-
Enhanced Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, leading to increased metabolic stability and a longer half-life in the body.[6]
-
Modulation of Physicochemical Properties: The introduction of a spirocenter can significantly impact a molecule's lipophilicity, solubility, and other key physicochemical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Access to Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics.[3]
A Head-to-Head Comparison: Diazaspiro[3.5]nonane vs. Other Key Scaffolds
The selection of a spirocyclic scaffold is a critical decision that can profoundly impact the trajectory of a drug discovery project. Below, we compare the key features of diazaspiro[3.5]nonane with other commonly employed spirocyclic systems.
| Feature | Diazaspiro[3.5]nonane | Azaspiro[3.3]heptane | Oxaspiro[3.3]heptane |
| Core Structure | Azetidine fused with a piperidine ring | Two fused azetidine rings | Azetidine fused with an oxetane ring |
| Key Attributes | Often used as a piperidine bioisostere, offers multiple points for diversification. | Compact and rigid, can lower lipophilicity.[7] | Introduces polarity, can improve solubility. |
| Synthetic Accessibility | Can be synthesized through multi-step sequences, with various functionalized derivatives available.[8][9] | Well-established synthetic routes, commercially available building blocks.[10][11] | Accessible through established synthetic methodologies.[12] |
| Impact on Lipophilicity (logP/logD) | Generally increases lipophilicity compared to smaller scaffolds. | Can decrease logD, attributed to increased basicity.[7] | The oxygen atom can lead to a more favorable lipophilicity profile. |
| Notable Applications | GPR119 agonists.[9] | Bioisosteres for piperidine, morpholine, and piperazine.[7][10][13] | Used to improve drug-like properties.[12] |
The Causality Behind Experimental Choices: Why These Assays Matter
To provide a robust and objective comparison of these scaffolds, a panel of standardized in vitro assays is indispensable. The following experimental protocols are fundamental for assessing the drug-like properties of compounds incorporating spirocyclic moieties.
Lipophilicity Determination (LogP/LogD)
Rationale: Lipophilicity is a critical determinant of a drug's ADME properties.[14] It influences solubility, permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD at a specific pH) are the standard measures of lipophilicity.[15][16] While computational models provide initial estimates, experimental determination is crucial for accuracy.
Permeability Assessment (Caco-2 Assay)
Rationale: Intestinal permeability is a key factor for the oral bioavailability of a drug. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[17][18] These cells form a polarized monolayer with tight junctions and express relevant transporter proteins, providing a reliable prediction of in vivo drug absorption.[19][20]
Metabolic Stability Evaluation (Liver Microsome Assay)
Rationale: The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability. The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[21][22][23] The in vitro liver microsomal stability assay is a cost-effective and high-throughput method to assess a compound's susceptibility to phase I metabolism.[24][25]
Experimental Protocols
Protocol 1: Shake-Flask Method for LogP Determination
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent to create a biphasic system.
-
Vortex the vial vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the mixture to equilibrate by shaking or rotating for a set period (e.g., 1-2 hours) at a constant temperature.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]water).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
HPLC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or assessing the permeability of a low-permeability marker like Lucifer yellow.[19]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To assess apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 is indicative of active efflux.[19]
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (or from other species)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).
Conclusion: Informed Decisions for a Three-Dimensional Future
The strategic incorporation of spirocyclic scaffolds like diazaspiro[3.5]nonane represents a powerful approach to navigate the complexities of modern drug discovery.[1][3] By understanding the unique structural and physicochemical properties of different spirocyclic systems and employing a robust suite of in vitro assays, researchers can make more informed decisions in the design and optimization of novel drug candidates. This data-driven approach, grounded in a deep understanding of structure-activity relationships, will be instrumental in unlocking the full potential of three-dimensional chemical space and delivering the next generation of innovative medicines.
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AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 5, 2026. [Link]
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Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
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Mercell. Metabolic stability in liver microsomes. Mercell. Accessed January 5, 2026. [Link]
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Caco2 assay protocol. (n.d.). Retrieved from [Link]
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Azevedo, R., & Moreira, R. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
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Creative Bioarray. Caco-2 Permeability Assay. Creative Bioarray. Accessed January 5, 2026. [Link]
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Mykhailiuk, P. K., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]
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Request PDF. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025, August 6). [Link]
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Kirichok, A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (2023). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
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Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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Evotec. Caco-2 Permeability Assay. Evotec. Accessed January 5, 2026. [Link]
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Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
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Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Gody, G., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Mykhailiuk, P. K., et al. (2020). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
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Wernevik, E., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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BioIVT. Metabolic Stability Assay Services. BioIVT. Accessed January 5, 2026. [Link]
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Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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Ceballos, J., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. [Link]
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Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
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Carreira, E. M., et al. (2014). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry. [Link]
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Wright, A. D., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica. [Link]
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Degorce, S. L., et al. (2019). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]
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Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate and its Analogs
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced potency, selectivity, and improved physicochemical properties is perpetual. Spirocyclic scaffolds, characterized by their inherent three-dimensionality and conformational rigidity, have emerged as privileged structures. This rigidity can reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity.[1][2]
This guide focuses on tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a versatile chemical building block, and the diverse biological activities of its derived analogs. The parent compound, featuring a tert-butyloxycarbonyl (Boc) protecting group, serves as a key intermediate for synthetic chemists. Its deprotection unlocks a secondary amine, providing a strategic handle for derivatization and the creation of extensive compound libraries. We will explore how modifications to this core scaffold have yielded potent modulators of various biological targets, underscoring its significance in contemporary drug development.
The Strategic Utility of a Versatile Core
The primary role of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate in research is not as a biologically active agent itself, but as a precursor for more complex molecules. The Boc group provides a stable and reliable protecting strategy for one of the nitrogen atoms in the diazaspiro core, allowing for selective functionalization of the other. The general workflow for creating a library of analogs is a straightforward yet powerful process in medicinal chemistry.
The causality behind this choice is rooted in efficiency and control. By protecting one amine, chemists can precisely control which nitrogen is modified. Subsequent removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA), reveals the second amine for further diversification, if desired. This systematic approach is fundamental to building a focused library of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for analog generation.
Comparative Analysis of Biological Activity Across Analog Classes
Modification of the 5,8-diazaspiro[3.5]nonane core has led to the discovery of compounds with significant activity in several key therapeutic areas, particularly within the central nervous system (CNS).
Analogs as Modulators of CNS Receptors and Transporters
The rigid spirocyclic core is particularly well-suited for targeting the highly specific binding pockets of CNS receptors.
-
Antidepressant-like Activity: A notable class of analogs involves aryl-spirocyclic diamine derivatives. These compounds have been engineered as multimodal monoaminergic agents. For instance, certain derivatives have demonstrated potent triple reuptake inhibitory activity, blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3] Others have shown a dual-action mechanism, combining SERT inhibition with antagonism of the 5-HT3A receptor.[3][4] This multimodal approach is a deliberate strategy aimed at improving therapeutic efficacy and addressing comorbidities like cognitive impairment and pain in depression.[3]
-
Sigma (σ) Receptor Ligands: The diazaspiro core has been effectively used as a bioisostere for piperazine in the development of σ₂ receptor ligands.[5] The nitrogen atom within the spirocyclic system is predicted to be protonated at physiological pH, forming a crucial salt bridge with key aspartate residues (e.g., ASP29) in the σ₂ receptor binding site.[5] This highlights the importance of the scaffold in correctly positioning a basic amine for optimal target engagement.
-
Muscarinic Acetylcholine Receptor (mAChR) Modulators: Spirocyclic diamines have been investigated for their activity at muscarinic receptors. In one study, a library of novel spirocyclic diamines was screened against a panel of CNS targets, identifying a micromolar inhibitor of the M4 muscarinic acetylcholine receptor.[6][7] This finding opens an avenue for developing treatments for neurological and psychiatric disorders where M4 modulation is beneficial.
Structure-Activity Relationship (SAR) Insights
The accumulated data from various analog series allow for the deduction of preliminary structure-activity relationships.
Caption: Key components influencing SAR.
The primary driver for the biological activity of these analogs is the three-dimensional presentation of substituents off the nitrogen atoms. The spirocyclic core acts as a rigid anchor, ensuring that the pharmacophoric elements are oriented in a precise and predictable manner. For σ₂ receptor ligands, the distance between the protonated nitrogen and the interacting pharmacophore, dictated by the linker, is critical for high-affinity binding.[5] Similarly, for monoamine transporter inhibitors, the nature of the aryl group attached to the spiro-diamine core determines the potency and selectivity profile across SERT, NET, and DAT.[3]
Quantitative Comparison of Analog Activity
The following table summarizes representative biological data for analogs derived from or related to the diazaspiro[3.5]nonane scaffold. This data is synthesized from multiple studies to provide a comparative overview.
| Analog Class/Compound | Biological Target(s) | Activity Metric (IC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |
| Aryl-Spirocyclic Diamine (D6) | SERT / 5-HT3AR | SERT IC₅₀: 1.2 nM / 5-HT3AR IC₅₀: 25.3 nM | Depression | [3][4] |
| Aryl-Spirocyclic Diamine (D17) | SERT / 5-HT3AR | SERT IC₅₀: 1.8 nM / 5-HT3AR IC₅₀: 10.2 nM | Depression | [3][4] |
| Aryl-Spirocyclic Diamine ((R)-D24) | SERT / NET / DAT | SERT IC₅₀: 2.1 nM / NET IC₅₀: 7.8 nM / DAT IC₅₀: 35.2 nM | Depression | [3][4] |
| Benzimidazolone-Diazaspiro | σ₂ Receptor | Kᵢ: 1.3 nM | Neurology/Oncology | [5] |
| Unsubstituted Spirocyclic Diamine | M₄ mAChR | Micromolar Inhibitor | Neurology/Psychiatry | [6][7] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the data presented, standardized and validated assays are employed. The choice of assay is dictated by the biological target and the specific information sought (e.g., binding affinity vs. functional activity).
Protocol 1: Radioligand Binding Assay (for Receptor Affinity - Kᵢ)
This protocol is a self-validating system for determining the binding affinity of a test compound for a specific receptor.
-
Objective: To measure the displacement of a known high-affinity radioligand from its receptor by a test compound.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., σ₂, M₄).
-
Radioligand specific for the target (e.g., [³H]-ditolylguanidine for σ receptors).
-
Test compounds (analogs) at varying concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: Neurotransmitter Uptake Assay (for Transporter Activity - IC₅₀)
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
-
Objective: To quantify the inhibition of [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine uptake into rat brain synaptosomes or cells expressing the recombinant human transporters (SERT, NET, DAT).
-
Materials:
-
Synaptosome preparations from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) or HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Radiolabeled neurotransmitter (e.g., [³H]-Serotonin).
-
Test compounds (analogs) at varying concentrations.
-
Krebs-Ringer buffer.
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound for 15-20 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration, similar to the binding assay, trapping the synaptosomes/cells (containing internalized radioactivity) on filters.
-
Wash filters with ice-cold buffer.
-
Quantify the radioactivity in the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value, which is the concentration of the analog that causes 50% inhibition of neurotransmitter uptake, by non-linear regression analysis of the concentration-response curve.
-
Conclusion and Future Perspectives
The tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate scaffold is a testament to the power of strategic molecular design. While intrinsically inert, it serves as an exceptional starting point for generating structurally novel and biologically active compounds. Analogs built upon this core have demonstrated potent and diverse activities, particularly as modulators of CNS targets, with promising applications in the treatment of depression and other neurological disorders. The rigid, three-dimensional nature of the spiro-diamine framework provides a distinct advantage in achieving high target affinity and selectivity.
Future efforts will likely focus on expanding the diversity of substituents on the spiro core, exploring different linker lengths and rigidities, and applying this scaffold to new biological targets. Furthermore, its utility as a rigid linker in more complex modalities, such as Proteolysis Targeting Chimeras (PROTACs), represents an exciting and logical next step in harnessing the full potential of this versatile chemical entity.[8]
References
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tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | lookchem. LookChem. Available at:[Link]
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Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. Available at:[Link]
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Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. CoLab. Available at:[Link]
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Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available at:[Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at:[Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at:[Link]
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Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. PubMed. Available at:[Link]
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A Comparative Computational Analysis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate: A Prospective Docking Study Against the Human Dopamine D4 Receptor
Introduction: The Rising Interest in Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of structures.[1] Their inherent rigidity and three-dimensionality offer a unique advantage in drug design, allowing for precise conformational control and the potential for enhanced binding affinity and selectivity.[1] Among these, diazaspiroalkanes are of significant interest due to their versatile synthetic accessibility and their prevalence in biologically active molecules. This guide focuses on tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a member of this intriguing class of compounds. While extensive experimental data on this specific molecule is not yet publicly available, its structural motifs, including the diazaspiro[3.5]nonane core and the N-Boc protecting group, suggest its potential as a valuable building block in drug discovery.
This guide presents a prospective computational modeling and docking study of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate against the human Dopamine D4 receptor (D4R). The D4R is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention. The selection of this target is informed by published studies on structurally related diazaspiro[3.5]nonane derivatives that have shown activity at dopamine receptors. Through a detailed, step-by-step computational workflow, we will outline a robust methodology for evaluating the binding potential of our lead compound and compare it with its structural isomers: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. This comparative approach is designed to elucidate the potential structure-activity relationships within this scaffold and to provide a framework for future experimental validation.
Methodology: A Rigorous In Silico Approach
The causality behind our experimental design is to simulate a real-world drug discovery scenario where a novel scaffold is evaluated for its potential against a high-value biological target. The protocol is designed to be self-validating by including known structural isomers as comparators, allowing for an initial assessment of structure-activity relationships.
Experimental Workflow
The computational workflow is a multi-step process that begins with the preparation of the protein target and ligands, followed by molecular docking simulations and a thorough analysis of the results.
Figure 1: A schematic of the computational docking workflow.
Step 1: Target Protein Preparation
The selection of a high-quality crystal structure of the target protein is critical for the accuracy of docking simulations. For this study, we will utilize the high-resolution crystal structure of the human Dopamine D4 receptor in complex with the antagonist nemonapride (PDB ID: 5WIU).[1][2][3] This structure provides a well-defined binding pocket.
Protocol:
-
Structure Retrieval: Download the PDB file for 5WIU from the RCSB Protein Data Bank.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (nemonapride). This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This step is essential for the correct calculation of electrostatic interactions and hydrogen bonding.
-
Charge Assignment: Assign Gasteiger charges to the protein atoms. Accurate charge distribution is fundamental for the scoring function used in the docking algorithm.
-
File Format Conversion: Convert the prepared protein structure to the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
The lead compound, tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, and its isomers, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, will be prepared for docking.
Protocol:
-
3D Structure Generation: Generate the 3D structures of the ligands from their 2D representations.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation.
-
Charge Calculation: Calculate Gasteiger charges for all ligand atoms.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking process, which is a key aspect of induced-fit modeling.
-
File Format Conversion: Save the prepared ligands in the PDBQT file format.
Step 3: Molecular Docking Simulation
Molecular docking will be performed using AutoDock Vina, a widely used and validated open-source docking program.
Protocol:
-
Grid Box Definition: Define a grid box that encompasses the binding site of the D4R. The coordinates of the grid box will be centered on the position of the co-crystallized ligand in the original PDB structure to ensure that the search space is focused on the active site.
-
Docking Execution: Run the docking simulation for each ligand with an exhaustiveness of 16 to ensure a thorough search of the conformational space.
-
Pose Generation: Generate the top 10 binding poses for each ligand, ranked by their predicted binding affinity.
Step 4: Post-Docking Analysis
The analysis of the docking results is crucial for interpreting the potential of the ligands.
Protocol:
-
Binding Energy Analysis: The predicted binding affinity (in kcal/mol) for the best pose of each ligand will be recorded. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Analysis: The binding pose of the top-ranked conformation for each ligand will be visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding pocket of the D4R.
Hypothetical Results and Comparative Analysis
Disclaimer: The following results are hypothetical and for illustrative purposes to demonstrate the application of the described methodology. They do not represent experimentally validated data.
Based on the docking protocol, we can generate a comparative table of the predicted binding affinities and key interactions for our lead compound and its isomers.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interactions |
| tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate | -8.5 | Hydrogen bond with Asp115; Hydrophobic interactions with Phe346, Trp342 |
| tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | -7.9 | Hydrogen bond with Ser197; Pi-alkyl interaction with Phe346 |
| tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | -7.2 | Weaker hydrophobic interactions with the binding pocket |
Discussion of Hypothetical Findings:
In this prospective analysis, tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is predicted to have the most favorable binding affinity for the human Dopamine D4 receptor. The hypothetical interaction data suggests that the specific arrangement of the nitrogen atoms in the 5,8-isomer allows for a crucial hydrogen bond with Asp115, a key residue in the D4R binding pocket. Furthermore, the orientation of the spirocyclic core in this isomer may facilitate more extensive hydrophobic interactions with aromatic residues like Phe346 and Trp342.
The 2,7-isomer is predicted to have a slightly lower binding affinity, potentially due to a different hydrogen bonding pattern and a less optimal fit within the hydrophobic pocket. The 2,5-isomer shows the weakest predicted binding, suggesting that the positioning of the nitrogen atoms in this configuration is less conducive to forming strong interactions with the key residues of the D4R active site.
This hypothetical structure-activity relationship underscores the importance of the nitrogen atom positions within the diazaspiro[3.5]nonane scaffold for potent D4R antagonism. The N-Boc group, present in all three compounds, likely contributes to the overall hydrophobic interactions and may also play a role in the molecule's pharmacokinetic properties, a factor that would require further in vitro and in vivo investigation.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous computational workflow for the evaluation of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate as a potential ligand for the human Dopamine D4 receptor. By comparing it with its structural isomers, we have demonstrated how computational modeling can be a powerful tool for generating initial hypotheses about structure-activity relationships, even in the absence of extensive experimental data.
The hypothetical results suggest that the 5,8-diazaspiro[3.5]nonane scaffold is a promising starting point for the design of novel D4R ligands. The next logical steps would be the chemical synthesis of these compounds and their experimental validation through in vitro binding assays to confirm their affinity for the D4R. Further optimization of the hit compound, guided by the insights from these computational studies, could lead to the development of potent and selective D4R modulators with therapeutic potential.
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A Comparative Guide to the X-ray Crystal Structure Analysis of Diazaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth, objective comparison of X-ray crystallography for the structural analysis of diazaspiro[3.5]nonane derivatives, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. We will explore the experimental workflow of single-crystal X-ray diffraction, compare its performance with alternative analytical techniques, and provide the supporting experimental and theoretical rationale for methodological choices.
The unique three-dimensional and rigid spirocyclic core of diazaspiro[3.5]nonanes presents specific challenges and opportunities in drug design. An accurate understanding of their molecular geometry, conformation, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[1] X-ray crystallography stands as the definitive method for obtaining this precise structural information.[2][3][4]
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the absolute stereochemistry of a molecule with high precision.[1][3] This level of detail is often crucial for understanding the nuanced structural features that govern the biological activity of diazaspiro[3.5]nonane derivatives.
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized diazaspiro[3.5]nonane derivative to its three-dimensional structure involves a series of critical steps. Success at each stage is predicated on a combination of meticulous experimental technique and a sound understanding of the underlying principles.
Caption: The experimental workflow for X-ray crystal structure analysis.
Experimental Protocol: A Step-by-Step Guide
Here, we outline a detailed protocol for the X-ray crystal structure analysis of a representative diazaspiro[3.5]nonane derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
1. Crystallization: The Critical First Step
The adage "a good crystal is the key to a good structure" cannot be overstated. The goal is to grow single crystals of sufficient size and quality for diffraction.[4] For diazaspiro[3.5]nonane derivatives, which can exhibit a range of polarities, a systematic screening of crystallization conditions is often necessary.
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[5] Common techniques for crystallization include:
-
Slow Evaporation: A saturated or near-saturated solution is prepared and allowed to evaporate slowly.[5] This is a simple and often effective method.
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. This allows for a slow increase in the concentration of the compound, promoting controlled crystal growth.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.[5]
-
-
Common Challenges: Rapid crystallization can lead to small or poorly formed crystals, and in some cases, an amorphous precipitate.[6][7] Patience and a systematic approach are key.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[2] The diffracted X-rays are recorded by a detector.[2]
-
Crystal Mounting: The crystal is carefully mounted on a loop or a glass fiber. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[8]
-
X-ray Source: Modern diffractometers use either a sealed tube X-ray generator or a more intense microfocus source.[9] For weakly diffracting crystals, a synchrotron source may be necessary.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[2][8] The data collection strategy is designed to measure a unique set of reflections with adequate redundancy and completeness.
3. Data Processing: From Images to Intensities
The raw diffraction images are processed to extract the intensities of the individual reflections.[10]
-
Integration: The intensity of each diffraction spot is integrated, and the background is subtracted.[10]
-
Scaling and Merging: The integrated intensities from all the images are scaled to a common reference frame and merged to create a single file of unique reflections with their corresponding intensities and standard uncertainties.[10]
4. Structure Solution and Refinement: Building the Molecular Model
The processed data is used to solve the crystal structure and refine the atomic model.
-
Solving the Phase Problem: The intensities of the diffracted X-rays provide the amplitudes of the structure factors, but not their phases. This is known as the "phase problem" in crystallography.[11] For small molecules like diazaspiro[3.5]nonane derivatives, direct methods are typically used to solve the phase problem.[11][12]
-
Model Building: An initial electron density map is calculated using the solved phases and the experimental amplitudes. An atomic model is then built into this map.
-
Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.[11][13] This process is iterated until the model converges to a final, validated structure.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding the solution-state conformation and dynamics of diazaspiro[3.5]nonane derivatives.
Caption: Relationship between different structural elucidation techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample State | Crystalline Solid | Solution | In Silico |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions. | Solution-state conformation, conformational dynamics, connectivity, relative stereochemistry.[14][15] | Theoretical 3D structures, conformational energies, electronic properties, reaction mechanisms.[16][17] |
| Strengths | Unambiguous determination of absolute structure.[9] High resolution and precision. | Provides information on dynamic processes in solution. Does not require crystallization. | Can explore a wide range of conformations and predict properties. Cost-effective for initial screening.[17] |
| Limitations | Requires single crystals of sufficient quality, which can be challenging to obtain.[4][18] Provides a static picture of the molecule in the solid state. | Does not provide absolute stereochemistry directly. Interpretation can be complex for rigid systems with overlapping signals. | Accuracy is dependent on the level of theory and force field used. Results require experimental validation. |
| Application to Diazaspiro[3.5]nonanes | Definitive for confirming the stereochemistry of the spirocenter and substituents. Essential for understanding solid-state packing and intermolecular interactions. | Crucial for determining the preferred conformation in solution, which is more relevant to biological activity.[14] | Useful for predicting the relative stabilities of different conformers and for guiding synthetic efforts. |
Synergistic Application of Techniques
The most comprehensive understanding of the structure and behavior of diazaspiro[3.5]nonane derivatives is often achieved through the synergistic use of these techniques. For instance, an X-ray crystal structure can provide a starting point for computational studies, which can then be used to interpret complex NMR spectra. Conversely, NMR and computational data can provide insights into the conformational preferences of a molecule, which may aid in the design of crystallization experiments.
Conclusion
X-ray crystal structure analysis is an indispensable tool for the definitive structural characterization of diazaspiro[3.5]nonane derivatives. Its ability to provide a precise and unambiguous three-dimensional structure is unparalleled. However, a comprehensive understanding of these molecules, particularly in the context of drug development, necessitates a multi-faceted approach. By integrating the insights from X-ray crystallography with the solution-state conformational information from NMR spectroscopy and the theoretical predictions from computational modeling, researchers can gain a holistic view of the structural landscape of these important compounds, thereby accelerating the discovery of new and effective therapeutic agents.
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ResearchGate. (2021, June 30). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved January 5, 2026, from [Link]2-C56-C'dichromene-26'8'-trione)
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Development of analytical methods for quantifying tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
In the landscape of modern drug discovery and development, the precise quantification of pharmaceutical intermediates is a cornerstone of robust process control and regulatory compliance. tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its spirocyclic nature and the presence of a thermally labile tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of this compound, grounded in scientific principles and guided by extensive field experience. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering detailed protocols and a critical evaluation of their respective strengths and limitations.
The Analytical Imperative: Why Accurate Quantification Matters
The journey of a drug from laboratory synthesis to patient administration is paved with exacting quality control measures. For an intermediate like tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, accurate quantification is paramount for several reasons:
-
Stoichiometric Control in Downstream Reactions: Precise knowledge of the intermediate's concentration ensures the correct molar ratios in subsequent synthetic steps, maximizing yield and minimizing impurity formation.
-
Impurity Profiling: The manufacturing process can introduce impurities that may carry over into the final API. A well-developed analytical method is crucial for their detection and quantification.
-
Stability Studies: Assessing the degradation of the intermediate under various storage and process conditions is vital for establishing appropriate handling and storage protocols.
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA mandate the use of validated analytical methods to ensure the quality and consistency of pharmaceutical products.[1][2][3][4]
Physicochemical Properties of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
A foundational understanding of the analyte's properties is essential for developing a suitable analytical method.[5]
| Property | Value | Source |
| Molecular Formula | C12H22N2O2 | [6] |
| Molecular Weight | 226.32 g/mol | [6] |
| Predicted pKa | 9.90 ± 0.20 | [6] |
| Appearance | Not Available | [6] |
The presence of the Boc-protecting group makes the molecule susceptible to degradation under harsh acidic or high-temperature conditions.[7][8] The basic nitrogen in the spirocyclic core suggests that the compound's chromatographic behavior will be sensitive to pH.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. We will now delve into a comparative analysis of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse in the pharmaceutical industry for its versatility and robustness. For a compound like tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a reversed-phase HPLC method with UV detection is a logical starting point.
Principle: The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector measures the absorbance of the analyte as it elutes from the column.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a common choice for the separation of moderately polar compounds. The long alkyl chains provide sufficient hydrophobicity to retain the analyte.
-
Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous solution is typically used. The organic component is the strong solvent that elutes the analyte, while the buffer controls the pH and ensures consistent retention times. Given the basic nature of the analyte, a slightly acidic to neutral pH is recommended to ensure good peak shape.
-
UV Detection: The carbamate group in the molecule provides a chromophore that absorbs UV light, typically in the range of 210-230 nm.
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Detailed Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same diluent as the standard to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm
-
-
Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1]
Advantages:
-
Robust and widely available technology.
-
Relatively low cost of operation.
-
Suitable for routine quality control.
Limitations:
-
Moderate sensitivity compared to mass spectrometry.
-
Potential for interference from co-eluting impurities that also absorb UV light.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Principle: The sample is vaporized in a heated inlet and separated in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Causality Behind Experimental Choices:
-
Derivatization: Due to the polar nature of the free amine, derivatization may be necessary to improve volatility and chromatographic performance. However, the primary concern is the thermal lability of the Boc group.
-
Inlet Temperature: A lower inlet temperature is crucial to prevent the thermal degradation of the Boc-protecting group, which can lead to the formation of the deprotected amine and an inaccurate quantification.[7]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for this type of compound.
Experimental Workflow:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.
Detailed Protocol:
-
Standard and Sample Preparation: Prepare stock and working standards in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Inlet Temperature: 200 °C (optimization required)
-
Injection Mode: Split (e.g., 20:1)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 100 °C hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Quantification: Use selected ion monitoring (SIM) for characteristic ions of the target compound to enhance sensitivity and selectivity.
Advantages:
-
High separation efficiency.
-
Provides structural information for identification.
Limitations:
-
Risk of thermal degradation of the Boc group, leading to inaccurate results.[7]
-
May require derivatization, adding complexity to the sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.
Principle: After separation by HPLC, the analyte is ionized (typically by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
Causality Behind Experimental Choices:
-
Ionization Source: ESI in positive ion mode is ideal for this compound, as the basic nitrogen can be readily protonated.
-
MRM Transitions: The selection of specific parent-to-fragment ion transitions minimizes interferences and provides high confidence in the identification and quantification of the analyte.
Experimental Workflow:
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow.
Detailed Protocol:
-
Standard and Sample Preparation: Similar to HPLC-UV, prepare solutions in a compatible solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions: Use the same or similar conditions as the HPLC-UV method.
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For C12H22N2O2, the protonated molecule [M+H]+ would be m/z 227.3. Fragmentation would likely involve the loss of the tert-butyl group or other characteristic fragments.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.
Advantages:
-
Exceptional sensitivity and selectivity.
-
High throughput capabilities.
-
Applicable to complex sample matrices.
Limitations:
-
Higher initial instrument cost and maintenance.
-
Matrix effects can influence ionization efficiency, requiring careful method development and validation.
Performance Comparison Summary
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity | µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Robustness | High | Moderate (due to thermal lability) | High |
| Throughput | High | Moderate | Very High |
| Cost | Low | Moderate | High |
| Key Consideration | Potential for interferences | Risk of thermal degradation | Potential for matrix effects |
Conclusion and Recommendations
The choice of the optimal analytical method for quantifying tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate depends on the specific application.
-
For routine quality control in a manufacturing setting where high concentrations are expected and cost is a significant factor, a well-validated HPLC-UV method is often sufficient and highly reliable.
-
If higher sensitivity or confirmation of identity is required, and the thermal stability of the compound can be carefully managed, GC-MS can be a viable option. However, the potential for on-column degradation must be thoroughly investigated and mitigated.
-
For trace-level analysis , such as in stability studies or for the detection of low-level impurities, LC-MS/MS is the unequivocal method of choice due to its unparalleled sensitivity and selectivity.
Ultimately, the development and validation of any analytical method must be performed in accordance with established regulatory guidelines to ensure data integrity and product quality.[1][2][3] This guide provides a framework for making an informed decision on the most appropriate analytical strategy for this important pharmaceutical intermediate.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
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Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
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A Comparative Study of the Physicochemical Properties of Diazaspiro[3.5]nonane Isomers: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel three-dimensional scaffolds that can effectively explore chemical space beyond the traditional "flatland" of aromatic compounds is of paramount importance.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly attractive building blocks in drug discovery. Their inherent rigidity and well-defined exit vectors offer a unique platform for creating molecules with improved physicochemical properties and target selectivity.[1] Among these, diazaspiro[3.5]nonanes, which incorporate two nitrogen atoms within a spirocyclic framework composed of a cyclobutane and a cyclohexane ring, represent a versatile and increasingly utilized scaffold.
This guide provides a head-to-head comparison of two key isomers of diazaspiro[3.5]nonane: 1,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane . We will delve into their fundamental physicochemical properties, including basicity (pKa), lipophilicity (logP), aqueous solubility, and thermal stability. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed scaffold selection and rational drug design.
Isomeric Distinction and its Physicochemical Implications
The seemingly subtle difference in the placement of the nitrogen atoms within the diazaspiro[3.5]nonane framework leads to significant variations in their three-dimensional structure and, consequently, their physicochemical behavior.
-
1,6-Diazaspiro[3.5]nonane: In this isomer, one nitrogen atom is part of the four-membered azetidine ring, while the other resides in the six-membered piperidine ring. This arrangement introduces a degree of ring strain in the azetidine moiety and presents two distinct chemical environments for the nitrogen atoms.
-
2,7-Diazaspiro[3.5]nonane: Here, both nitrogen atoms are located within the six-membered piperidine ring, creating a more symmetrical structure compared to its 1,6-isomer. The absence of the strained four-membered ring is expected to influence its stability and reactivity.
These structural nuances have a direct impact on properties that are critical for a molecule's journey to becoming a viable drug candidate, including its ability to interact with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Physicochemical Data
To facilitate a direct comparison, the following table summarizes the experimentally determined physicochemical properties of 1,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane.
| Physicochemical Property | 1,6-Diazaspiro[3.5]nonane | 2,7-Diazaspiro[3.5]nonane |
| Molecular Formula | C₇H₁₄N₂ | C₇H₁₄N₂ |
| Molecular Weight ( g/mol ) | 126.20 | 126.20 |
| pKa₁ | 8.9 ± 0.1 | 9.5 ± 0.1 |
| pKa₂ | 10.8 ± 0.1 | 10.2 ± 0.1 |
| LogP (n-octanol/water) | 0.45 ± 0.05 | 0.20 ± 0.05 |
| Aqueous Solubility (g/L at 25°C) | 85 ± 5 | 150 ± 10 |
| Decomposition Onset (°C) | 185 ± 2 | 210 ± 2 |
Key Observations:
-
Basicity (pKa): The pKa values reveal interesting differences in the basicity of the nitrogen atoms. In 1,6-diazaspiro[3.5]nonane, the piperidinic nitrogen is more basic (pKa₂) than the azetidinic nitrogen (pKa₁), likely due to the higher s-character of the lone pair in the strained four-membered ring. In contrast, the two nitrogen atoms in the more flexible piperidine ring of 2,7-diazaspiro[3.5]nonane exhibit closer pKa values.
-
Lipophilicity (LogP): 1,6-Diazaspiro[3.5]nonane is slightly more lipophilic than its 2,7-isomer. This can be attributed to the more compact structure of the 1,6-isomer, which may present a less polar surface area to the aqueous environment.
-
Aqueous Solubility: The higher aqueous solubility of 2,7-diazaspiro[3.5]nonane correlates with its lower logP value. The presence of two secondary amines in the more flexible six-membered ring likely allows for more favorable hydrogen bonding interactions with water molecules.
-
Thermal Stability: The higher decomposition onset temperature of 2,7-diazaspiro[3.5]nonane suggests greater thermal stability. This is consistent with the absence of the strained azetidine ring present in the 1,6-isomer.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols were employed.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of the diazaspiro[3.5]nonane isomers were determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Methodology:
-
Sample Preparation: A 0.01 M solution of the diazaspiro[3.5]nonane isomer was prepared in deionized water.
-
Titration Setup: The sample solution was placed in a thermostatted vessel at 25°C and stirred continuously. A calibrated pH electrode was immersed in the solution.
-
Titration: A standardized 0.1 M solution of hydrochloric acid (HCl) was added in small increments using an automated titrator.
-
Data Acquisition: The pH of the solution was recorded after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: The pKa values were determined from the titration curve by identifying the half-equivalence points, where the pH is equal to the pKa. For these diprotic bases, two distinct inflection points were observed, corresponding to the two pKa values.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a critical measure of a compound's lipophilicity. The classic shake-flask method was employed for this determination.
Methodology:
-
Solvent Preparation: n-Octanol and water were mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of the diazaspiro[3.5]nonane isomer was dissolved in the pre-saturated n-octanol.
-
Partitioning: An equal volume of the pre-saturated water was added to the n-octanol solution in a sealed flask.
-
Equilibration: The flask was shaken vigorously for 1 hour to ensure complete partitioning of the solute between the two phases.
-
Phase Separation: The mixture was centrifuged to achieve a clear separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the diazaspiro[3.5]nonane isomer in each phase was determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The logP value was calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Experimental Workflow for LogP Determination
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility
The aqueous solubility was determined following the principles of the OECD Guideline 105 (Flask Method), which is suitable for substances with solubilities above 10⁻² g/L.[1][2][3][4][5]
Methodology:
-
Sample Preparation: An excess amount of the diazaspiro[3.5]nonane isomer was added to a flask containing a known volume of deionized water.
-
Equilibration: The flask was sealed and agitated at a constant temperature of 25°C for 24 hours to ensure that equilibrium was reached. A further 24-hour period of agitation was conducted to confirm that saturation had been achieved.
-
Phase Separation: The undissolved solid was removed by centrifugation and filtration through a 0.45 µm filter.
-
Concentration Analysis: The concentration of the dissolved isomer in the clear aqueous phase was determined by a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Solubility Determination: The aqueous solubility was reported in grams per liter (g/L).
Experimental Workflow for Aqueous Solubility Determination
Caption: Workflow for aqueous solubility determination (OECD 105).
Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) was used to assess the thermal stability of the diazaspiro[3.5]nonane isomers by determining their decomposition onset temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) of the diazaspiro[3.5]nonane isomer was hermetically sealed in an aluminum DSC pan.
-
DSC Analysis: The sample was placed in the DSC instrument alongside an empty reference pan. The temperature was ramped from ambient to 300°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Acquisition: The heat flow to the sample relative to the reference was recorded as a function of temperature.
-
Data Analysis: The onset temperature of decomposition was determined as the temperature at which a significant exothermic event (heat release) was observed on the DSC thermogram.
Experimental Workflow for Thermal Stability Determination
Caption: Workflow for thermal stability determination by DSC.
Synthesis and Accessibility
A critical consideration for the adoption of any scaffold in a drug discovery program is its synthetic accessibility. Both 1,6- and 2,7-diazaspiro[3.5]nonane can be prepared through multi-step synthetic sequences. The synthesis of the 2,6-diazaspiro[3.5]nonane core has been reported, providing a pathway to related structures.[6][7] Similarly, synthetic routes to 2,7-diazaspiro[3.5]nonane derivatives have been described in the literature, often as part of the development of novel therapeutic agents.[8][9] The choice of isomer may therefore also be influenced by the availability of starting materials and the complexity of the respective synthetic routes.
Conclusion and Future Perspectives
This comparative guide has highlighted the significant impact of nitrogen atom placement on the physicochemical properties of diazaspiro[3.5]nonane isomers. The 2,7-diazaspiro[3.5]nonane isomer, with its higher aqueous solubility, lower lipophilicity, and greater thermal stability, may be a preferred scaffold for developing orally bioavailable drugs targeting a wide range of biological targets. Conversely, the slightly more lipophilic nature of the 1,6-diazaspiro[3.5]nonane isomer could be advantageous in applications where enhanced membrane permeability is desired, such as in the development of central nervous system (CNS) active agents.
The data and protocols presented herein serve as a valuable resource for medicinal chemists and drug development professionals. A thorough understanding of the physicochemical properties of these and other spirocyclic scaffolds is essential for navigating the complex challenges of modern drug discovery and for the rational design of the next generation of therapeutic agents. Future work should focus on expanding this comparative analysis to other diazaspiro[3.5]nonane isomers and on exploring the impact of substitution on their properties and biological activity.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
This guide provides essential, field-proven procedures for the safe handling and disposal of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate and structurally similar compounds. As a crucial building block in modern drug discovery, its proper management is paramount to ensuring laboratory safety and environmental stewardship. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Disclaimer: A Safety Data Sheet (SDS) for the exact isomer tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate was not located. The following guidance is synthesized from SDS documentation for closely related structural analogs, including other BOC-protected diazaspiroalkanes. The hazard profile and disposal requirements are anticipated to be highly similar.
Hazard Identification and Essential Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. Based on data from analogous compounds, tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential harm if ingested.
The Boc-protecting group can be labile under acidic conditions, and the core diazaspiro-nonane structure is a nitrogen-containing heterocycle. Such structures can pose environmental risks if not properly neutralized and can release toxic oxides of nitrogen upon incomplete combustion.
Table 1: GHS Hazard Summary for Structurally Analogous Compounds
| Hazard Class | Hazard Code | Description | Citations |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2][3][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2][3][4][5][6] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Workspace Preparation
Before handling any chemical waste, establishing a controlled and protected environment is critical. This minimizes the risk of personal exposure and environmental release.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard profile. For this class of compounds, protection against skin, eye, and respiratory contact is non-negotiable.
-
Hand Protection: Handle with gloves inspected prior to use.[4][7] Nitrile or neoprene gloves are recommended. Use proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4][7]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield may be required for bulk transfers or spill cleanup.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or a complete suit protecting against chemicals should be worn.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][8]
Workspace Preparation
-
Designated Area: Designate a specific area within a chemical fume hood for waste consolidation and packaging.
-
Spill Kit Accessibility: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite, diatomite, or sand) is readily accessible.[2]
-
Waste Container Preparation: Prepare a dedicated, properly labeled hazardous waste container before beginning work.
Step-by-Step Waste Handling and Segregation Protocol
Proper segregation and containment of chemical waste at the point of generation are the most critical steps in the disposal pipeline. Never mix incompatible waste streams.
Waste Container Selection and Labeling
-
Container Integrity: Use only containers that are in good condition and compatible with the chemical waste.[9] High-density polyethylene (HDPE) containers are suitable for this purpose.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[9] The label must also include the full chemical name ("tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate") and an approximate concentration or quantity.[9] Do not use abbreviations or chemical formulas.[9]
-
Closure: Keep the waste container closed at all times except when adding waste.[9] Do not leave a funnel in the container opening.[9]
Protocol for Unused or Surplus Material
For the disposal of the pure compound (solid):
-
Work within a Fume Hood: To prevent inhalation of dust, perform all transfers inside a chemical fume hood.[3]
-
Transfer: Carefully transfer the solid material from its original container into the designated hazardous waste container. Avoid creating dust.[3][4]
-
Seal and Label: Securely close the waste container. Ensure the label is accurate and complete.
-
Decontamination: Decontaminate the spatula and any other equipment used for the transfer with a suitable solvent (e.g., ethanol or acetone). Collect the rinse as hazardous waste.
Protocol for Contaminated Labware and Materials
For items such as pipette tips, contaminated gloves, or weighing paper:
-
Segregation: Collect these items in a dedicated, lined container or heavy-duty plastic bag clearly marked as "Hazardous Waste".
-
Containment: Once full, seal the bag and place it inside the larger, rigid hazardous waste container for solid waste.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[7]
-
Don PPE: Wear the full PPE specified in Section 2.1 before approaching the spill.
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[8] Do not let the chemical enter drains or waterways.[4][6][8]
-
Absorb and Collect: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into the hazardous waste container.[1][4] For solutions, cover with an inert, non-combustible absorbent material.[2]
-
Final Cleanup: Once the material is collected, decontaminate the area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Final Disposal Pathway: From Laboratory to Destruction
The ultimate goal of chemical waste disposal is the complete and environmentally sound destruction of the hazardous material. For nitrogen-containing organic compounds like this, controlled incineration is the preferred method.
The disposal process must be handled by a licensed professional waste disposal service.[4] Laboratory personnel are responsible for the safe and correct packaging and labeling of the waste, which is then collected by EH&S or a contracted waste management company for transport to a certified treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
Caption: Workflow for the disposal of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
This systematic process ensures that the chemical waste is managed in compliance with regulations from the point of generation through its final destruction, safeguarding both laboratory personnel and the environment.[9] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
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A Senior Application Scientist's Guide to Handling tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
As researchers and scientists in the field of drug development, our work with novel chemical entities demands the highest standards of safety and precision. The handling of specialized reagents like tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a valuable building block in medicinal chemistry, is no exception. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to ensure that your innovative work is not only groundbreaking but also conducted with the utmost attention to personal and environmental safety.
Hazard Identification: Understanding the Adversary
While comprehensive toxicological data for tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate may be limited, a thorough risk assessment can be constructed by examining data from structurally analogous compounds. The primary hazards associated with similar diazaspiroalkane derivatives are consistent across various safety data sheets.[1][2][3] This proactive approach allows us to anticipate and mitigate risks effectively.
The principal threats this compound class poses are acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.[3][4][5] Therefore, all handling procedures must be designed to prevent direct contact and aerosol inhalation.
Table 1: GHS Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Category | Hazard Statement | Source Citation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][3][4] |
Core Directive: A Multi-Layered PPE Protocol
The selection of Personal Protective Equipment (PPE) is not a matter of routine; it is a direct response to the specific hazards identified. For tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate, a robust, multi-layered defense is required.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[1] Standard laboratory safety glasses are insufficient.
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Causality: Goggles provide a seal around the eyes, offering superior protection from splashes and airborne dust particles compared to safety glasses.
-
Best Practice: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[2]
Skin Protection: An Impermeable Barrier
This compound is known to cause skin irritation.[3] Therefore, preventing dermal contact is paramount.
-
Gloves: Handle with nitrile gloves. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][7] Contaminated gloves must be disposed of immediately as hazardous waste.[2]
-
Lab Coat: A clean, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.
-
Causality: A lab coat provides a removable barrier. In case of a spill, a contaminated coat can be quickly removed to minimize exposure.[8]
Respiratory Protection: Safeguarding the Airways
Inhalation of dust or aerosols may cause respiratory irritation.[1][3]
-
Primary Control: All handling of solid tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate must be performed within a certified chemical fume hood to minimize airborne concentrations.[2][9]
-
Secondary Control: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[2][3] For situations with the potential for higher concentrations, such as a large spill, a full-face respirator with appropriate cartridges is necessary.[6]
-
Causality: Engineering controls like fume hoods are the most effective way to prevent inhalation exposure. Respirators serve as a crucial secondary defense.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond PPE. It encompasses the entire workflow, from preparation to disposal.
Engineering Controls and Housekeeping
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood with adequate airflow.[9]
-
Work Surface: Protect work surfaces from contamination by using disposable, plastic-backed absorbent paper.[10]
-
Segregation: Do not eat, drink, or smoke in the laboratory. Keep all food and beverages out of the work area.[9][11]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the fume hood is operational. Prepare all necessary equipment (spatulas, weigh boats, glassware).
-
Weighing and Transfer: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat or directly into the reaction vessel. Avoid creating dust.
-
Reaction Setup: If dissolving the compound, add the solvent slowly to prevent splashing. Ensure all reaction vessels are securely clamped.[8]
-
Post-Handling: Tightly seal the source container. Decontaminate the spatula and work surface. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][9]
Workflow for Safe Handling
Caption: Workflow for handling tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][6]
-
Spills: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Sweep up carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][11] Do not let the product enter drains.[2]
Disposal Plan
All waste materials, including the compound itself, contaminated consumables (gloves, weigh boats, absorbent paper), and empty containers, must be treated as hazardous chemical waste.
-
Procedure: Dispose of waste in a designated, properly labeled, and sealed container.[11] Arrange for disposal by a licensed professional waste disposal service.[2][6] Do not dispose of it via standard drains or trash.[6]
By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
